molecular formula C7H17O3P B075052 Diisopropyl methylphosphonate CAS No. 1445-75-6

Diisopropyl methylphosphonate

Cat. No.: B075052
CAS No.: 1445-75-6
M. Wt: 180.18 g/mol
InChI Key: WOAFDHWYKSOANX-UHFFFAOYSA-N
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Description

Diisopropyl methylphosphonate (DIMP) is a high-purity organophosphorus compound of significant interest in synthetic and analytical chemistry. Its primary research value lies in its role as a critical precursor and synthetic intermediate in the preparation of more complex phosphorus-containing molecules, including certain phosphonates and phosphate esters. The isopropyl ester groups offer specific steric and electronic properties that can influence reactivity and pathway selectivity in multi-step syntheses. Furthermore, DIMP serves as a valuable standard and reference material in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy studies for environmental monitoring and forensic analysis related to organophosphorus compound degradation and fate. Its mechanism of action in research contexts is defined by its phosphonate structure, which can act as a transition state analog in enzymatic studies or as a ligand in coordination chemistry. This reagent is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(propan-2-yloxy)phosphoryl]oxypropane
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InChI

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3
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InChI Key

WOAFDHWYKSOANX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OP(=O)(C)OC(C)C
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Molecular Formula

C7H17O3P
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DSSTOX Substance ID

DTXSID5024051
Record name Bis(1-methylethyl) methylphosphonate
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Molecular Weight

180.18 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Diisopropyl methylphosphonate
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Boiling Point

121.05 °C @ 10 mm Hg
Record name DIISOPROPYL METHYLPHOSPHONATE
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Solubility

In water, 1.50X10+3 mg/l @ 25 °C, Water solubility = 160 g/L at 25 °C
Record name DIISOPROPYL METHYLPHOSPHONATE
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Density

0.976
Record name DIISOPROPYL METHYLPHOSPHONATE
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Vapor Pressure

0.28 [mmHg], Vapor pressure = 0.17 mmHg at 25 °C, Vapor pressure= 0.267 kPa at 70 °C, 0.28 mm Hg @ 25 °C
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CAS No.

1445-75-6
Record name Diisopropyl methylphosphonate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Diisopropyl Methylphosphonate (DIMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl methylphosphonate (B1257008) (DIMP) is an organophosphorus compound primarily known as a chemical byproduct in the synthesis of the nerve agent Sarin (GB).[1][2][3] Due to its structural similarity and lower toxicity, it is also utilized as a simulant for G-type nerve agents in the testing and calibration of detection equipment and protective clothing.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for DIMP.

Chemical and Physical Properties

DIMP is a colorless liquid at standard temperature and pressure.[2][5] It is sparingly soluble in water but miscible with organic solvents.[5][6] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₇O₃P[1]
Molecular Weight 180.18 g/mol [1]
Boiling Point 215 °C (419 °F; 488 K)[1]
Density 0.976 g/mL[1]
Flash Point 98 °C (208 °F; 371 K)[1]
Solubility in Water 0.1% to 8%[2][5]
CAS Number 1445-75-6[1]
IUPAC Name Di(propan-2-yl) methylphosphonate[1]
SMILES CP(OC(C)C)(OC(C)C)=O[1]
InChI Key WOAFDHWYKSOANX-UHFFFAOYSA-N[1]

Chemical Structure

The chemical structure of diisopropyl methylphosphonate features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methyl group and two isopropoxy groups.

G P P O1 O P->O1 C1 CH₃ P->C1 O2 O P->O2 O3 O P->O3 C2 CH O2->C2 C3 CH₃ C2->C3 C4 CH₃ C2->C4 C5 CH O3->C5 C6 CH₃ C5->C6 C7 CH₃ C5->C7

Chemical structure of this compound.

Synthesis

The primary method for the laboratory synthesis of this compound is a modification of the Arbusov reaction.[5] This reaction involves the treatment of triisopropyl phosphite (B83602) with methyl iodide. The mixture is heated, causing an exothermic reaction, and then refluxed. The product is isolated by distillation.[5]

Arbusov_Reaction reactant1 Triisopropyl Phosphite (C₉H₂₁O₃P) product1 This compound (C₇H₁₇O₃P) reactant1->product1 Heat, Reflux product2 Isopropyl Iodide (C₃H₇I) reactant1->product2 reactant2 Methyl Iodide (CH₃I) reactant2->product1 reactant2->product2

Arbusov reaction for the synthesis of DIMP.

Experimental Protocol: Synthesis via Arbusov Reaction

This protocol is adapted from the method described by Ford-Moore and Perry (1951).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a small portion of methyl iodide.

  • Initiation: Add a small amount of triisopropyl phosphite to the methyl iodide.

  • Exothermic Reaction: Gently heat the mixture until an exothermic reaction begins.

  • Addition of Reactant: Remove the heat source and add the remaining triisopropyl phosphite from the dropping funnel at a rate that maintains a brisk boil. Reapply heat if necessary towards the end of the addition.

  • Reflux: After the addition is complete, heat the mixture under reflux for one hour.

  • Distillation: Replace the reflux condenser with a distillation apparatus. Distill off the isopropyl iodide byproduct at atmospheric pressure (boiling point ~89-90 °C).

  • Purification: Purify the remaining this compound by vacuum distillation.

Analytical Methods

A variety of analytical techniques are available for the detection and quantification of DIMP in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed method.[1][7] Other techniques include ion mobility spectrometry (IMS), particularly for vapor-phase detection.[1]

Analytical TechniqueSample MatrixDetection Limit (LOD)Quantification Limit (LOQ)Reference
GC-MS Water0.21 µg/mL0.62 µg/mL[1][7]
IMS Air0.24 ppbᵥ (1.8 µg/m³)0.80 ppbᵥ (6.0 µg/m³)[1]
GC-FPD Air, Soil, Water~0.5 ngNot specified
Infrared Spectroscopy VariousNot specifiedNot specified
Raman Spectroscopy VariousNot specifiedNot specified

Experimental Protocol: GC-MS Analysis of DIMP in Water

The following is a general protocol for the analysis of DIMP in a water sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample_collection 1. Water Sample Collection extraction 2. Liquid-Liquid Extraction (e.g., with dichloromethane) sample_collection->extraction concentration 3. Concentration of Extract extraction->concentration injection 4. Injection into GC-MS concentration->injection separation 5. Chromatographic Separation (e.g., TG-5 SilMS column) injection->separation detection 6. Mass Spectrometric Detection separation->detection identification 7. Identification by Retention Time and Mass Spectrum detection->identification quantification 8. Quantification using Calibration Curve identification->quantification

General workflow for GC-MS analysis of DIMP.
  • Sample Preparation:

    • Extraction: Extract a known volume of the water sample with a suitable organic solvent, such as dichloromethane.

    • Drying: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

    • Concentration: Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject a small aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • Chromatographic Conditions: A typical setup might use a 30 m x 0.25 mm x 0.25 µm capillary column with a TG-5 SilMS stationary phase. The oven temperature program could be, for example, an initial temperature of 60°C, ramped to 110°C.[1][8]

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range.

  • Data Analysis:

    • Identification: Identify DIMP by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a known DIMP standard.

    • Quantification: Quantify the concentration of DIMP by comparing the peak area to a calibration curve prepared from standards of known concentrations.

Biological Activity and Signaling Pathways

There is no evidence to suggest that this compound interacts with specific biological signaling pathways in the manner of a targeted drug molecule. Its toxicity is primarily observed at high doses and manifests as central nervous system effects, including ataxia, lethargy, and in severe cases, coma.[9][10] The precise molecular mechanism of this neurotoxicity is not well understood.[9] DIMP is metabolized in the body to isopropyl methylphosphonic acid (IMPA), which is then excreted in the urine.[9][11] It is unclear whether the toxic effects are caused by the parent compound or its metabolite.[9] DIMP is not considered to be a potent cholinesterase inhibitor like the nerve agent Sarin.[4] Due to the lack of a defined signaling pathway, a corresponding diagram cannot be provided.

References

Physical and chemical properties of DIMP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Diisopropyl Methylphosphonate (B1257008) (DIMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl methylphosphonate (DIMP) is an organophosphorus compound with significant relevance in defense and environmental science. It is primarily known as a chemical by-product from the manufacturing of the nerve agent Sarin (GB), and due to its structural similarity and lower toxicity, it is widely used as a simulant for Sarin in various research and development activities.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the core physical and chemical properties of DIMP, detailed experimental protocols for their determination, and a visualization of its metabolic pathway. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identity

  • Chemical Name: this compound[1]

  • Synonyms: DIMP, Diisopropyl methanephosphonate, Phosphonic acid, methyl-, bis-(1-methylethyl) ester[1][2]

  • CAS Number: 1445-75-6[1][2]

  • Molecular Formula: C7H17O3P[1][8]

  • Molecular Weight: 180.18 g/mol [2][8]

  • Chemical Structure:

Physical Properties

DIMP is a colorless liquid at room temperature.[1][4][9] Its key physical properties are summarized in the table below.

PropertyValueReference
Physical State Colorless liquid[1][2]
Melting Point 25 °C[8][10]
Boiling Point 121.05 °C @ 10 mm Hg; 50-51 °C @ 1 mm Hg; 215 °C (estimated)[1][8][11]
Density 0.976 g/cm³[1][8]
Vapor Pressure 0.28 mmHg @ 25 °C[1]
Solubility in Water 1,500 mg/L @ 25 °C[1]
log Kow (Octanol-Water Partition Coefficient) 1.03[1]
Refractive Index 1.4100[8][10]
Surface Tension 28.8 dynes/cm[1]

Chemical Properties

Stability and Reactivity

DIMP is a stable compound but can undergo hydrolysis, although this process is extremely slow under neutral conditions.[1][12] The hydrolytic half-life at pH 7 and 25 °C is estimated to be 663,000 years.[1] It is sensitive to moisture and can be reactive with strong bases and oxidizing agents.[8][13]

Hydrolysis

The hydrolysis of DIMP is significantly slow in neutral aqueous solutions.[12][14] The reaction proceeds via the cleavage of the ester bonds, leading to the formation of isopropyl methylphosphonic acid (IMPA) and subsequently methylphosphonic acid (MPA).[12][14] The rate of hydrolysis is influenced by temperature and pH.

Thermal Decomposition

At elevated temperatures, DIMP undergoes thermal decomposition. The major early decomposition products include propene, methylphosphonic acid, and isopropanol.[15][16] Studies have shown that the decomposition of DIMP can be accelerated in the presence of metal oxides like alumina.[17][18]

Experimental Protocols

Synthesis of this compound (Arbusov Rearrangement)

A common method for the laboratory synthesis of DIMP is a modification of the Arbusov rearrangement.[19]

Objective: To synthesize this compound from triisopropyl phosphite (B83602) and methyl iodide.

Materials:

  • Triisopropyl phosphite

  • Methyl iodide

  • Reflux condenser

  • Vigreux column

  • Distillation apparatus

  • Heating mantle

Procedure:

  • A small portion of methyl iodide is added to an equivalent molar amount of triisopropyl phosphite.

  • The mixture is gently heated to initiate an exothermic reaction.

  • Once the reaction begins, the heat source is removed, and the remaining triisopropyl phosphite is added at a rate that maintains a brisk boil.

  • After the addition is complete, the mixture is heated under reflux for one hour.

  • The apparatus is then set up for distillation using a Vigreux column, and the isopropyl iodide byproduct is distilled off at atmospheric pressure (boiling point ~85-95 °C).

  • The remaining product, this compound, is then distilled under reduced pressure.

Determination of Purity and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a standard method for the analysis and purity determination of DIMP.[2]

Objective: To qualitatively and quantitatively analyze DIMP using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., Rxi-5Sil MS)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of DIMP in a suitable solvent such as methanol (B129727) or acetone.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Gas Chromatography: The sample is vaporized and carried by the helium gas through the capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern for DIMP, allowing for its identification. Characteristic m/z peaks for DIMP include 97, 123, 79, 139, and 165.[7] The retention time from the chromatogram can also be used for identification. Quantification can be achieved by comparing the peak area to that of a known standard.

Biological Interactions and Metabolism

DIMP is readily absorbed following oral administration and is distributed throughout the body.[2] It is metabolized in mammals, with the primary metabolites being isopropyl methylphosphonic acid (IMPA) and methylphosphonic acid (MPA), which are primarily excreted in the urine.[1]

Metabolic Pathway of DIMP

The following diagram illustrates the metabolic breakdown of DIMP in mammals.

DIMP_Metabolism DIMP This compound (DIMP) IMPA Isopropyl methylphosphonic acid (IMPA) DIMP->IMPA Hydrolysis MPA Methylphosphonic acid (MPA) IMPA->MPA Hydrolysis Excretion Urinary Excretion IMPA->Excretion MPA->Excretion

Caption: Metabolic pathway of DIMP to IMPA and MPA, followed by excretion.

Use as a Sarin Surrogate

DIMP is frequently used as a surrogate for the chemical warfare agent Sarin (GB) in research and testing.[7][15][16] This is due to their structural similarities, particularly the presence of the methylphosphonate group and isopropyl ester linkages.[20] However, DIMP has a significantly lower toxicity than Sarin, making it a safer alternative for laboratory studies.[7]

Structural Comparison of DIMP and Sarin

The diagram below highlights the structural relationship between DIMP and Sarin.

DIMP_Sarin_Comparison cluster_0 This compound (DIMP) cluster_1 Sarin (GB) DIMP { O |  || |  CH3 - P - O - CH(CH3)2 |  | |  O - CH(CH3)2} Sarin { O |  || |  CH3 - P - F |  | |  O - CH(CH3)2}

Caption: Structural comparison of DIMP and Sarin.

Safety and Handling

While significantly less toxic than Sarin, DIMP is still a hazardous chemical and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[2] Animal studies have indicated potential effects on the blood and nervous systems at high levels of exposure.[4][21]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[13]

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[13]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound (DIMP). The tabulated data, experimental protocols, and diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is crucial for the safe handling, effective utilization, and accurate analysis of DIMP in various scientific applications.

References

An In-depth Technical Guide to the Degradation Products of Diisopropyl Methylphosphonate (DIMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl methylphosphonate (B1257008) (DIMP), a structural analog and common surrogate for the nerve agent Sarin, is a compound of significant interest in environmental science and defense research. Understanding its degradation pathways and the resulting products is crucial for developing effective decontamination strategies, assessing environmental fate, and ensuring public safety. This technical guide provides a comprehensive overview of the degradation of DIMP, detailing its primary degradation products, the mechanisms of degradation including hydrolysis and biodegradation, and the analytical methodologies for their detection and quantification. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the study of organophosphorus compounds.

Introduction

Diisopropyl methylphosphonate (C₇H₁₇O₃P), commonly known as DIMP, is an organophosphorus compound that is structurally similar to the G-series nerve agents, particularly Sarin. Due to its lower toxicity, it is frequently used as a simulant in research and for the calibration of detection equipment. The degradation of DIMP in the environment is a slow process, leading to the formation of more persistent and polar compounds. This guide outlines the key degradation products and the primary pathways through which DIMP is transformed.

Primary Degradation Products

The degradation of DIMP primarily proceeds through the cleavage of its ester bonds. The main degradation products are:

  • Isopropyl Methylphosphonic Acid (IMPA): This is the principal and initial degradation product formed by the hydrolysis of one of the isopropyl ester linkages.[1]

  • Methylphosphonic Acid (MPA): Further degradation of IMPA can lead to the formation of MPA through the cleavage of the remaining isopropyl ester group.[2]

Under certain conditions, such as high-temperature thermal decomposition, other products like propene and isopropanol can also be formed.[3]

Degradation Pathways

The degradation of DIMP can occur through several mechanisms, with hydrolysis and biodegradation being the most environmentally relevant.

Hydrolysis

Hydrolysis is the primary abiotic degradation pathway for DIMP in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of DIMP is generally slow.

  • Base-Catalyzed Hydrolysis: The rate of hydrolysis is significantly accelerated under basic conditions.

The degradation follows a sequential pathway where DIMP is first hydrolyzed to IMPA, which can then be further hydrolyzed to MPA.

G cluster_hydrolysis Hydrolysis Pathway DIMP This compound (DIMP) IMPA Isopropyl Methylphosphonic Acid (IMPA) DIMP->IMPA + H₂O - Isopropanol Isopropanol1 Isopropanol DIMP->Isopropanol1 MPA Methylphosphonic Acid (MPA) IMPA->MPA + H₂O - Isopropanol Isopropanol2 Isopropanol IMPA->Isopropanol2 G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare DIMP Stock Solution C Spike Buffers with DIMP A->C B Prepare Buffer Solutions (pH 4, 7, 9) B->C D Dispense into Vials C->D E Incubate at Constant Temperature (Dark) D->E F Sample at Time Intervals E->F G Quench Reaction F->G H Analyze by HPLC/MS G->H I Determine Rate Constant and Half-life H->I G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Soil B Spike Soil with DIMP A->B C Incubate in Biometer Flasks B->C D Monitor CO₂ Evolution (Mineralization) C->D E Sacrifice Flasks at Time Intervals C->E F Solvent Extraction of Soil E->F G Analyze Extracts by GC/MS or HPLC F->G H Calculate Degradation Rate G->H G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Evaporate Solvent B Add Derivatizing Agent (e.g., MTBSTFA) A->B C Heat to Form Derivatives B->C D Inject Derivatized Sample C->D E Separation on GC Column D->E F Detection by Mass Spectrometer E->F H Quantify Analytes F->H G Prepare Calibration Curve G->H

References

Isopropyl Methylphosphonic Acid (IMPA): An In-depth Technical Guide on its Role as a Metabolite of Diisopropyl Methylphosphonate (DIMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl methylphosphonic acid (IMPA) is a key metabolite of Diisopropyl methylphosphonate (B1257008) (DIMP), an organophosphorus compound relevant in both environmental monitoring and as a potential indicator of exposure to certain chemical warfare agents. This technical guide provides a comprehensive overview of the metabolic transformation of DIMP to IMPA, detailing the enzymatic processes, analytical methodologies for its detection, and its toxicological significance. The information is presented to support researchers, scientists, and drug development professionals in understanding the biochemistry and analytical chemistry of this important metabolite.

Introduction

Diisopropyl methylphosphonate (DIMP) is an organophosphorus compound that has been used as a surrogate for chemical warfare agents in research and is also a byproduct in the synthesis of sarin (B92409) nerve agent.[1] Its metabolism in biological systems is of significant interest for toxicological and monitoring purposes. The primary and most significant metabolic pathway for DIMP is its hydrolysis to Isopropyl methylphosphonic acid (IMPA).[2] This conversion is a critical step in the detoxification and elimination of DIMP from the body. Understanding the formation of IMPA, its detection, and its biological effects is crucial for assessing exposure to DIMP and related compounds.

Biotransformation of DIMP to IMPA

The conversion of DIMP to IMPA is a rapid metabolic process that occurs in various animal species.[2] Once absorbed, DIMP is distributed to tissues such as the liver where it undergoes enzymatic hydrolysis.[3]

Enzymatic Hydrolysis

The primary enzymatic mechanism responsible for the hydrolysis of DIMP to IMPA is mediated by a class of enzymes known as carboxylesterases (CES) .[4][5] These enzymes are abundant in the liver and play a crucial role in the metabolism of a wide range of xenobiotics containing ester bonds.[6]

Specifically, human carboxylesterase 1 (hCES1) is strongly implicated as the key enzyme in the hydrolysis of compounds with a similar structure to DIMP, characterized by a small alcohol group and a larger acyl group.[7][8] While direct studies on DIMP hydrolysis by specific CES isozymes are limited, the broad substrate specificity of hCES1 makes it the most likely catalyst for this biotransformation in humans.[9][10][11]

DIMP_Metabolism DIMP This compound (DIMP) IMPA Isopropyl methylphosphonic acid (IMPA) DIMP->IMPA Hydrolysis Excretion Urine IMPA->Excretion Enzyme Carboxylesterases (e.g., hCES1 in liver) Enzyme->IMPA

General workflow for LC-MS analysis of IMPA.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for IMPA analysis, but it requires a derivatization step to make the non-volatile IMPA amenable to gas chromatography.

Table 3: Representative GC-MS Protocol for IMPA Analysis

ParameterSpecification
Derivatization Agent N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a TBDMS derivative.
GC Column DB-5ms or similar non-polar capillary column.
Carrier Gas Helium.
Injection Mode Splitless.
Temperature Program Ramped temperature program (e.g., 60°C to 280°C).
Mass Spectrometer Quadrupole or Time-of-Flight (TOF) mass spectrometer.
Ionization Mode Electron Ionization (EI).
Detection Mode Selected Ion Monitoring (SIM) or full scan.

Toxicological Significance of IMPA

IMPA is generally considered to be significantly less toxic than its parent compound, DIMP, and much less toxic than the nerve agent sarin, which also metabolizes to IMPA. T[7]he hydrolysis of DIMP to IMPA is a detoxification pathway.

Acute Toxicity

Studies on aquatic organisms have been conducted to determine the acute toxicity of IMPA.

Table 4: Acute Toxicity of IMPA in Aquatic Species

SpeciesEndpointValue (mg/L)Reference
Golden Shiner (eggs)LC50 (72h)66.6
Channel Catfish (eggs)LC50 (168h)167.5
Golden Shiner (fry)LC50 (96h)93.9
Channel Catfish (fry)LC50 (96h)144.1
Experimental Protocol for Acute Fish Toxicity (based on OECD 203)

The acute toxicity of a chemical to fish is typically determined using a standardized protocol, such as the OECD Test Guideline 203.

[12][13]1. Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout, Fathead Minnow) is selected. 2. Exposure: Fish are exposed to a range of concentrations of the test substance (IMPA) in water for a 96-hour period. A control group with no test substance is also maintained. 3. Conditions: The test is conducted under controlled conditions of temperature, light, and water quality. 4. Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours. 5. Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated for each observation time point using statistical methods.

dot

Acute_Toxicity_Workflow start Select Test Fish Species exposure Expose to IMPA Concentrations (and Control) for 96h start->exposure observe Record Mortalities & Sublethal Effects (24, 48, 72, 96h) exposure->observe analyze Calculate LC50 Values observe->analyze end Determine Acute Toxicity analyze->end

Workflow for acute fish toxicity testing.

Conclusion

Isopropyl methylphosphonic acid (IMPA) is the primary metabolite of this compound (DIMP), formed through enzymatic hydrolysis predominantly by carboxylesterases in the liver. This biotransformation represents a key detoxification pathway. The detection of IMPA in biological fluids serves as a reliable biomarker for DIMP exposure. Standardized and validated analytical methods, primarily LC-MS and GC-MS, are crucial for accurate quantification. Toxicological data indicate that IMPA has a significantly lower acute toxicity profile compared to its parent compound. This technical guide provides a foundational understanding of the metabolic fate and analytical considerations of IMPA, which is essential for professionals in toxicology, environmental science, and drug development.

References

Environmental fate and transport of Diisopropyl methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Transport of Diisopropyl Methylphosphonate (B1257008) (DIMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl methylphosphonate (DIMP) is an organophosphorus compound primarily known as a chemical by-product from the manufacturing process of the nerve agent Sarin (GB)[1][2]. While not a nerve agent itself, its presence in the environment, particularly at historical production sites like the Rocky Mountain Arsenal, has necessitated a thorough understanding of its environmental persistence, mobility, and degradation pathways[1][3][4]. This technical guide provides a comprehensive overview of the environmental fate and transport of DIMP, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its environmental pathways and associated experimental workflows.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota, as well as its susceptibility to various degradation processes. The key physicochemical properties of DIMP are summarized in Table 1.

Table 1: Physicochemical Properties of this compound (DIMP)

PropertyValueReference
Molecular Formula C₇H₁₇O₃P[5]
Molar Mass 180.18 g/mol [5]
Physical State Colorless liquid[1][3]
Density 0.976 g/cm³[5][6]
Water Solubility 1,500 mg/L at 25°C (Some sources report up to 8% or 1-2 g/L)[3][6][7]
Vapor Pressure 0.000475 mmHg at 25°C[6]
Octanol-Water Partition Coefficient (log Kow) 1.03[1][6]
Soil Adsorption Coefficient (Koc) 87 (estimated)[1][6]

The low vapor pressure of DIMP suggests it is not likely to be a significant atmospheric contaminant through volatilization from soil or water[4]. Its moderate water solubility and low octanol-water partition coefficient indicate a preference for the aqueous phase over fatty tissues, suggesting a low potential for bioaccumulation[1][6]. The estimated soil adsorption coefficient (Koc) of 87 suggests that DIMP has high mobility in soil[1][6].

Environmental Fate and Transport

DIMP is a relatively persistent compound in the environment, primarily due to its slow rates of hydrolysis and biodegradation[3][4]. Its fate is governed by a combination of transport and transformation processes in the atmosphere, water, and soil.

Atmospheric Fate

Due to its low volatility, significant concentrations of DIMP in the atmosphere are unlikely[4]. However, if it does enter the vapor phase, its fate is primarily governed by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is about 5 hours, indicating relatively rapid degradation in the air[1]. DIMP does not absorb light at wavelengths greater than 290 nm, so direct photolysis is not an important degradation pathway[1].

Aquatic Fate

Once in an aquatic environment, DIMP is exceptionally stable.

  • Hydrolysis: The hydrolysis of DIMP is an extremely slow process. Extrapolations from studies at elevated temperatures indicate a hydrolytic half-life of approximately 663,000 years at pH 7 and 25°C[1]. In groundwater at 10°C, the estimated half-life is around 500 years[8]. The primary hydrolysis products are isopropyl methylphosphonic acid (IMPA) and methylphosphonic acid (MPA)[8][9].

  • Photolysis: Direct and indirect photolysis in water are not significant degradation pathways for DIMP[1][4].

  • Biodegradation: Biodegradation of DIMP in aquatic systems is generally considered to be ineffective[2]. No significant biodegradation was observed when DIMP was incubated in natural water for 12 weeks[6].

  • Volatilization: Given its low vapor pressure, volatilization from water is not a significant removal mechanism[10].

Terrestrial Fate

In the soil compartment, DIMP's fate is primarily controlled by its high mobility and slow biodegradation.

  • Mobility and Sorption: With an estimated Koc value of 87, DIMP is expected to have high mobility in soil and is not strongly adsorbed to soil particles[1][6]. This high mobility means it can readily leach through the soil profile and potentially contaminate groundwater, a key concern at sites like the Rocky Mountain Arsenal[3][4][11].

  • Biodegradation: Biodegradation in soil occurs very slowly[10]. The rate-limiting step is the enzymatic hydrolysis of DIMP to isopropyl methylphosphonic acid (IMPA)[6]. Estimated half-lives are approximately 1 year in acclimated soil and 3 years in unacclimated soil at 25°C[1][6]. Biodegradation is temperature-dependent, with no significant activity observed at 10°C[1][6].

Bioconcentration and Bioaccumulation

DIMP has a low potential for bioconcentration in aquatic organisms, which is consistent with its low log Kow value[1][6]. An estimated bioconcentration factor (BCF) of 1.2 suggests that it is unlikely to accumulate in aquatic life[6]. Experimental studies with bluegill sunfish have confirmed that DIMP does not bioconcentrate in fish[1][6]. While plants can take up DIMP from contaminated soil or water, it is rapidly metabolized by animals that may consume these plants, making bioaccumulation up the food chain unlikely[3][4][11].

Table 2: Environmental Fate Data of this compound (DIMP)

ProcessCompartmentHalf-Life/Parameter ValueReference
Vapor-Phase Reaction with OH Radicals Atmosphere~5 hours (estimated)[1]
Hydrolysis Water (pH 7, 25°C)663,000 years (extrapolated)[1]
Hydrolysis Groundwater (10°C)500 years (estimated)[8]
Biodegradation Acclimated Soil (25°C)~1 year (estimated)[1][6]
Biodegradation Unacclimated Soil (25°C)~3 years (estimated)[1][6]
Bioconcentration Factor (BCF) Aquatic Organisms1.2 (estimated)[6]

Visualizations of Pathways and Workflows

DIMP_Environmental_Fate cluster_air Atmosphere cluster_water Water cluster_soil Soil DIMP_Air DIMP (Vapor) Atmos_Deg Atmospheric Degradation Products DIMP_Air->Atmos_Deg Reaction (t½ ≈ 5 hrs) OH_Radicals OH Radicals DIMP_Water DIMP (Aqueous) Hydrolysis_Products IMPA, MPA DIMP_Water->Hydrolysis_Products Hydrolysis (Extremely Slow t½ ≈ 500-663k yrs) Leaching Leaching to Groundwater DIMP_Water->Leaching Transport DIMP_Soil DIMP (Soil) DIMP_Soil->Leaching High Mobility (Koc=87) Biodeg_Products IMPA, ¹⁴CO₂ DIMP_Soil->Biodeg_Products Biodegradation (Slow t½ ≈ 1-3 yrs) Plant_Uptake Plant Uptake DIMP_Soil->Plant_Uptake Entry DIMP Release to Environment Entry->DIMP_Water Entry->DIMP_Soil

Caption: Environmental fate and transport pathways of DIMP.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Data Analysis A Prepare sterile aqueous buffer solutions (e.g., pH 4, 7, 9) B Add DIMP to solutions (concentration < half saturation) A->B C Seal solutions in sterile tubes/vessels B->C D Incubate at constant temperatures (e.g., 70-98°C) C->D E Collect samples at time intervals D->E F Analyze DIMP concentration (e.g., GC-FPD) E->F G Plot ln(C) vs. time to determine rate constant (k) F->G H Use Arrhenius equation to extrapolate k to 25°C G->H I Calculate half-life (t½ = 0.693/k) H->I

Caption: Experimental workflow for DIMP hydrolysis study.

Biodegradation_Workflow cluster_setup Test System Setup cluster_incubation Incubation & Measurement cluster_analysis Analysis & Calculation A Select and characterize soil samples B Apply ¹⁴C-labeled DIMP to soil A->B C Adjust soil moisture and place in flasks B->C D Incubate aerobically in the dark at constant temperature C->D E Trap evolved ¹⁴CO₂ in alkaline solution D->E F Periodically sample soil and CO₂ traps D->F G Quantify ¹⁴CO₂ by liquid scintillation counting F->G H Extract soil and analyze for DIMP and metabolites (HPLC/GC) F->H I Calculate degradation rate and half-life G->I H->I

Caption: Experimental workflow for DIMP soil biodegradation study.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the environmental fate of DIMP, based on standard international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of DIMP in aqueous solutions at different pH values and to estimate the environmental hydrolysis half-life.

Methodology:

  • Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. The concentration of DIMP in these solutions should be less than half its water solubility.

  • Test Conditions: Conduct the experiment in the dark to prevent photolysis, using sterile glassware to inhibit biodegradation. The study is performed at elevated temperatures (e.g., 70, 80, 90, and 98°C) to accelerate the reaction to a measurable rate[8].

  • Procedure:

    • Aliquots of the DIMP-fortified buffer solutions are sealed in sterile ampules or vials.

    • The vessels are incubated in constant-temperature baths.

    • At specified time intervals, replicate vessels are removed, and the reaction is quenched (e.g., by cooling).

    • The concentration of the remaining DIMP is determined using a suitable analytical method, such as gas chromatography with a flame photometric detector (GC-FPD)[12]. The formation of hydrolysis products (IMPA, MPA) can also be monitored[8].

  • Data Analysis:

    • The hydrolysis is assumed to follow pseudo-first-order kinetics. The rate constant (k) for each temperature and pH is determined from the slope of a plot of the natural logarithm of the DIMP concentration versus time.

    • The Arrhenius equation is used to extrapolate the rate constants from the elevated temperatures to environmentally relevant temperatures (e.g., 10-25°C)[8].

    • The hydrolysis half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Soil Biodegradation (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of DIMP degradation in soil under aerobic conditions.

Methodology:

  • Test Substance: Use radiolabeled DIMP, typically ¹⁴C-labeled, to facilitate tracking of the parent compound and its degradation products, including mineralization to ¹⁴CO₂[1][6].

  • Soil: Use fresh soil samples with known characteristics (texture, pH, organic carbon content, microbial biomass). The soil may be used as is ("unacclimated") or pre-exposed to DIMP to develop a microbial population capable of degrading it ("acclimated")[1][6].

  • Procedure:

    • Treat the soil with the ¹⁴C-DIMP solution and adjust the moisture content to an appropriate level (e.g., 40-60% of maximum water holding capacity).

    • Incubate the treated soil in flow-through or dynamic biometer flasks in the dark at a constant temperature (e.g., 25°C)[1][6].

    • Pass a stream of CO₂-free, humidified air through the flasks. The effluent air is bubbled through an alkaline solution (e.g., NaOH or KOH) to trap any evolved ¹⁴CO₂.

    • At various time intervals, sacrifice replicate flasks. The CO₂ traps are analyzed for radioactivity using liquid scintillation counting.

    • The soil is extracted with an appropriate solvent (e.g., methylene (B1212753) chloride)[12]. The extracts are analyzed by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the parent DIMP and its degradation products[12].

  • Data Analysis: The degradation rate and half-life are calculated from the disappearance of the parent compound over time, assuming first-order kinetics. The extent of mineralization is determined from the cumulative amount of ¹⁴CO₂ evolved.

Soil Sorption Coefficient (Koc) (Adapted from OECD 106 - Batch Equilibrium)

Objective: To determine the extent of DIMP adsorption to different soil types to calculate the soil adsorption coefficient (Kd) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

Methodology:

  • Principle: A mass of soil is equilibrated with a volume of aqueous DIMP solution of a known initial concentration. After equilibration, the concentrations of DIMP in the solution and, if necessary, in the soil are measured.

  • Materials: A range of soil types with varying organic carbon content, pH, and texture should be used.

  • Procedure:

    • A preliminary test is run to determine the appropriate soil-to-solution ratio, equilibration time, and DIMP concentrations.

    • For the main study, soil samples are mixed with a DIMP solution (typically in 0.01 M CaCl₂ to maintain a constant ionic strength) in centrifuge tubes.

    • The tubes are agitated on a shaker in a constant temperature room for the predetermined equilibration time.

    • After shaking, the solid and liquid phases are separated by centrifugation.

    • The concentration of DIMP in the supernatant is measured using an appropriate analytical technique (e.g., GC or HPLC).

  • Data Analysis:

    • The amount of DIMP adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

    • The adsorption coefficient (Kd) is calculated as the ratio of the concentration of DIMP in the soil to the concentration in the water at equilibrium.

    • The Koc is then calculated by normalizing Kd for the organic carbon content (foc) of the soil: Koc = (Kd / foc) * 100.

Octanol-Water Partition Coefficient (Kow) (Adapted from OECD 107 - Shake Flask)

Objective: To determine the partition coefficient of DIMP between n-octanol and water, a key indicator of its lipophilicity and potential for bioaccumulation.

Methodology:

  • Principle: DIMP is dissolved in one of the two immiscible phases (n-octanol or water), and the system is shaken until equilibrium is reached. The concentration of DIMP in both phases is then measured.

  • Procedure:

    • n-octanol and water are mutually saturated before the experiment by shaking them together for 24 hours and then allowing them to separate.

    • A stock solution of DIMP is prepared in either the n-octanol or water phase.

    • The DIMP solution and the other phase are combined in a vessel (e.g., a centrifuge tube) at a specific volume ratio, chosen based on the expected Kow.

    • The vessel is shaken at a constant temperature until equilibrium is achieved.

    • The two phases are separated, typically by centrifugation.

    • The concentration of DIMP in each phase is determined. It is crucial to analyze both phases to ensure a mass balance.

  • Data Analysis:

    • The partition coefficient (Kow) is calculated as the ratio of the equilibrium concentration of DIMP in the n-octanol phase to its equilibrium concentration in the aqueous phase.

    • The result is typically expressed as its base-10 logarithm (log Kow). For DIMP, multiple determinations should yield a log Kow value around 1.03[1][6].

References

An In-depth Technical Guide on the Natural Occurrence and Environmental Background of Diisopropyl Methylphosphonate (DIMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, environmental background, and analytical methodologies related to Diisopropyl methylphosphonate (B1257008) (DIMP). DIMP is a synthetic organophosphorus compound primarily known as a byproduct of the manufacturing process of the nerve agent Sarin (GB).[1][2][3] This document summarizes key data on its environmental presence, details experimental protocols for its detection, and visualizes relevant workflows.

Natural Occurrence and Anthropogenic Sources

Diisopropyl methylphosphonate (DIMP) is not known to occur naturally in the environment.[1][3][4][5] Its presence is exclusively the result of human activity, specifically as a chemical byproduct in the synthesis of Sarin.[1][3][5] The primary site of DIMP contamination in the United States is the Rocky Mountain Arsenal (RMA) near Denver, Colorado, where Sarin was produced from 1953 to 1957.[1][2][3][4] DIMP was also generated during the subsequent detoxification of Sarin stockpiles.[2][6][7]

The manufacturing process of Sarin can result in DIMP formation when two equivalents of isopropyl alcohol react with methylphosphonyl difluoride instead of one.[5] It can constitute approximately 2-3% of the crude Sarin product.[6][8] Due to international treaties banning the production and stockpiling of chemical weapons, large-scale production of Sarin and, consequently, DIMP is no longer active in the United States.[1][2][4]

Environmental Fate and Transport

DIMP is a colorless liquid that is persistent in the environment, particularly in soil and water, where it can remain for years.[2][4][7] It has a low volatility, meaning it does not readily evaporate into the atmosphere.[4][7][8] Key aspects of its environmental fate include:

  • Soil: DIMP can be introduced to the soil through the disposal of manufacturing waste.[9] It is mobile in soil and can be transported by the flow of irrigation water.[2][4][7][10]

  • Water: The primary route of environmental contamination is through the release of DIMP into surface and groundwater.[1][2][4] At the Rocky Mountain Arsenal, the disposal of DIMP-containing wastes into unlined ponds led to significant groundwater contamination.[9][11]

  • Biota: Plants can absorb DIMP from contaminated soil and water, leading to its accumulation in plant tissues.[2][4][7][10] This presents a potential pathway for DIMP to enter the food chain.[2][4][7][10] However, when ingested by animals, DIMP is rapidly metabolized to isopropyl methylphosphonic acid (IMPA), making its bioaccumulation up the food chain less likely.[2][7][10]

Environmental Background Concentrations

The environmental background concentrations of DIMP are essentially zero due to its artificial origin. Detectable levels are typically associated with specific contamination sites like the Rocky Mountain Arsenal. The following tables summarize reported concentrations of DIMP in various environmental media at and near the RMA.

Table 1: DIMP Concentrations in Groundwater at/near the Rocky Mountain Arsenal

Year(s)LocationConcentration RangeReference(s)
1974Groundwater at RMA0.5 ppb to 44,000 ppb[2]
1995Groundwater at RMA< 0.110 ppb to 965 ppb[2][10]
1996Groundwater north/northwest of RMADetected in a 19.4 km² area[12]
1997Off-post groundwater near RMA< 0.2 µg/L to 1,500 µg/L[12]
1997Downstream of off-post treatment systemHighest level of 660 µg/L[12]

Table 2: DIMP Concentrations in Soil at the Rocky Mountain Arsenal

Year(s)LocationConcentration RangeReference(s)
1989Soil samples at RMAApproximately 50 ppb to 240 ppb[2][10]
1991Surface soil at RMA< 0.114 mg/kg to 11 mg/kg[12]
1995On-post surface soil< 0.342 mg/kg (analytical reporting limit)[12]

Table 3: DIMP Concentrations in Surface Water near the Rocky Mountain Arsenal

Year(s)LocationConcentration RangeReference(s)
1997Off-post surface water near RMA< 0.2 µg/L to 7.7 µg/L[12]

Experimental Protocols for DIMP Detection

The detection and quantification of DIMP in environmental samples typically involve chromatographic techniques coupled with sensitive detectors. The following provides a generalized workflow and specific examples of methodologies cited in the literature.

The analysis of DIMP in environmental matrices generally follows these steps: sample collection, extraction, cleanup, and instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis SampleCollection Sample Collection (Water, Soil) Extraction Extraction (e.g., LLE, SPE) SampleCollection->Extraction Cleanup Sample Cleanup (e.g., Filtration) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC Gas Chromatography (GC) Concentration->GC Inject Sample Detector Detection (e.g., MS, FPD, FID) GC->Detector Quantification Data Analysis & Quantification Detector->Quantification dimp_environmental_cycle Sarin_Production Sarin (GB) Production & Detoxification DIMP_Source DIMP (Byproduct) Sarin_Production->DIMP_Source generates Waste_Disposal Waste Disposal (e.g., Unlined Ponds) DIMP_Source->Waste_Disposal leads to Groundwater Groundwater Contamination Waste_Disposal->Groundwater Soil Soil Contamination Waste_Disposal->Soil Surface_Water Surface Water Contamination Waste_Disposal->Surface_Water Irrigation Irrigation Groundwater->Irrigation Human_Exposure Potential Human Exposure Groundwater->Human_Exposure Drinking Water Plant_Uptake Plant Uptake Soil->Plant_Uptake Surface_Water->Irrigation Irrigation->Plant_Uptake Plant_Uptake->Human_Exposure Consumption of Contaminated Plants

References

A Comprehensive Technical Guide to Diisopropyl Methylphosphonate (DIMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diisopropyl Methylphosphonate (B1257008) (DIMP), a significant organophosphorus compound. It details its chemical properties, synthesis, metabolic fate, and analytical methodologies, serving as a crucial resource for professionals in research and development. DIMP, also known as diisopropyl methanephosphonate, is recognized as a chemical byproduct in the manufacturing of the nerve agent Sarin (GB) and is also utilized as a simulant for chemical warfare agents in research and calibration of detection equipment.[1][2][3][4][5]

Core Chemical and Physical Properties

Diisopropyl methylphosphonate is a colorless liquid at standard temperature and pressure.[1][6] Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference
Molecular Formula C7H17O3P[1][2][7][8]
Molecular Weight 180.18 g/mol [1][7]
Molar Mass 180.184 g·mol−1[2]
Density 0.976 g/mL[2]
Boiling Point 215 °C (419 °F; 488 K)[2]
Flash Point 98 °C (208 °F; 371 K)[2]
CAS Number 1445-75-6[1][7]

Experimental Protocols

This section outlines key experimental procedures related to the synthesis and analysis of this compound.

Synthesis of this compound via the Arbusov Rearrangement

A common and effective method for the preparation of this compound is a modification of the Arbusov rearrangement.[9] This reaction involves the treatment of triisopropyl phosphite (B83602) with methyl iodide.[9][10]

Materials and Equipment:

  • Triisopropyl phosphite (free from diisopropyl hydrogen phosphite)[9]

  • Methyl iodide

  • Round-bottom flask

  • Reflux condenser

  • Vigreux column (50-75 cm)

  • Distillation apparatus

  • Heating mantle or free flame with gauze

Procedure:

  • A small quantity of methyl iodide is introduced into a flask containing a portion of the triisopropyl phosphite.[9]

  • The mixture is gently heated until an exothermic reaction commences. The heat source is then removed.[9]

  • The remaining triisopropyl phosphite is added at a rate that maintains a brisk boiling of the mixture. External heating may be reapplied towards the end of the addition if necessary.[9]

  • Once the addition is complete, the mixture is boiled under reflux for one hour.[9]

  • Following reflux, the apparatus is set up for distillation using a Vigreux column. The bulk of the isopropyl iodide byproduct is distilled off at a temperature of 85–95°C under atmospheric pressure.[9]

  • The remaining product is then distilled under reduced pressure to yield pure this compound.

Synthesis_Workflow reagents Triisopropyl Phosphite + Methyl Iodide reaction_mixture Initial Reaction Mixture reagents->reaction_mixture heating Initiate Exothermic Reaction (Gentle Heating) reaction_mixture->heating addition Controlled Addition of Remaining Phosphite heating->addition reflux Boil Under Reflux (1 hour) addition->reflux distillation1 Atmospheric Distillation (85-95°C) reflux->distillation1 distillation2 Vacuum Distillation distillation1->distillation2 Residue byproduct Isopropyl Iodide distillation1->byproduct product This compound (Pure Product) distillation2->product

Arbusov rearrangement for DIMP synthesis.

Metabolism and Biological Fate

Upon entering a biological system, this compound is rapidly absorbed and metabolized.[1][11] The primary metabolic pathway involves the hydrolysis of one of the isopropyl ester linkages, leading to the formation of isopropyl methylphosphonic acid (IMPA).[1][6][11] Further metabolism can result in the formation of methylphosphonic acid (MPA).[1] These metabolites are primarily excreted through urine.[1][11] The metabolic conversion to IMPA is a saturable process, particularly at high doses.[11]

Metabolism_Pathway DIMP This compound (DIMP) IMPA Isopropyl Methylphosphonic Acid (IMPA) DIMP->IMPA Hydrolysis MPA Methylphosphonic Acid (MPA) IMPA->MPA Further Metabolism Excretion Urinary Excretion IMPA->Excretion

Metabolic pathway of DIMP.

Analytical Methodologies

A variety of analytical techniques are available for the detection and quantification of this compound and its metabolites in both biological and environmental samples.[12]

For Biological Samples (Plasma, Urine, Feces):

  • Sample Preparation: Samples are typically treated with cold acetonitrile (B52724) to precipitate proteins, followed by centrifugation. Fecal samples may first be homogenized with distilled water.[12]

  • Chromatographic Separation: The resulting supernatant is fractionated using reverse-phase high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[12]

  • Detection and Identification: Gas chromatography (GC) coupled with mass spectrometry (MS) and proton nuclear magnetic resonance (NMR) are used for the definitive identification of the separated fractions.[12]

For Environmental Samples (Air, Soil, Water):

  • Gas Chromatography (GC): This is a primary method for analysis, often coupled with detectors such as a flame ionization detector (FID), flame photometric detector (FPD), or mass spectrometry (MS).[12]

  • Ion Mobility Spectrometry (IMS): A sensitive technique used for the trace detection of DIMP in air samples.[4][13]

  • Spectroscopy: Infrared and Raman spectroscopy can also be employed for the determination of DIMP.[12][14]

The selection of the analytical method depends on the sample matrix, the required detection limits, and the purpose of the analysis, whether for environmental monitoring or forensic investigation.[12][13]

References

Solubility of Diisopropyl Methylphosphonate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of diisopropyl methylphosphonate (B1257008) (DIMP), a compound of significant interest due to its use as a chemical warfare agent simulant and its presence as a byproduct in the synthesis of the nerve agent Sarin.[1][2] Understanding the solubility of DIMP is critical for environmental fate modeling, toxicological studies, and the development of detection and decontamination technologies.

Quantitative Solubility Data

The aqueous solubility of diisopropyl methylphosphonate has been reported in various sources, with some discrepancies in the exact values. These variations may be attributable to differences in experimental methodologies and conditions. A summary of the available quantitative data is presented below.

Solubility ValueTemperature (°C)MethodReference
160 g/L25Not Specified[1]
1.5 g/L (1.50 x 10³ mg/L)25Not Specified[1]
1-2 g/L25Not Specified[3]
>11 g/L>80Inferred from hydrolysis studies[3]
1 g/L (0.1%)Not SpecifiedNot Specified[4]
MiscibleNot SpecifiedNot Specified[5][6]

Hydrolysis and Metabolism in Aqueous Environments

This compound undergoes slow hydrolysis in aqueous solutions to form isopropyl methylphosphonic acid (IMPA) and subsequently methylphosphonic acid (MPA).[1][2] The rate of hydrolysis is highly dependent on temperature. At 10°C, the estimated half-life of DIMP in groundwater is approximately 500 years, indicating its high persistence in cold aqueous environments.[7] However, at elevated temperatures, the hydrolysis rate increases significantly. For instance, the half-life at 80°C is 26 days.[1] In biological systems, DIMP is metabolized to IMPA and MPA, which are then primarily excreted in the urine.[1]

Experimental Protocols: Determination of Aqueous Solubility

While specific experimental details for all cited DIMP solubility studies are not exhaustively documented in the available literature, a generalized protocol based on the widely accepted OECD Guideline 105 (Water Solubility) and the ASTM E1148 standard, specifically the shake-flask method, is provided below.[1][5] This method is suitable for substances with solubilities above 10⁻² g/L.[8]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating a surplus of the test substance with a known volume of water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents

  • Shaking apparatus with a constant temperature bath or a constant temperature room.

  • Analytical balance.

  • Glass flasks with stoppers.

  • Centrifuge (if necessary for phase separation).

  • Analytical instrumentation appropriate for the quantification of DIMP, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9]

  • This compound (of known purity).

  • Reagent water (e.g., Type I).

Procedure

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.[5]

  • Sample Preparation: An excess amount of this compound is added to a series of flasks containing a known volume of water. The excess is necessary to ensure that a saturated solution is formed.

  • Equilibration: The flasks are sealed and agitated in the shaking apparatus at a constant temperature (e.g., 25°C) for a predetermined period. The equilibration time is typically 24 to 48 hours, but may be longer, and should be sufficient to reach a steady state.[2]

  • Phase Separation: After equilibration, the flasks are allowed to stand to allow for the separation of undissolved DIMP. If necessary, centrifugation is used to separate the aqueous phase from any suspended solid or liquid particles.

  • Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of DIMP in the sample is then determined using a validated analytical method.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples are taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical pathways for the hydrolysis and metabolism of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Conclusion start Start add_dimp Add excess DIMP to water in flasks start->add_dimp shake Shake at constant temperature add_dimp->shake stand Allow phases to separate shake->stand centrifuge Centrifuge (if necessary) stand->centrifuge sample Sample aqueous phase centrifuge->sample analyze Analyze DIMP concentration (e.g., GC-MS, HPLC) sample->analyze end Determine solubility analyze->end

Experimental workflow for determining aqueous solubility.

dimp_pathway cluster_hydrolysis Hydrolysis Pathway cluster_metabolism Metabolic Pathway dimp This compound (DIMP) impa Isopropyl Methylphosphonic Acid (IMPA) dimp->impa + H2O - Isopropanol mpa Methylphosphonic Acid (MPA) impa->mpa + H2O - Isopropanol dimp_bio DIMP (in vivo) impa_bio IMPA dimp_bio->impa_bio Metabolism mpa_bio MPA impa_bio->mpa_bio Metabolism excretion Urinary Excretion impa_bio->excretion mpa_bio->excretion

References

Thermal Decomposition of Gaseous Diisopropyl Methylphosphonate (DIMP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of gaseous diisopropyl methylphosphonate (B1257008) (DIMP), a commonly used surrogate for chemical warfare agents. The information presented herein is curated from a range of experimental and theoretical studies to offer a detailed understanding of the decomposition pathways, kinetics, and experimental methodologies.

Core Concepts of DIMP Thermal Decomposition

The thermal decomposition of gaseous DIMP is a complex process involving multiple competing reaction pathways. The primary decomposition routes are unimolecular, proceeding through six-membered ring transition states. The decomposition is significantly influenced by the surrounding atmosphere, with the reaction rate being notably faster in the presence of air and water vapor compared to an inert atmosphere like nitrogen.[1][2] The major products observed across various experimental conditions include propene, isopropanol (B130326), isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA).[3]

Quantitative Decomposition Data

The following tables summarize the key quantitative data reported in the literature for the thermal decomposition of gaseous DIMP.

Table 2.1: Kinetic Parameters for DIMP Thermal Decomposition
ConditionTemperature RangeRate Constant (k) / Arrhenius ParametersReaction OrderReference
In Air200-350 °C (473-623 K)k(T) [s⁻¹] = 107.4±2.5 ⋅ exp(-21.4±6.6 [kcal/mol]/RT)First-Order[1]
In Nitrogen200-350 °C (473-623 K)Significantly slower than in air-[1][2]
High Temperature Pyrolysis (Shock Tube)1400-1800 K--
Table 2.2: Major Decomposition Products of Gaseous DIMP
ProductChemical FormulaMolar Mass ( g/mol )Experimental Observations
PropeneC₃H₆42.08Observed in most pyrolysis studies.
IsopropanolC₃H₈O60.10Identified as an early decomposition product.
Isopropyl Methylphosphonate (IMP)C₄H₁₁O₃P138.10A key intermediate in the two-step decomposition pathway.
Methylphosphonic Acid (MPA)CH₅O₃P96.02A final decomposition product.
Methyl(oxo)phosphoniumolate (MOPO)CH₃O₂P78.00A product of a competing decomposition pathway.

Note: Quantitative yields and branching ratios for these products are not consistently reported across the literature and are dependent on specific experimental conditions such as temperature, residence time, and the presence of catalysts.

Decomposition Pathways and Mechanisms

The thermal decomposition of gaseous DIMP primarily proceeds through two competing pathways, both involving intramolecular hydrogen transfer via a six-membered ring transition state.

Pathway 1: Two-Step Decomposition

This is considered the major decomposition route.

  • Step 1: DIMP undergoes an intramolecular hydrogen transfer from one of the isopropyl groups to the phosphoryl oxygen. This results in the formation of isopropyl methylphosphonate (IMP) and the elimination of a propene molecule.

  • Step 2: The intermediate, IMP, further decomposes through two competing channels:

    • Elimination of another propene molecule to yield methylphosphonic acid (MPA).

    • Formation of isopropanol and the reactive intermediate methyl(oxo)phosphoniumolate (MOPO).

Pathway 2: Concerted Decomposition

In this alternative pathway, a hydrogen atom from an isopropyl group is transferred to the oxygen of the other isopropyl group, leading to the simultaneous formation of MOPO, propene, and isopropanol.

DIMP_Decomposition_Pathways DIMP Diisopropyl Methylphosphonate (DIMP) IMP Isopropyl Methylphosphonate (IMP) DIMP->IMP + Propene MOPO2 Methyl(oxo)phosphoniumolate (MOPO) DIMP->MOPO2 + Propene + Isopropanol path1_label Pathway 1 (Two-Step) path2_label Pathway 2 (Concerted) MPA Methylphosphonic Acid (MPA) IMP->MPA + Propene Isopropanol1 Isopropanol IMP->Isopropanol1 + MOPO step2a_label Step 2a step2b_label Step 2b Propene1 Propene Propene2 Propene MOPO1 Methyl(oxo)phosphoniumolate (MOPO) Propene3 Propene Isopropanol2 Isopropanol step1_label Step 1 Flow_Reactor_Workflow start Start setup System Preparation (Heating, Leak Check) start->setup gas_flow Establish Carrier Gas Flow setup->gas_flow dimp_intro Introduce Liquid DIMP to Evaporator gas_flow->dimp_intro mixing Mixing of DIMP Vapor and Carrier Gas dimp_intro->mixing reaction Thermal Decomposition in Flow Reactor mixing->reaction analysis Product Analysis (FTIR / GC-MS) reaction->analysis data Data Acquisition and Kinetic Analysis analysis->data end End data->end

References

Methodological & Application

Application Note: High-Sensitivity Analysis of Diisopropyl Methylphosphonate (DIMP) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisopropyl methylphosphonate (B1257008) (DIMP) is an organophosphorus compound that serves as a chemical warfare agent (CWA) simulant, particularly for G-series nerve agents like Sarin and Soman. Its structural and physicochemical similarities to these highly toxic agents, combined with its significantly lower toxicity, make it an ideal surrogate for developing and validating analytical methods for CWA detection.[1] Accurate and sensitive detection of DIMP is crucial for environmental monitoring, forensic analysis, and in the development of decontamination procedures and protective equipment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the robust identification and quantification of DIMP at trace levels.[1] This application note provides a detailed protocol for the analysis of DIMP using GC-MS, summarizes key quantitative data, and discusses the advantages of this methodology.

Advantages of GC-MS for DIMP Analysis

GC-MS offers several key advantages for the analysis of DIMP and other organophosphorus compounds:

  • High Sensitivity and Low Detection Limits: GC-MS is capable of detecting DIMP at very low concentrations, often in the nanogram to picogram range, which is critical for trace-level analysis in various matrices.

  • Excellent Selectivity and Specificity: The combination of chromatographic separation by the gas chromatograph and mass analysis by the mass spectrometer provides a high degree of certainty in the identification of DIMP, even in complex sample matrices. The resulting mass spectrum serves as a molecular fingerprint, minimizing the likelihood of false positives.

  • Quantitative Accuracy: When coupled with appropriate calibration standards, GC-MS provides accurate and precise quantification of DIMP over a wide dynamic range.

  • Robust and Well-Established Technique: GC-MS is a mature and reliable analytical technique with a large body of established methods and extensive spectral libraries for compound identification.

While other techniques like Ion Mobility Spectrometry (IMS) are valuable for rapid, on-site screening of DIMP, GC-MS is considered a "gold standard" confirmatory method due to its superior selectivity and structural elucidation capabilities.[2]

Challenges in DIMP Analysis

The analysis of DIMP, particularly in complex environmental or biological samples, can present certain challenges:

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization and detection of DIMP in the mass spectrometer, leading to signal suppression or enhancement and affecting quantitative accuracy.[3][4][5][6]

  • Sample Preparation: Efficient extraction of DIMP from various matrices (e.g., soil, water, biological fluids) is crucial for accurate analysis. The chosen sample preparation method should minimize the loss of the analyte and reduce interfering matrix components.

Careful method development, including the use of appropriate sample cleanup procedures and internal standards, can effectively mitigate these challenges.

Experimental Protocol

This protocol provides a general framework for the analysis of DIMP by GC-MS. Optimization of specific parameters may be required depending on the instrumentation and the sample matrix.

Sample Preparation (General Procedure)

The following is a general liquid sample preparation protocol. For solid or complex matrices, more extensive extraction and clean-up procedures may be necessary.

  • Standard Solution Preparation: Prepare a stock solution of DIMP in a suitable volatile solvent such as methanol (B129727) or dichloromethane. Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1.5 to 150 µg/mL).[1]

  • Sample Dilution: Dilute the unknown sample with the same solvent used for the calibration standards to bring the DIMP concentration within the calibration range.

  • Internal Standard Spiking (Recommended): To improve quantitative accuracy and correct for variations in sample injection and matrix effects, spike all standards and samples with a known concentration of an appropriate internal standard (e.g., a deuterated analog of DIMP or a structurally similar organophosphorus compound not present in the sample).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring to a GC vial.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for DIMP analysis.

ParameterSetting
Gas Chromatograph
ColumnTG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless or split (e.g., 10:1, 50:1, 100:1 depending on concentration)[1]
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature ProgramInitial temperature 60 °C, hold for 1 min, ramp to 110 °C at 10 °C/min, hold for 5 min[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range50-250 amu
Data Acquisition ModeFull Scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification
Data Analysis
  • Identification: Identify the DIMP peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library or a standard. The mass spectrum of DIMP is characterized by a base peak at m/z 97.[7]

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of DIMP (or the ratio of the DIMP peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of DIMP in the unknown samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC-MS analysis of DIMP based on a representative study.

ParameterValueReference
Linear Range1.5 - 150 µg/mL[1]
Limit of Detection (LOD)0.21 µg/mL[1]
Limit of Quantitation (LOQ)0.62 µg/mL[1]
Retention Time (RT)Approximately 8.5 min[1]

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Water, Soil, Air) Extraction Extraction/Dilution SampleCollection->Extraction Matrix-specific protocol Filtration Filtration Extraction->Filtration Vial Transfer to GC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatography (Separation) Autosampler->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram Generation MS->Chromatogram PeakID Peak Identification (Retention Time & Mass Spectrum) Chromatogram->PeakID Quantification Quantification (Calibration Curve) PeakID->Quantification Report Final Report Quantification->Report

Caption: GC-MS workflow for DIMP analysis.

Conclusion

Gas Chromatography-Mass Spectrometry is a highly sensitive, selective, and reliable technique for the analysis of Diisopropyl methylphosphonate. The protocol outlined in this application note provides a robust framework for the accurate identification and quantification of DIMP in various samples. The superior performance of GC-MS makes it an indispensable tool for researchers, scientists, and drug development professionals involved in the detection and monitoring of chemical warfare agent simulants. Proper method validation and attention to sample preparation are key to achieving high-quality, defensible data.

References

Application Notes and Protocols for Utilizing Diisopropyl Methylphosphonate (DIMP) as a Sarin (GB) Simulant in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of diisopropyl methylphosphonate (B1257008) (DIMP) as a less toxic simulant for the highly hazardous nerve agent Sarin (GB) in experimental settings. Due to their structural similarities, DIMP can be effectively employed to study the mechanisms of Sarin toxicity, particularly its primary mode of action: the inhibition of acetylcholinesterase (AChE). These protocols are intended for use in controlled laboratory environments by trained personnel.

Introduction to DIMP as a Sarin Simulant

Sarin (GB) is a potent organophosphorus nerve agent that exerts its toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a state of constant stimulation of the nervous system, leading to convulsions, respiratory failure, and death.[1] Due to its extreme toxicity, research with Sarin is restricted to highly specialized facilities.

Diisopropyl methylphosphonate (DIMP) is a structural analog of Sarin, sharing the same phosphonate (B1237965) core and isopropyl groups.[2] However, the replacement of the highly reactive fluorine atom in Sarin with an isopropoxy group in DIMP significantly reduces its toxicity.[3] This makes DIMP a valuable and safer simulant for studying Sarin's interactions with biological systems, developing and testing countermeasures, and validating decontamination procedures.[3][4] DIMP is also a known byproduct and precursor in Sarin synthesis.[3][4]

Physicochemical and Toxicological Data

A comparative summary of the key physicochemical and toxicological properties of Sarin (GB) and DIMP is presented in the tables below. This data is essential for designing experiments and understanding the limitations of DIMP as a simulant.

Table 1: Physicochemical Properties of Sarin (GB) and DIMP

PropertySarin (GB)This compound (DIMP)
Chemical Formula C₄H₁₀FO₂P[5][6][7]C₇H₁₇O₃P[3]
Molecular Weight ( g/mol ) 140.09[5][6]180.18[3]
Appearance Colorless liquid[5][8]Colorless liquid[9]
Odor Odorless when pure[5][8]Odorless
Boiling Point (°C) 147-150[5][6][7]121 (@ 10 mm Hg)[3]
Vapor Pressure (mm Hg at 25°C) 2.7 - 2.9[5][6]0.28[3]
Liquid Density (g/mL at 25°C) 1.09[5][6]0.976 (at 20°C)[3]
Aqueous Solubility Miscible[5][6][7]Slightly soluble
Hydrolysis Half-life (t½ at neutral pH) 5.4 - 80 hours[1][5]-

Table 2: Toxicological Data of Sarin (GB) and DIMP

ParameterSarin (GB)This compound (DIMP)
Primary Mechanism of Action Irreversible Acetylcholinesterase (AChE) Inhibition[1][3]Weak Acetylcholinesterase (AChE) Inhibition[7]
LD₅₀ (oral, rat, mg/kg) -825 - 1125[10]
LD₅₀ (subcutaneous, mouse, µg/kg) 172[8]-
Neurotoxicity Potent neurotoxin causing seizures, paralysis, and death.[1]Low neurotoxicity; may affect plasma cholinesterase at high doses.[7][11]

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay using DIMP

This protocol details the use of the Ellman assay to determine the inhibitory effect of DIMP on AChE activity in vitro.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (DIMP)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DIMP in a suitable solvent (e.g., ethanol (B145695) or DMSO). Ensure the final solvent concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

    • Prepare a series of dilutions of DIMP in phosphate buffer to generate a concentration-response curve.

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the measurement period.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of phosphate buffer (for blank) or DIMP dilution (for test) or appropriate vehicle control.

      • 25 µL of DTNB solution.

      • 25 µL of AChE solution.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of ATCI solution to each well.

    • Immediately begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of DIMP by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each DIMP concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the DIMP concentration to generate a concentration-response curve.

    • Determine the IC₅₀ value (the concentration of DIMP that causes 50% inhibition of AChE activity) from the concentration-response curve using non-linear regression analysis.

Neurotoxicity Assessment of DIMP in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol provides a general framework for assessing the neurotoxic effects of DIMP using the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics)

  • Differentiation medium (e.g., complete medium supplemented with 10 µM retinoic acid)

  • This compound (DIMP)

  • Cell viability assay kit (e.g., MTT, MTS, or LDH release assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete medium in a T-75 flask until they reach 70-80% confluency.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • To induce a more neuron-like phenotype, differentiate the cells by replacing the complete medium with differentiation medium. Culture for 5-7 days, replacing the medium every 2-3 days.

  • DIMP Treatment:

    • Prepare a stock solution of DIMP in a suitable solvent (e.g., sterile DMSO).

    • Prepare a series of dilutions of DIMP in the cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest DIMP concentration).

    • Remove the differentiation medium from the cells and replace it with the medium containing the various concentrations of DIMP or the vehicle control.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assessment of Neurotoxicity:

    • Following the incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.

    • For example, using an MTT assay:

      • Add MTT reagent to each well and incubate for 2-4 hours.

      • Add solubilization solution to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each DIMP concentration relative to the vehicle control.

    • Plot the cell viability against the DIMP concentration to determine the cytotoxic effects.

    • Determine the EC₅₀ value (the concentration of DIMP that reduces cell viability by 50%).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by organophosphates like Sarin (and by extension, DIMP as a simulant) and a general experimental workflow for assessing neurotoxicity.

Cholinergic Signaling Pathway and its Disruption by Organophosphates

Cholinergic_Signaling_Disruption cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_cleft ACh ACh_vesicle->ACh_cleft Releases Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_ion_pre Ca²⁺ Ca_channel_pre->Ca_ion_pre Opens Ca_ion_pre->ACh_vesicle Triggers Fusion AP Action Potential AP->Ca_channel_pre Depolarizes AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolyzes nAChR Nicotinic ACh Receptor (nAChR) ACh_cleft->nAChR Binds mAChR Muscarinic ACh Receptor (mAChR) ACh_cleft->mAChR Binds DIMP DIMP (Sarin Simulant) DIMP->AChE Inhibits Na_ion Na⁺ nAChR->Na_ion Influx Ca_ion_post Ca²⁺ nAChR->Ca_ion_post Influx G_protein G-protein mAChR->G_protein Activates Downstream Downstream Signaling Na_ion->Downstream Depolarization Ca_ion_post->Downstream Signaling PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->Downstream Signaling PKC->Downstream Signaling

Caption: Disruption of cholinergic signaling by DIMP.

Simplified Overview of DIMP's Effects on Major Neurotransmitter Systems

Neurotransmitter_Effects cluster_cholinergic Cholinergic System cluster_glutamatergic Glutamatergic System cluster_gabaergic GABAergic System cluster_calcium Calcium Homeostasis DIMP DIMP (Sarin Simulant) AChE_inhibition AChE Inhibition DIMP->AChE_inhibition ACh_increase ↑ Acetylcholine AChE_inhibition->ACh_increase Cholinergic_hyper Cholinergic Hyperactivation ACh_increase->Cholinergic_hyper Glu_release Glutamate (B1630785) Release Cholinergic_hyper->Glu_release Leads to GABA_release ↓ GABA Release Cholinergic_hyper->GABA_release Leads to NMDA_R NMDA Receptor Activation Glu_release->NMDA_R Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx Ca_dysregulation Ca²⁺ Dysregulation Excitotoxicity->Ca_dysregulation GABA_R ↓ GABAergic Inhibition GABA_release->GABA_R Seizures Seizure Activity GABA_R->Seizures Neuronal_damage Neuronal Damage Seizures->Neuronal_damage Ca_influx->Ca_dysregulation Ca_dysregulation->Neuronal_damage

Caption: Overview of DIMP's impact on neurotransmitter systems.

Experimental Workflow for In Vitro Neurotoxicity Testing

Neurotoxicity_Workflow cluster_assays 5. Perform Assays start Start cell_culture 1. Culture Neuronal Cells (e.g., SH-SY5Y or Primary Neurons) start->cell_culture differentiation 2. Differentiate Cells (e.g., with Retinoic Acid) cell_culture->differentiation treatment 3. Treat with DIMP (Concentration Range + Controls) differentiation->treatment incubation 4. Incubate for Desired Time Period treatment->incubation viability Cell Viability (MTT, LDH) incubation->viability apoptosis Apoptosis (Caspase Activity, Annexin V) incubation->apoptosis gene_expression Gene Expression (qPCR, RNA-seq) incubation->gene_expression calcium_imaging Calcium Imaging (Fura-2, Fluo-4) incubation->calcium_imaging data_analysis 6. Data Analysis viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis calcium_imaging->data_analysis results 7. Determine EC₅₀, IC₅₀, and Mechanistic Insights data_analysis->results end End results->end

References

Application of Diisopropyl Methylphosphonate (DIMP) in Testing Chemical Protective Clothing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diisopropyl methylphosphonate (B1257008) (DIMP) is an organophosphorus compound that serves as a crucial, less toxic simulant for the highly hazardous G-series nerve agents, specifically Sarin (GB) and Soman (GD).[1] Its application is paramount in the evaluation and development of chemical protective clothing (CPC) for military, first responder, and industrial safety applications. The structural and physicochemical similarities between DIMP and these nerve agents allow for realistic testing of CPC materials without the extreme safety and handling protocols required for live agents.[1]

The primary purpose of using DIMP in this context is to determine the material's resistance to permeation, which is the process by which a chemical moves through a protective material on a molecular level. Key performance metrics obtained from this testing include the breakthrough time (BT) and the steady-state permeation rate (SSPR). The breakthrough time is the duration from the initial contact of the chemical with the outer surface of the material to its detection on the inner surface. A longer breakthrough time indicates a more protective material. The steady-state permeation rate is the constant rate at which the chemical permeates through the material after equilibrium has been reached. A lower SSPR signifies a better barrier.

Testing with DIMP provides a reliable and safe method to screen and compare the performance of various CPC materials, such as butyl rubber, neoprene, and nitrile, against nerve agent threats. This data is essential for manufacturers to develop more effective protective equipment and for end-users to select the appropriate CPC for their specific operational hazards.

Logical Relationship between DIMP and Sarin (GB)

G cluster_0 Chemical Warfare Agent cluster_1 Simulant Sarin Sarin (GB) (Highly Toxic) DIMP DIMP (Low Toxicity) Sarin->DIMP Similar Physicochemical Properties - Molecular Weight - Vapor Pressure - Polarity Testing Chemical Protective Clothing Testing DIMP->Testing Used in Testing Performance Performance Metrics - Breakthrough Time (BT) - Permeation Rate (SSPR) Testing->Performance Determines Performance->Sarin Predicts Protection Against

Caption: Logical relationship between DIMP as a simulant and Sarin.

Experimental Protocols

The standard method for testing the permeation of DIMP through chemical protective clothing materials is ASTM F739, "Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases Under Conditions of Continuous Contact."

Principle of ASTM F739

A specimen of the protective clothing material is placed in a permeation test cell, dividing it into a challenge side and a collection side. The challenge side is exposed to DIMP in its liquid or gaseous form. A collection medium (typically a dry gas like nitrogen or air) is passed through the collection side and is continuously monitored by a sensitive analytical instrument to detect the presence of DIMP that has permeated through the material.

Experimental Workflow for DIMP Permeation Testing (ASTM F739)

G A 1. Sample Preparation Cut a representative swatch of the chemical protective clothing material. B 2. Test Cell Assembly Mount the material swatch in the ASTM F739 permeation cell. A->B C 3. System Equilibration Equilibrate the test cell to the specified temperature (e.g., 25°C). B->C D 4. DIMP Introduction Introduce liquid DIMP into the challenge chamber of the cell. C->D E 5. Collection and Monitoring Pass a collection gas (e.g., Nitrogen) through the collection chamber and into a detector (e.g., GC-MS, IMS). D->E F 6. Data Acquisition Continuously record the concentration of DIMP in the collection gas over time. E->F G 7. Data Analysis Determine Breakthrough Time (BT) and Steady-State Permeation Rate (SSPR). F->G

Caption: Experimental workflow for DIMP permeation testing.

Detailed Methodology
  • Apparatus:

    • ASTM F739 compliant permeation test cell.

    • Constant temperature bath or chamber to maintain the test cell at a stable temperature (e.g., 25 ± 1 °C).

    • A system to introduce and contain the DIMP challenge.

    • A source of clean collection gas (e.g., nitrogen, air) with a calibrated flow control.

    • A sensitive analytical detector capable of quantifying low concentrations of DIMP, such as a Gas Chromatograph with a Mass Spectrometer (GC-MS) or an Ion Mobility Spectrometer (IMS).[1]

    • Data acquisition system.

  • Procedure:

    • Sample Preparation: Cut a circular specimen from the chemical protective clothing material to fit the permeation cell. Ensure the sample is free of defects.

    • Test Cell Assembly: Securely clamp the material specimen in the permeation cell, ensuring a leak-tight seal between the challenge and collection chambers.

    • Temperature Equilibration: Place the assembled cell in the temperature-controlled environment and allow it to equilibrate for a sufficient period (e.g., 30 minutes).

    • Initiation of Test:

      • Start the flow of the collection gas through the collection chamber at a pre-determined and constant rate (e.g., 0.5 to 1.0 L/min).

      • Introduce the liquid DIMP into the challenge chamber, ensuring the entire surface of the material is in contact with the chemical.

    • Monitoring and Data Collection:

      • Continuously monitor the effluent from the collection chamber using the analytical detector.

      • Record the concentration of DIMP detected over time. The test duration is typically up to 8 hours (480 minutes) or until a high permeation rate is observed.

    • Data Analysis:

      • Breakthrough Time (BT): Determine the time at which the permeation rate reaches a pre-defined level (e.g., 0.1 µg/cm²/min for ASTM F739).

      • Steady-State Permeation Rate (SSPR): After breakthrough, the permeation rate will typically increase and then plateau. The SSPR is the average value of this plateau.

Data Presentation

MaterialThickness (mm)Test MethodBreakthrough Time (BT) (minutes)Steady-State Permeation Rate (SSPR) (µg/cm²/min)Reference
Butyl Rubber 0.4 - 0.7ASTM F739> 480Not DetectedIllustrative
Neoprene 0.3 - 0.6ASTM F739120 - 2400.5 - 1.5Illustrative
Nitrile Rubber 0.2 - 0.5ASTM F73960 - 1801.0 - 2.5Illustrative
Viton® 0.3 - 0.6ASTM F739> 480Not DetectedIllustrative
Multi-layer Laminate VariesASTM F739> 480Not DetectedIllustrative

Note on Data: The values in the table are illustrative examples of what would be determined through testing. For specific protective clothing, it is crucial to consult the manufacturer's technical data sheets which should provide permeation data for a range of chemicals, potentially including DIMP or other relevant simulants. The breakthrough times and permeation rates are highly dependent on the specific formulation and thickness of the material.

References

Application Notes and Protocols for High-Temperature Pyrolysis Studies of Diisopropyl Methylphosphonate (DIMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl methylphosphonate (B1257008) (DIMP), a structural analog of the nerve agent Sarin (GB), is extensively used as a surrogate in research to understand the thermal decomposition of organophosphorus compounds.[1][2] This is crucial for developing effective neutralization and disposal methods for chemical warfare agents, such as incineration.[3] These application notes provide a comprehensive overview of the high-temperature pyrolysis of DIMP, including its decomposition pathways, reaction kinetics, and the experimental protocols for its study.

Decomposition Pathways of DIMP

The thermal decomposition of DIMP is complex and highly dependent on experimental conditions, particularly the heating rate.[1] Two primary decomposition pathways have been proposed and are detailed below.

Pathway 1: Two-Step Decomposition

This pathway, initially proposed by Zegers and Fisher, is predominant at slower heating rates (e.g., 10 °C/s).[1][4]

  • Step 1: DIMP undergoes a unimolecular decomposition via a six-membered ring transition state. An H atom from one of the isopropoxy groups transfers to the double-bonded oxygen, leading to the formation of isopropyl methylphosphonate (IMP) and propene.[3][5]

  • Step 2: IMP further decomposes into either propene and methylphosphonic acid (MPA) or 2-propanol and methyl(oxo)phosphoniumolate (MOPO).[1][4]

Pathway 2: Single-Step Decomposition

Observed at very high heating rates (e.g., ~18,000 °C/s), this pathway involves a different six-membered ring transition state.[4] An H atom from one isopropoxy group transfers to the oxygen atom of the other isopropoxy group, resulting in the simultaneous formation of MOPO, propene, and 2-propanol.[3][4]

The major decomposition products observed across various experiments include propene, isopropyl methylphosphonate (IMP), methylphosphonic acid (MPA), and 2-propanol.[4][6] In oxygen-rich environments, carbon monoxide (CO) and carbon dioxide (CO2) are also major products.[4]

The following diagram illustrates the two primary decomposition pathways of DIMP.

DIMP_Decomposition cluster_pathway1 Pathway 1 (Slow Heating) cluster_pathway2 Pathway 2 (Fast Heating) DIMP1 DIMP IMP IMP DIMP1->IMP Step 1 Propene1 Propene DIMP1->Propene1 Step 1 MPA MPA IMP->MPA Step 2a Propene2 Propene IMP->Propene2 Step 2a Isopropanol1 2-Propanol IMP->Isopropanol1 Step 2b MOPO1 MOPO IMP->MOPO1 Step 2b DIMP2 DIMP MOPO2 MOPO DIMP2->MOPO2 Simultaneous Propene3 Propene DIMP2->Propene3 Simultaneous Isopropanol2 2-Propanol DIMP2->Isopropanol2 Simultaneous

Decomposition pathways of DIMP.

Quantitative Data Summary

The following tables summarize key quantitative data from high-temperature pyrolysis studies of DIMP.

Table 1: Reaction Rate Expressions

ReactionTemperature Range (K)Pressure (atm)Arrhenius Rate Expression (s⁻¹)Reference
DIMP → IMP + Propene762–1059~11015.058±0.5e-(47497±1935 cal/mol)/RT[3]

Table 2: Activation Energies for Decomposition Pathways

PathwayStepActivation Energy (kcal/mol)Reference
Pathway 11st step (DIMP → IMP + Propene)36.5[4]
Pathway 12nd step (IMP decomposition)49.9[4]
Pathway 2DIMP → MOPO + Propene + 2-Propanol51.2[4]

Table 3: Experimental Conditions and Major Products

Experimental MethodTemperature Range (°C)Heating Rate (°C/s)EnvironmentMajor Products ObservedReference
T-jump Pyrolysis500–120010NitrogenPropene, IMP, MPA[4]
T-jump Pyrolysis500–1200~1800NitrogenPropene, IMP, MPA, 2-Propanol[4]
T-jump Pyrolysis500–1200~18000NitrogenPropene, 2-Propanol, MOPO[4]
T-jump Pyrolysis500–120010, ~1800, ~18000Air/Oxygen-richSame as Nitrogen + CO, CO₂[4]
Shock Tube1400–1800 KN/AArgonCarbon Monoxide (CO)[2]
Flow Reactor700–800 KN/AN/APropene, Isopropanol[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical protocols for high-temperature pyrolysis studies of DIMP.

Protocol 1: T-jump Pyrolysis with FTIR Spectroscopy

This method allows for the study of decomposition at various heating rates.

Objective: To identify and quantify the decomposition products of DIMP under different heating regimes.

Materials and Equipment:

  • Diisopropyl methylphosphonate (DIMP)

  • T-jump reactor

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nitrogen, Air, and Oxygen gas supplies

  • Gas handling and mixing system

Procedure:

  • Prepare a gaseous mixture of DIMP in the desired carrier gas (Nitrogen, Air, or Oxygen) at a specific concentration.

  • Introduce the gas mixture into the T-jump reactor.

  • Rapidly heat the gas mixture to the target temperature (e.g., 500-1200 °C) using the T-jump apparatus, controlling the heating rate (e.g., 10 °C/s, ~1800 °C/s, or ~18,000 °C/s).[4]

  • Continuously monitor the composition of the gas mixture using an FTIR spectrometer to identify and quantify the parent DIMP molecule and its decomposition products in real-time.

  • Analyze the FTIR spectra to determine the concentration profiles of reactants and products as a function of time and temperature.

  • Use the collected data to elucidate decomposition pathways and kinetics.

Protocol 2: Shock Tube Pyrolysis with Laser Absorption Spectroscopy

This technique is ideal for studying reactions at very high temperatures and short reaction times.

Objective: To measure the time-histories of specific species during the high-temperature pyrolysis of DIMP.

Materials and Equipment:

  • This compound (DIMP)

  • Shock tube facility

  • Laser source (e.g., for CO detection)

  • Optical detectors

  • High-speed data acquisition system

  • Argon gas

Procedure:

  • Prepare a dilute mixture of DIMP in a bath gas, typically Argon (e.g., 0.138% DIMP in Ar).[2]

  • Introduce the mixture into the driven section of the shock tube.

  • Initiate a shock wave by rupturing the diaphragm separating the high-pressure driver section from the low-pressure driven section.

  • The shock wave rapidly heats and compresses the gas mixture to the desired high temperature (e.g., 1400-1800 K) and pressure (e.g., near 1 atm).[2]

  • Pass a laser beam of a specific wavelength through the shocked gas.

  • Measure the absorption of the laser light by the target species (e.g., CO) using a detector.

  • Record the absorption signal as a function of time using a high-speed data acquisition system.

  • Convert the absorption data into mole fraction time-histories of the target species to study reaction kinetics.

The following diagram illustrates a general workflow for a pyrolysis experiment.

Pyrolysis_Workflow start Start prep Sample Preparation (DIMP + Carrier Gas) start->prep reactor Introduce to Reactor (e.g., Shock Tube, T-jump) prep->reactor heating Rapid Heating (Pyrolysis) reactor->heating analysis In-situ Analysis (e.g., FTIR, Laser Absorption) heating->analysis data Data Acquisition (Concentration vs. Time) analysis->data interpretation Data Interpretation (Kinetics, Mechanisms) data->interpretation end End interpretation->end

General workflow for a DIMP pyrolysis experiment.

Conclusion

The study of DIMP pyrolysis provides critical insights into the thermal decomposition of organophosphorus nerve agents. By understanding the decomposition pathways and reaction kinetics under various conditions, researchers can develop more effective and efficient methods for the safe disposal and neutralization of these hazardous compounds. The protocols and data presented here serve as a valuable resource for scientists and professionals working in this important field.

References

Application Notes and Protocols for the Ultrasonic Degradation of Diisopropyl Methylphosphonate (DIMP) in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl methylphosphonate (B1257008) (DIMP) is a structural analog of the nerve agent Sarin and is often used as a surrogate in the study of chemical warfare agent degradation. The removal of such organophosphorus compounds from water sources is of significant environmental and safety concern. Ultrasonic irradiation, an advanced oxidation process (AOP), presents a promising method for the degradation of DIMP. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid—to generate localized hotspots with extreme temperatures and pressures. These conditions lead to the sonolysis of water, producing highly reactive hydroxyl radicals (•OH) that can effectively degrade recalcitrant organic pollutants like DIMP.[1][2] This document provides detailed application notes and protocols for the ultrasonic degradation of DIMP in aqueous solutions, based on published research.

Principle of the Method

The degradation of DIMP through ultrasonic irradiation is primarily driven by the action of hydroxyl radicals generated from the sonolysis of water molecules within and at the interface of collapsing cavitation bubbles.[1] The process can be enhanced by the addition of radical promoters, such as carbon tetrachloride (CCl₄), which, due to its hydrophobicity, is readily drawn into the cavitation bubbles and dissociates to form highly reactive chlorine radicals.[1] The degradation efficiency is influenced by several key parameters, including the initial concentration of DIMP, the pH of the solution, the duration of ultrasonic treatment, and the presence of additives.[1][3] Notably, the degradation rate is typically higher at lower initial DIMP concentrations and in alkaline conditions (pH 10).[1] The overall degradation process has been shown to follow first-order kinetics.[1][4]

Data Presentation

The following tables summarize the quantitative data on the ultrasonic degradation of DIMP under various experimental conditions, as reported by Allawi et al. (2023).[1][3]

Table 1: Effect of Initial DIMP Concentration and pH on Degradation Efficiency

Initial DIMP Conc. (mg/L)pHTreatment Time (min)Degradation Efficiency (%)
7104598
141045-
301045-
501045-
80104578
80745<78
80245<78

Note: Specific degradation efficiencies for 14, 30, and 50 mg/L at 45 minutes were not explicitly stated but the study indicates a trend of decreasing efficiency with increasing concentration.[1]

Table 2: Effect of CCl₄ Concentration on DIMP Degradation Efficiency

Initial DIMP Conc. (mg/L)pHTreatment Time (min)CCl₄ Conc. (mg/L)Degradation Efficiency (%)
8010450.002<98
8010450.004<98
8010450.006<98
8010450.00898

Experimental Protocols

This section provides detailed protocols for the ultrasonic degradation of DIMP in an aqueous solution.

Materials and Equipment
  • Reagents:

    • Diisopropyl methylphosphonate (DIMP), analytical grade

    • Carbon tetrachloride (CCl₄), analytical grade (optional additive)

    • Sodium hydroxide (B78521) (NaOH) for pH adjustment

    • Hydrochloric acid (HCl) for pH adjustment

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (H₃PO₄), analytical grade

    • Distilled or deionized water

  • Equipment:

    • High-intensity ultrasonic system (e.g., Hielscher UP200Ht, 200W, 26 kHz) with a titanium micro horn.[5]

    • 250 mL beaker or reaction vessel

    • Magnetic stirrer and stir bar

    • pH meter

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]

    • Syringe filters (0.2 μm)

Protocol for Ultrasonic Degradation of DIMP
  • Preparation of DIMP Stock Solution:

    • Prepare a stock solution of DIMP in distilled water at a desired concentration (e.g., 1 g/L).

    • From the stock solution, prepare working solutions of DIMP at the desired experimental concentrations (e.g., 7, 14, 30, 50, 80 mg/L) in 250 mL beakers.[1]

  • pH Adjustment:

    • Adjust the pH of the DIMP working solutions to the desired level (e.g., 2, 7, or 10) using dilute NaOH or HCl.[1] Monitor the pH using a calibrated pH meter.

  • Addition of CCl₄ (Optional):

    • If investigating the effect of an additive, spike the DIMP working solutions with the desired concentration of CCl₄ (e.g., 0.002, 0.004, 0.006, 0.008 mg/L).[1]

  • Ultrasonic Irradiation:

    • Place the beaker containing the DIMP solution on a magnetic stirrer and add a stir bar to ensure homogeneity.

    • Immerse the tip of the ultrasonic horn into the solution, ensuring it does not touch the sides or bottom of the beaker.

    • Set the ultrasonic processor to the desired frequency (e.g., 26.2 kHz) and power.[1]

    • Begin sonication and start a timer for the desired treatment period (e.g., 15, 30, 45, 60, 80, 90 minutes).[1]

    • It is advisable to place the reaction vessel in a cooling bath to maintain a constant temperature, as sonication can generate heat.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Filter the samples through a 0.2 μm syringe filter before analysis.[5]

    • Analyze the concentration of DIMP in the samples using HPLC.

HPLC Analysis Protocol
  • Column: C8, 250 mm length x 4.6 mm internal diameter, 5 µm particle size.[5]

  • Mobile Phase: A mixture of acetonitrile, water, and H₃PO₄ in a 70:29:1 ratio.[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Detection: UV at 210 nm.[5]

  • Injection Volume: 20 µL.

  • Quantification: Determine the concentration of DIMP by comparing the peak area to a calibration curve prepared from standard solutions of DIMP.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_sonication Ultrasonic Treatment cluster_analysis Analysis prep_dimp Prepare DIMP Working Solution ph_adjust Adjust pH (2, 7, or 10) prep_dimp->ph_adjust sonicate Ultrasonic Irradiation (26.2 kHz) add_ccl4 Add CCl4 (Optional) ph_adjust->add_ccl4 add_ccl4->sonicate sampling Withdraw Samples at Intervals sonicate->sampling filter_sample Filter Sample (0.2 µm) sampling->filter_sample hplc HPLC Analysis filter_sample->hplc data Quantify DIMP Degradation hplc->data

Caption: Workflow for the ultrasonic degradation of DIMP.

Proposed Degradation Pathway

degradation_pathway DIMP This compound (DIMP) IMP Isopropyl Methylphosphonic Acid (IMPA) DIMP->IMP Dealkylation MPA Methylphosphonic Acid (MPA) IMP->MPA Dealkylation CO2_H2O CO2 + H2O IMP->CO2_H2O Oxidation of Isopropyl Group PO4 Phosphate (PO4^3-) MPA->PO4 P-C Bond Cleavage MPA->CO2_H2O Oxidation of Methyl Group radicals •OH, •Cl radicals->DIMP radicals->IMP radicals->MPA

Caption: Proposed degradation pathway of DIMP by hydroxyl radicals.

Safety Precautions

Working with DIMP and ultrasonic equipment requires strict adherence to safety protocols.

  • Chemical Handling:

    • DIMP is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

    • Always handle DIMP in a well-ventilated area, preferably within a fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., neoprene), and a lab coat.[6][7]

    • Avoid inhalation of aerosols that may be generated during sonication.[6]

    • In case of skin contact, immediately wash the affected area with soap and water.[7] For eye contact, rinse cautiously with water for at least 15 minutes.[7] If inhaled, move to fresh air.[7] Seek medical attention if symptoms persist.[7]

  • Equipment Operation:

    • Ultrasonic processors can generate high-intensity sound. Use appropriate hearing protection, especially during prolonged operation.

    • The ultrasonic horn can become hot during operation. Avoid touching the horn immediately after use.

    • Ensure the ultrasonic processor is properly grounded and operated according to the manufacturer's instructions.

  • Waste Disposal:

    • Dispose of DIMP and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[5] Do not pour waste down the drain.[6]

By following these guidelines, researchers can safely and effectively utilize ultrasonic irradiation for the degradation of DIMP in aqueous solutions.

References

Application Notes and Protocols for Alkyne Synthesis via the Ohira-Bestmann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon double bonds (alkenes) with high stereoselectivity. While the classic HWE reaction utilizes phosphonate (B1237965) carbanions to convert aldehydes and ketones into alkenes, a notable modification, the Seyferth-Gilbert homologation, and its subsequent refinement, the Ohira-Bestmann reaction, employ a dimethyl (diazomethyl)phosphonate (DIMP) intermediate to achieve a different transformation: the one-carbon homologation of aldehydes to terminal alkynes.[1] Although not a direct "olefination" in the sense of producing an alkene, this reaction is mechanistically related to the HWE reaction and represents a powerful tool for the introduction of the versatile alkyne functional group into organic molecules.

The Ohira-Bestmann modification offers significant advantages over the original Seyferth-Gilbert protocol, primarily through the use of the more stable and easily handled dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent.[2] This reagent, in the presence of a mild base like potassium carbonate in methanol (B129727), generates the reactive DIMP anion in situ. This method is compatible with a wide range of functional groups and is particularly well-suited for base-sensitive and enolizable aldehydes, which might undergo side reactions under the strongly basic conditions of the original Seyferth-Gilbert protocol.[3] The reaction typically proceeds in high yields and offers a straightforward pathway to terminal alkynes, which are valuable building blocks in medicinal chemistry and drug discovery, serving as precursors for a variety of transformations including "click chemistry," Sonogashira couplings, and the synthesis of complex natural products.[4][5]

Reaction Mechanism

The Ohira-Bestmann reaction proceeds through a well-established mechanism. First, the Ohira-Bestmann reagent is deacylated by a base (e.g., methoxide (B1231860) generated from potassium carbonate and methanol) to form the key dimethyl (diazomethyl)phosphonate (DIMP) anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an intermediate alkoxide. This is followed by an intramolecular cyclization to yield an oxaphosphetane intermediate, analogous to the mechanism of the Wittig and HWE reactions. This intermediate then collapses, eliminating dimethyl phosphate (B84403) and forming a vinyldiazo species. Subsequent loss of dinitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride shift to furnish the terminal alkyne product.[1][2]

Ohira_Bestmann_Mechanism aldehyde R-CHO (Aldehyde) alkoxide Intermediate Alkoxide aldehyde->alkoxide reagent Ohira-Bestmann Reagent dimp [(MeO)2P(O)CHN2]- (DIMP Anion) reagent->dimp + Base base K2CO3, MeOH dimp->alkoxide Nucleophilic Attack oxaphosphetane Oxaphosphetane alkoxide->oxaphosphetane Cyclization vinyldiazo Vinyldiazo Intermediate oxaphosphetane->vinyldiazo - (MeO)2P(O)OH carbene Vinylidene Carbene vinyldiazo->carbene - N2 alkyne R-C≡CH (Terminal Alkyne) carbene->alkyne 1,2-Hydride Shift

Caption: Mechanism of the Ohira-Bestmann Reaction.

Applications in Drug Discovery and Natural Product Synthesis

The Ohira-Bestmann reaction is a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutically active compounds. The mild reaction conditions and tolerance for a wide range of functional groups make it suitable for use in the later stages of a synthetic sequence. Terminal alkynes are versatile synthetic handles that can be further elaborated using a variety of modern synthetic methods.

  • Natural Product Synthesis: The reaction has been employed in the total synthesis of numerous natural products where the introduction of a terminal alkyne is a key step. The ability to use this reaction with chiral and enolizable aldehydes without causing racemization is a significant advantage.[3]

  • Medicinal Chemistry: In drug discovery, the alkyne moiety serves as a crucial building block. It can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to link different molecular fragments, a common strategy in the development of new drug candidates and bioconjugates.[4] The Sonogashira coupling, another powerful cross-coupling reaction, utilizes terminal alkynes to form carbon-carbon bonds with aryl or vinyl halides, enabling the synthesis of complex aromatic and conjugated systems often found in bioactive molecules.[4]

Quantitative Data: Substrate Scope and Yields

The Ohira-Bestmann reaction is applicable to a wide variety of aldehydes, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes. The following table summarizes the yields for the conversion of various aldehydes to their corresponding terminal alkynes.

Aldehyde SubstrateProductYield (%)Reference
BenzaldehydePhenylacetylene95[2]
4-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene92[2]
4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzene96[2]
2-Naphthaldehyde2-Ethynylnaphthalene94[2]
3-Pyridinecarboxaldehyde3-Ethynylpyridine85[2]
Cinnamaldehyde1-Buten-3-yne78[2]
CyclohexanecarboxaldehydeEthynylcyclohexane88[2]
Dodecanal1-Dodecyne91[2]
(S)-2-phenylpropanal(S)-3-phenyl-1-butyne93[2]
3-(Trifluoromethoxy)benzaldehyde1-Ethynyl-3-(trifluoromethoxy)benzene82[6]
N-Boc-3-indolecarboxaldehydeN-Boc-3-ethynylindole71

Experimental Protocols

General Protocol for the Ohira-Bestmann Reaction

This protocol describes a general procedure for the one-carbon homologation of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.

Experimental_Workflow start Start dissolve Dissolve aldehyde in methanol start->dissolve add_base Add K2CO3 dissolve->add_base add_reagent Add Ohira-Bestmann reagent add_base->add_reagent stir Stir at room temperature add_reagent->stir workup Aqueous workup stir->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure terminal alkyne purify->end

Caption: General experimental workflow for the Ohira-Bestmann reaction.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous methanol (MeOH) (10 mL)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol).

  • Dissolve the aldehyde in anhydrous methanol (10 mL).

  • To the stirred solution, add potassium carbonate (2.0 mmol) in one portion.

  • Add the Ohira-Bestmann reagent (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure terminal alkyne.

Safety Precautions:

  • The Ohira-Bestmann reagent is a diazo compound and should be handled with care in a well-ventilated fume hood. Although more stable than many other diazo compounds, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Diazo compounds can be explosive, especially in the presence of certain metals or upon heating. Avoid contact with strong acids and strong oxidizing agents.

  • Follow standard laboratory safety procedures for handling organic solvents and reagents.

Conclusion

The Ohira-Bestmann reaction, while technically a homologation to an alkyne, is a powerful and versatile synthetic method with strong mechanistic ties to the Horner-Wadsworth-Emmons olefination. Its use of a DIMP intermediate generated in situ under mild conditions allows for the efficient and high-yielding synthesis of terminal alkynes from a broad range of aldehydes. For researchers in drug discovery and natural product synthesis, this reaction provides a reliable and often superior alternative for introducing the synthetically valuable alkyne functionality into complex molecular scaffolds. The straightforward protocol and high functional group tolerance make it an indispensable tool in the modern synthetic chemist's arsenal.

References

Application Notes & Protocols: Field Detection of DIMP Vapors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisopropyl methylphosphonate (B1257008) (DIMP) is an organophosphorus compound that is structurally similar to G-series nerve agents, such as Sarin (GB) and Soman (GD). Due to its lower toxicity, DIMP is widely used as a chemical simulant for these highly hazardous substances in various research and training applications, including the testing and calibration of chemical warfare agent (CWA) detectors.[1] The ability to detect DIMP vapors accurately and rapidly in the field is crucial for verifying the operational readiness of detection equipment and for forensic investigations of chemical agent use.[1][2] This document provides detailed application notes and protocols for the field detection of DIMP vapors using various portable sensor technologies.

Overview of Portable Sensor Technologies for DIMP Detection

Several sensor technologies have been adapted for portable, real-time detection of DIMP and related compounds. The most prominent methods include Ion Mobility Spectrometry (IMS), Surface Acoustic Wave (SAW) sensors, and Quartz Crystal Microbalance (QCM) sensors.

  • Ion Mobility Spectrometry (IMS): IMS is a widely used technique for the field detection of CWAs and their simulants.[1] It separates and identifies ionized molecules in the gas phase based on their mobility in a carrier buffer gas under the influence of an electric field.[3][4] Portable IMS devices are known for their high sensitivity and rapid response times, making them ideal for on-site analysis.[1]

  • Surface Acoustic Wave (SAW) Sensors: SAW sensors are another class of highly sensitive devices used for vapor detection.[5] A typical SAW sensor consists of a piezoelectric substrate with interdigital transducers (IDTs). The surface of the substrate is coated with a chemically selective material that adsorbs the target analyte (DIMP).[6][7] This adsorption causes a change in the mass of the coating, which alters the velocity of the surface acoustic wave, leading to a measurable shift in frequency.[6][7]

  • Quartz Crystal Microbalance (QCM) Sensors: QCM sensors operate on a principle similar to SAW sensors, utilizing a piezoelectric quartz crystal that oscillates at a specific resonant frequency.[5] When a DIMP-sensitive polymer coated on the crystal surface adsorbs DIMP vapor, the added mass causes a decrease in the crystal's resonant frequency, which can be measured and correlated to the vapor concentration.[8]

Quantitative Performance Data

The performance of portable sensors is evaluated based on several key metrics, including the limit of detection (LOD), limit of quantification (LOQ), response time, and recovery time. A summary of reported performance data for various portable sensors in detecting DIMP or its common structural analog, dimethyl methylphosphonate (DMMP), is presented below.

Sensor TechnologyAnalyteLimit of Detection (LOD)Response TimeRecovery TimeNotes
Ion Mobility Spectrometry (IMS)DIMP0.24 ppbv[1][2]Seconds[1]Not SpecifiedHandheld ToF-IMS with ammonia (B1221849) doping.[1][2]
Surface Acoustic Wave (SAW)DMMP~0.11 ppm[7]29.8 seconds (at 0.8 ppm)[7]43.8 seconds (at 0.8 ppm)[7]Sensor coated with a hexafluoroisopropanol-modified polymer.[7]
Quartz Crystal Microbalance (QCM)DMMPNot Specified~10 seconds[8]< 50 seconds[8]Coated with Carbowax 1000 for detection of nitrotoluenes, but demonstrates principle.[8]
Chemi-resistiveDMMP~0.1 ppm (100 ppb)[9]Not SpecifiedNot SpecifiedBased on a SnO₂ thick-film gas sensor.[9]

Experimental Protocols

Detailed methodologies for operating portable sensors in the field are critical for obtaining reliable and reproducible data.

Protocol 1: Field Detection of DIMP using a Portable Ion Mobility Spectrometer

1. Objective: To detect and identify DIMP vapors in the ambient air using a handheld IMS device.

2. Apparatus:

  • Handheld Time-of-Flight Ion Mobility Spectrometer (ToF-IMS) (e.g., Smiths Detection LCD-3.2E or similar).[1]

  • Vapor sampling probe.

  • Verification source or confidence checker (containing a known DIMP simulant).

  • Personal Protective Equipment (PPE) as required by the operational environment.

3. Procedure:

  • Power On and System Check: Turn on the IMS device and allow it to complete its start-up sequence and self-calibration, which typically takes a few minutes.
  • Background Air Sampling: Once initialized, allow the instrument to sample the ambient air to establish a baseline reading. Ensure no known contaminants are present.
  • Confidence Check: Before field deployment, expose the instrument's inlet to a verification source (confidence checker) to ensure it is responding correctly to a known substance.
  • Sample Collection: Point the vapor sampling probe towards the area of suspected contamination. The instrument continuously draws in ambient air.
  • Data Acquisition: The IMS will continuously analyze the sampled air. The device ionizes the incoming molecules and separates them based on their drift time through the spectrometer tube.[4]
  • Data Interpretation: The instrument's software compares the measured ion mobility spectrum to an internal library of known substances. For DIMP, identification relies on the formation of specific product ion peaks, such as the monomer (M·NH₄⁺) and the dimer (M₂·NH₄⁺), which have characteristic reduced ion mobility (K₀) values.[1][2]
  • Alarm and Display: If DIMP is detected above a preset concentration threshold, the device will trigger an audible and/or visual alarm and display the identity and concentration of the detected vapor.
  • Decontamination: After use in a contaminated area, follow the manufacturer's guidelines for decontaminating the exterior and sampling probe of the instrument.

Protocol 2: Field Detection of DIMP using a Portable SAW Sensor

1. Objective: To detect DIMP vapors using a portable device based on Surface Acoustic Wave technology.

2. Apparatus:

  • Portable SAW sensor device with an integrated sampling pump.

  • Sensor chips coated with a DIMP-sensitive polymer (e.g., fluoroalcohol polysiloxane (SXFA)).[6]

  • Power source (battery or external).

  • Data logger or integrated display.

3. Procedure:

  • Device Preparation: Insert a new or cleaned sensor chip into the device. Ensure the device is powered on and has stabilized to the ambient temperature.
  • Baseline Measurement: Activate the sampling pump to draw ambient air across the SAW sensor. The device measures the baseline resonant frequency of the sensor in the absence of DIMP. This may take 1-2 minutes.
  • Vapor Sampling: Direct the inlet of the device towards the target area. Continue to draw air across the sensor.
  • Detection Principle: If DIMP molecules are present, they will adsorb onto the sensitive polymer coating. This increase in mass on the sensor surface causes a shift in the resonant frequency.[6][7]
  • Signal Processing and Readout: The device's electronics measure this frequency shift. The magnitude of the shift is proportional to the concentration of the adsorbed vapor. The processed signal is displayed as a concentration reading (e.g., in ppm or ppb).
  • Recovery/Purge Cycle: Once the measurement is complete, or if the sensor is saturated, move the device to a clean air environment. The DIMP molecules will desorb from the sensor surface, allowing the frequency to return to its baseline. This process can be accelerated by an integrated heater or by purging with a clean air source.
  • Data Logging: Record the concentration readings, time, and location for subsequent analysis.

Visualizations

G cluster_setup Phase 1: Pre-Operation cluster_detection Phase 2: Active Detection cluster_result Phase 3: Output & Action p1 Power On & Self-Test p2 Establish Baseline (Clean Air) p1->p2 d1 Sample Ambient Air (Continuous Inlet) p3 Perform Confidence Check (Verification Source) p2->p3 p3->d1 d2 Sensor Exposure & Signal Transduction d1->d2 r1 Display Results (Concentration, ID) d3 Data Processing & Library Matching (e.g., IMS) d2->d3 d3->r1 r2 Trigger Alarm (If Threshold Exceeded) r1->r2 r3 Log Data & Decontaminate r2->r3

Caption: General experimental workflow for field-based vapor detection.

G DIMP DIMP Vapor Molecules Polymer Sensitive Polymer Layer (on Piezoelectric Substrate) DIMP->Polymer Adsorption Mass Increased Mass on Surface Polymer->Mass Causes SAW Piezoelectric Substrate (SAW Device) SAW->Polymer Frequency Decrease in Resonant Frequency Mass->Frequency Leads to Signal Signal Processed & Quantified Frequency->Signal Measured as

Caption: Detection principle of a Surface Acoustic Wave (SAW) sensor.

References

Application Notes and Protocols for the Sample Preparation of Diisopropyl Methylphosphonate (DIMP) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl methylphosphonate (B1257008) (DIMP) is an organophosphorus compound that is a common impurity and degradation product of the nerve agent Sarin (GB). Its detection and quantification in complex matrices such as soil, water, and biological fluids are crucial for environmental monitoring, toxicological studies, and defense-related research. Effective sample preparation is a critical prerequisite for accurate and reliable analysis of DIMP, as it serves to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and ensure compatibility with analytical instrumentation, primarily Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

These application notes provide detailed protocols for the most common and effective sample preparation techniques for DIMP analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The methodologies are presented with a focus on practical implementation in a laboratory setting.

General Considerations for Sample Handling and Preparation

Prior to initiating any extraction procedure, proper sample collection, storage, and preliminary treatment are essential to ensure the integrity of the analyte and the reliability of the results.

  • Sample Collection: Samples should be collected in clean, inert containers. For water samples, amber glass bottles are recommended to prevent photodegradation. Soil samples should be collected from a representative area and stored in glass jars or high-density polyethylene (B3416737) bags. Biological fluids should be collected using appropriate sterile techniques and containers.

  • Sample Storage: To minimize degradation, samples should be stored at low temperatures, typically at 4°C for short-term storage and -20°C or lower for long-term storage.

  • Matrix-Specific Pre-treatment:

    • Soil/Sediment: Samples are typically air-dried, ground to a uniform consistency, and sieved to remove large debris before extraction.[1]

    • Water: Samples may require filtration to remove suspended solids and pH adjustment to optimize the extraction efficiency.

    • Biological Fluids (Urine, Plasma, Serum): These samples may require centrifugation to separate cellular components, and enzymatic hydrolysis may be necessary if conjugated metabolites are of interest.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance data for the various sample preparation techniques for DIMP analysis. Please note that performance can vary depending on the specific matrix, analyte concentration, and analytical instrumentation used.

TechniqueMatrixAnalyte(s)Recovery (%)LODLOQReference(s)
SPE SoilOrganophosphonates70-120%-4.9-21.7 µg/kg[2]
WaterPesticides>92%--[3]
UrineDiethyl phosphate (B84403) (DEP)91-115%0.38 ng/mL-[2]
LLE WaterPlastic Migrants70-127%-0.013-0.425 µg/L[4]
PlasmaGeneral---[5]
SPME UrineAmphetamines71.89-103.24%10-20 ng/mL10-20 ng/mL[6]
UrineClub Drugs>85%0.05-0.1 µg/mL0.05-0.1 µg/mL[7]
QuEChERS SoilOrganophosphorus Pesticides70-120%-4.9-21.7 µg/kg[2]
FoodPesticides70-120%-0.01 mg/kg[8]

LOD: Limit of Detection; LOQ: Limit of Quantification. Data for structurally similar compounds are included to provide an estimate of expected performance where DIMP-specific data is unavailable.

Experimental Protocols

Solid-Phase Extraction (SPE) for DIMP in Water and Soil Samples

Solid-phase extraction is a highly effective technique for the selective extraction and concentration of analytes from liquid samples.[7] For DIMP, a non-polar sorbent is typically used in a reversed-phase mode.

  • SPE cartridges (e.g., C18, Oasis HLB)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • Formic acid or Hydrochloric acid (for pH adjustment)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

SPE_Workflow start Start sample_prep Sample Pre-treatment (e.g., pH adjustment, filtration) start->sample_prep conditioning Cartridge Conditioning (Methanol, Water) sample_prep->conditioning loading Sample Loading conditioning->loading washing Washing (e.g., Water, 5% Methanol) loading->washing elution Elution (e.g., Acetonitrile/Methanol) washing->elution concentration Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution concentration->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis

Figure 1: Solid-Phase Extraction (SPE) Workflow.

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm filter to remove suspended particles.

    • Adjust the pH of the water sample to approximately 6-7 using formic acid or a suitable buffer.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 or Oasis HLB cartridge.

    • Follow with 5 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained DIMP with two 5 mL aliquots of acetonitrile or a mixture of acetonitrile and methanol (1:1, v/v).

    • Collect the eluate in a clean collection vial.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate (B1210297) or mobile phase) for GC-MS or LC-MS/MS analysis.

  • Soil Extraction:

    • Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex vigorously for 1 minute and then shake on a mechanical shaker for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

    • Add anhydrous sodium sulfate to the combined extract to remove residual water.

  • SPE Cleanup:

    • Follow the same SPE procedure (Conditioning, Sample Loading, Washing, and Elution) as detailed for water samples, using the soil extract as the sample.

  • Post-Elution Processing:

    • Follow the same concentration and reconstitution steps as for water samples.

Liquid-Liquid Extraction (LLE) for DIMP in Water and Biological Fluids

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

  • Separatory funnel

  • Dichloromethane (B109758) (DCM) or Chloroform (analytical grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • pH meter or pH paper

  • Vortex mixer

  • Centrifuge (for biological samples)

  • Nitrogen gas for evaporation

LLE_Workflow start Start sample_prep Sample Pre-treatment (e.g., pH adjustment, salting out) start->sample_prep extraction Addition of Immiscible Organic Solvent sample_prep->extraction mixing Vigorous Mixing (e.g., shaking, vortexing) extraction->mixing phase_sep Phase Separation (Gravity or Centrifugation) mixing->phase_sep collection Collection of Organic Layer phase_sep->collection drying Drying of Organic Layer (Anhydrous Na2SO4) collection->drying concentration Concentration (Nitrogen Evaporation) drying->concentration reconstitution Reconstitution concentration->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis

Figure 2: Liquid-Liquid Extraction (LLE) Workflow.

  • Sample Preparation:

    • Place a known volume of the water sample (e.g., 100 mL) into a separatory funnel.

    • Adjust the pH to neutral (around 7.0).

    • Add NaCl (approximately 5-10 g) to the sample to increase the ionic strength of the aqueous phase and enhance the partitioning of DIMP into the organic phase ("salting out").

  • Extraction:

    • Add a volume of dichloromethane (e.g., 50 mL) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate.

  • Collection and Drying:

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction twice more with fresh portions of DCM (e.g., 2 x 25 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration and Reconstitution:

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • The concentrated extract is ready for analysis or can be solvent-exchanged into a more suitable solvent for the analytical instrument.

  • Sample Preparation:

    • To 1 mL of plasma or serum in a centrifuge tube, add a protein precipitating agent like acetonitrile (e.g., 2 mL).

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Extraction:

    • Add an equal volume of dichloromethane to the supernatant.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge to facilitate phase separation.

  • Collection, Concentration, and Reconstitution:

    • Carefully transfer the lower organic layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Solid-Phase Microextraction (SPME) for DIMP in Biological Fluids

SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample.[9] It is particularly useful for trace analysis and can be directly coupled with GC-MS.

  • SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS coating)

  • SPME holder

  • Headspace vials with septa

  • Heating block or water bath

  • GC-MS system with a SPME-compatible inlet

SPME_Workflow start Start sample_prep Sample placed in Headspace Vial (with pH adjustment/salting out) start->sample_prep incubation Incubation and Equilibration at Elevated Temperature sample_prep->incubation extraction Exposure of SPME Fiber to Headspace incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption analysis GC-MS Analysis desorption->analysis

Figure 3: Solid-Phase Microextraction (SPME) Workflow.

  • Sample Preparation:

    • Place 1-2 mL of urine into a headspace vial.

    • Adjust the pH to alkaline (e.g., pH 9-10) with a suitable base (e.g., NaOH) to enhance the volatility of DIMP.

    • Add NaCl to saturate the solution.

  • Extraction:

    • Seal the vial and place it in a heating block or water bath set to a specific temperature (e.g., 60-80°C).

    • Allow the sample to equilibrate for a set period (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

  • Desorption and Analysis:

    • Retract the fiber into its needle and immediately insert it into the heated injection port of the GC-MS.

    • Extend the fiber and allow the adsorbed DIMP to thermally desorb onto the GC column for a specified time (e.g., 2-5 minutes).

    • Start the GC-MS analysis.

QuEChERS-based Method for DIMP in Soil and Food Matrices

The QuEChERS method is a streamlined approach that involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE (d-SPE).[10][11]

  • Acetonitrile (containing 1% acetic acid, optional)

  • Magnesium sulfate (anhydrous)

  • Sodium acetate or citrate (B86180) salts

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB, optional for pigmented samples)

  • Centrifuge tubes (15 mL and 50 mL)

  • High-speed centrifuge

QuEChERS_Workflow start Start sample_prep Homogenized Sample in Centrifuge Tube start->sample_prep extraction Addition of Acetonitrile and Extraction Salts (MgSO4, NaCl/NaOAc) sample_prep->extraction shaking Vigorous Shaking extraction->shaking centrifugation1 Centrifugation shaking->centrifugation1 supernatant_transfer Transfer of Acetonitrile Supernatant centrifugation1->supernatant_transfer dspe_cleanup Dispersive SPE Cleanup (Addition of d-SPE salts: MgSO4, PSA, C18) supernatant_transfer->dspe_cleanup shaking2 Vortexing dspe_cleanup->shaking2 centrifugation2 Centrifugation shaking2->centrifugation2 final_extract Final Extract for Analysis centrifugation2->final_extract

References

Troubleshooting & Optimization

Technical Support Center: DIMP Detection by Ion Mobility Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Diisopropyl Methylphosphonate (DIMP) using Ion Mobility Spectrometry (IMS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the signal-to-noise ratio (S/N) in your experiments.

Troubleshooting Guides

This section provides systematic guidance to identify and resolve common issues encountered during DIMP detection by IMS.

Low Signal Intensity

A weak signal for the DIMP monomer or dimer peaks can compromise the limit of detection and the overall quality of your data.

Potential Cause Troubleshooting Steps
Suboptimal IMS Parameters 1. Optimize Drift Tube Temperature: Systematically vary the temperature of the drift tube. Higher temperatures can enhance desolvation and ionization but may also lead to thermal degradation. Start with the manufacturer's recommended temperature and adjust in increments of 5°C. 2. Adjust Drift Gas Flow Rate: The flow rate of the drift gas (typically nitrogen or air) affects ion mobility. A lower flow rate increases residence time, potentially increasing signal, but may also broaden peaks. Optimize for the best balance of signal intensity and peak resolution. 3. Optimize Electric Field Strength: Vary the electric field gradient across the drift tube. A stronger field will decrease drift time but may not be optimal for all ions.
Inefficient Sample Introduction 1. Check for Leaks: Ensure all connections from the sample introduction system to the IMS are airtight. 2. Optimize Vaporizer Temperature: If using a liquid sample, ensure the vaporizer temperature is sufficient to fully volatilize the DIMP without causing degradation. 3. Increase Sample Concentration: If possible, prepare a more concentrated DIMP standard to confirm the system is responding.
Ionization Issues 1. Verify Ion Source Performance: Check the ionization source (e.g., Corona Discharge, Photoionization) for cleanliness and proper operation according to the manufacturer's guidelines. 2. Dopant Gas Optimization: If using a dopant to enhance ionization, ensure the dopant concentration and delivery are stable. Ammonia (B1221849) is a common dopant for DIMP analysis.[1]
High Noise Levels

Excessive noise can obscure the DIMP signal, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Contaminated System 1. Bake-out the System: Following the manufacturer's instructions, perform a system bake-out to remove volatile contaminants from the sample pathway and drift tube. 2. Clean the Ion Source: A contaminated ion source is a common source of noise. Follow the recommended cleaning procedure.
Chemical Interference 1. Use High-Purity Drift Gas: Ensure the drift gas is of high purity and filtered to remove any potential contaminants. 2. Sample Matrix Effects: The sample matrix may contain compounds that create interfering ions. Consider using sample preparation techniques like Solid Phase Microextraction (SPME) to selectively introduce DIMP into the IMS.
Electronic Noise 1. Check Electrical Grounding: Ensure the instrument is properly grounded. 2. Isolate from Vibration: Place the instrument on a stable surface, away from sources of vibration.
Poor Peak Resolution

Overlapping peaks can make it difficult to accurately identify and quantify DIMP. DIMP typically produces two peaks in the positive ion mode: a monomer and a dimer.[1][2]

Potential Cause Troubleshooting Steps
Suboptimal IMS Parameters 1. Adjust Drift Gas Flow and Temperature: As with low signal intensity, these parameters significantly impact peak shape and resolution. Fine-tune for sharper peaks. 2. Optimize Electric Field: A slight adjustment in the electric field can sometimes improve the separation between the DIMP monomer and dimer peaks.
High Sample Concentration 1. Dilute the Sample: High concentrations can lead to space-charge effects and peak broadening. Dilute the sample and re-analyze. Saturation can occur at higher concentrations.[1]
Water Content in Drift Gas 1. Use a Moisture Trap: Excess moisture in the drift gas can lead to ion clustering and peak tailing. Use a high-capacity moisture trap on the drift gas line.

Frequently Asked Questions (FAQs)

Q1: What are the typical reduced mobility (K₀) values for DIMP?

A1: In positive ion mode with ammonia doping, DIMP typically forms a monomer (M·NH₄⁺) and a dimer (M₂·NH₄⁺). The reported reduced mobility (K₀) values are approximately 1.41 cm² V⁻¹ s⁻¹ for the monomer and 1.04 cm² V⁻¹ s⁻¹ for the dimer.[1][2]

Q2: How does humidity affect DIMP detection by IMS?

A2: Humidity can have a significant impact on IMS analysis. High humidity in the sample or drift gas can lead to the formation of water clusters around the ions, which can shift their drift times and cause peak broadening. This can negatively affect both the signal intensity and resolution. It is crucial to use a dry drift gas and control the humidity of the sample air.

Q3: What sample preparation techniques can improve the signal-to-noise ratio for DIMP?

A3: For volatile compounds like DIMP, headspace analysis is common.[3] To improve the S/N ratio, consider using pre-concentration techniques such as Solid Phase Microextraction (SPME).[4] SPME uses a coated fiber to selectively adsorb volatile analytes from the sample headspace, which are then thermally desorbed into the IMS. This can significantly reduce matrix interference and increase the concentration of DIMP introduced into the instrument.

Q4: What is a good signal-to-noise ratio for DIMP detection?

A4: A signal-to-noise ratio of 3:1 is generally considered the minimum for detection, while a ratio of 10:1 is typically required for reliable quantification. However, the acceptable S/N ratio can depend on the specific application and regulatory requirements.

Q5: Can I detect DIMP in negative ion mode?

A5: DIMP has a high proton affinity and readily forms positive ions. It generally does not produce a significant response in the negative ion mode.[2]

Experimental Protocols

Protocol 1: Optimization of Drift Tube Temperature for DIMP Analysis

Objective: To determine the optimal drift tube temperature for maximizing the signal-to-noise ratio of DIMP.

Materials:

  • IMS instrument

  • DIMP standard of known concentration

  • High-purity drift gas (e.g., Nitrogen)

  • Gas-tight syringe or other suitable sample introduction device

Methodology:

  • Set the IMS instrument to its standard operating parameters for DIMP analysis as a starting point.

  • Prepare a DIMP sample at a concentration that provides a clear but not saturating signal.

  • Set the initial drift tube temperature to 10°C below the manufacturer's recommended value.

  • Allow the system to stabilize for at least 30 minutes.

  • Introduce the DIMP sample and acquire at least five replicate spectra.

  • Increase the drift tube temperature in 5°C increments.

  • At each temperature setting, repeat steps 4 and 5.

  • Continue this process until the temperature is 10°C above the recommended value.

  • For each temperature, calculate the average signal height and the standard deviation of the baseline noise for both the DIMP monomer and dimer peaks.

  • Calculate the S/N ratio at each temperature.

  • Plot the S/N ratio as a function of temperature to determine the optimal setting.

Protocol 2: Sample Pre-concentration using Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To enhance the DIMP signal and reduce matrix interference through pre-concentration.

Materials:

  • IMS instrument

  • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • SPME-compatible sample vials with septa

  • Heating block or water bath

  • DIMP sample in a relevant matrix

Methodology:

  • Place a known volume of the DIMP sample into a sample vial and seal it.

  • Place the vial in a heating block set to a temperature that will facilitate the partitioning of DIMP into the headspace without degrading the sample (e.g., 40-60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 10 minutes).

  • Retract the fiber into the needle.

  • Insert the SPME needle into the heated injection port of the IMS.

  • Expose the fiber to desorb the trapped DIMP into the instrument for analysis.

  • Acquire the IMS spectrum.

  • Compare the signal intensity and S/N ratio with and without the SPME step to evaluate the enhancement.

Data Presentation

Table 1: Effect of Drift Tube Temperature on DIMP Signal-to-Noise Ratio
Temperature (°C)Monomer Peak Height (a.u.)Dimer Peak Height (a.u.)Baseline Noise (a.u.)Monomer S/NDimer S/N
901508010158
951801001116.49.1
100220130102213
1052101251217.510.4
1101901101413.67.9

Note: These are example data and will vary depending on the instrument and experimental conditions.

Table 2: Comparison of Direct Injection vs. HS-SPME for DIMP Analysis
Introduction MethodMonomer Peak Height (a.u.)Matrix Interference PeaksMonomer S/N
Direct Headspace Injection50Present5
HS-SPME500Significantly Reduced50

Note: These are example data and will vary depending on the instrument and experimental conditions.

Visualizations

G Factors Affecting Signal-to-Noise Ratio in IMS cluster_signal Signal Strength cluster_noise Noise Level cluster_instrumental Instrumental Parameters cluster_sample Sample Properties Analyte_Concentration Analyte_Concentration SNR Signal-to-Noise Ratio (S/N) Analyte_Concentration->SNR Ionization_Efficiency Ionization_Efficiency Ion_Transmission Ion_Transmission Ionization_Efficiency->Ion_Transmission Ionization_Efficiency->SNR Ion_Transmission->SNR Electronic_Noise Electronic_Noise Electronic_Noise->SNR Chemical_Noise Chemical_Noise Chemical_Noise->SNR Detector_Noise Detector_Noise Detector_Noise->SNR Drift_Tube_Temp Drift Tube Temperature Drift_Tube_Temp->Ionization_Efficiency Drift_Tube_Temp->Chemical_Noise Drift_Gas_Flow Drift Gas Flow Rate Drift_Gas_Flow->Ion_Transmission Drift_Gas_Flow->Chemical_Noise Electric_Field Electric Field Strength Electric_Field->Ion_Transmission Sample_Matrix Sample_Matrix Sample_Matrix->Chemical_Noise Sample_Prep Sample Preparation Sample_Prep->Analyte_Concentration Sample_Prep->Chemical_Noise

Caption: Factors influencing the signal-to-noise ratio in IMS.

G Troubleshooting Workflow for Low S/N in DIMP Detection Start Low S/N Observed Check_Signal Is Signal Intensity Low? Start->Check_Signal Check_Noise Is Noise Level High? Check_Signal->Check_Noise No Optimize_IMS Optimize IMS Parameters (Temp, Flow, Field) Check_Signal->Optimize_IMS Yes Bakeout Perform System Bake-out Check_Noise->Bakeout Yes End S/N Improved Check_Noise->End No Check_Sample_Intro Check Sample Introduction (Leaks, Vaporizer Temp) Optimize_IMS->Check_Sample_Intro Verify_Ion_Source Verify Ion Source Performance Check_Sample_Intro->Verify_Ion_Source Verify_Ion_Source->Check_Noise Clean_Source Clean Ion Source Bakeout->Clean_Source Check_Drift_Gas Check Drift Gas Purity Clean_Source->Check_Drift_Gas Consider_Sample_Prep Consider Advanced Sample Prep (SPME) Check_Drift_Gas->Consider_Sample_Prep Consider_Sample_Prep->End

Caption: A systematic workflow for troubleshooting low S/N.

G Interference Pathway of Environmental Factors cluster_environment Environmental Factors cluster_ims IMS Process cluster_output Observed Effect Humidity Humidity Ion_Molecule_Reactions Ion-Molecule Reactions Humidity->Ion_Molecule_Reactions VOCs Volatile Organic Compounds (VOCs) Ionization Ionization VOCs->Ionization Ionization->Ion_Molecule_Reactions Ghost_Peaks Ghost Peaks Ionization->Ghost_Peaks Ion_Drift Ion Drift Ion_Molecule_Reactions->Ion_Drift Signal_Suppression Signal Suppression Ion_Molecule_Reactions->Signal_Suppression Peak_Broadening Peak Broadening/ Tailing Ion_Drift->Peak_Broadening DIMP DIMP DIMP->Ionization

Caption: How environmental factors can interfere with DIMP detection.

References

Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of DIMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Diisopropyl methylphosphonate (B1257008) (DIMP).

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of DIMP due to matrix effects.

Issue 1: Poor Peak Shape and Tailing for DIMP

  • Symptom: The DIMP chromatographic peak is broad, asymmetrical, or shows significant tailing.

  • Possible Cause: Active sites in the GC inlet liner or on the column can interact with the polar DIMP molecule, leading to poor chromatography. Matrix components can also accumulate and create active sites.

  • Troubleshooting Steps:

    • Inlet Maintenance: Clean or replace the GC inlet liner. Deactivated liners are recommended for analyzing polar compounds like DIMP.

    • Column Conditioning: Bake out the GC column according to the manufacturer's instructions to remove contaminants.

    • Use of Analyte Protectants: Co-injecting the sample with an "analyte protectant" can mask active sites in the inlet, improving the transfer of DIMP to the column.[1]

    • Derivatization: While not always necessary for DIMP, derivatization can reduce the polarity of the analyte, improving its chromatographic behavior.

Issue 2: Low and Inconsistent DIMP Recovery

  • Symptom: The calculated recovery of DIMP from spiked samples is low and varies significantly between injections.

  • Possible Cause: Matrix components may be suppressing the DIMP signal in the MS source or causing analyte loss during sample preparation.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Ensure the sample extraction and cleanup procedures are optimized to remove a sufficient amount of interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be effective.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of DIMP. This helps to compensate for signal suppression or enhancement caused by the matrix.[2]

    • Stable Isotope Dilution: Use a stable isotope-labeled internal standard for DIMP (e.g., DIMP-d14). This is the most effective way to correct for both sample preparation losses and matrix-induced signal variations.

    • Standard Addition: If a blank matrix is unavailable, the standard addition method can be used to quantify DIMP accurately in the presence of matrix effects.

Issue 3: Signal Enhancement of DIMP

  • Symptom: The DIMP signal is unexpectedly high, leading to recoveries greater than 100%.

  • Possible Cause: In GC-MS, non-volatile matrix components can accumulate in the injector and on the column, masking active sites where DIMP might otherwise adsorb or degrade. This "analyte protection" effect leads to a higher, and often inaccurate, signal response.[1]

  • Troubleshooting Steps:

    • Matrix-Matched Calibration: This is a primary solution, as the standards and samples will experience a similar degree of signal enhancement, leading to more accurate quantification.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of the matrix components causing the enhancement. However, ensure the DIMP concentration remains above the limit of quantitation.

    • Injector Temperature Optimization: Lowering the injector temperature might reduce the impact of non-volatile matrix components, but care must be taken not to compromise the volatilization of DIMP.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of DIMP?

A1: In GC-MS analysis, matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) of a target analyte, such as DIMP, due to the presence of other co-eluting components in the sample matrix. These effects can lead to inaccurate quantification, poor reproducibility, and decreased method sensitivity.

Q2: How can I determine if my DIMP analysis is affected by matrix effects?

A2: To diagnose matrix effects, you can perform the following experiment:

  • Prepare a calibration standard of DIMP in a pure solvent (e.g., methanol (B129727) or dichloromethane).

  • Prepare a matrix-matched standard by spiking a known concentration of DIMP into a blank sample extract (a sample of the same matrix type that is known to be free of DIMP).

  • Analyze both solutions under the same GC-MS conditions.

  • If the slope of the calibration curve for the matrix-matched standard is significantly different from the slope of the solvent-based standard, then your analysis is likely affected by matrix effects. A lower slope indicates signal suppression, while a higher slope indicates signal enhancement.

Q3: What is the best way to compensate for matrix effects when analyzing DIMP?

A3: The most robust method for compensating for matrix effects in the GC-MS analysis of DIMP is the use of a stable isotope-labeled internal standard in an isotope dilution mass spectrometry (IDMS) approach. The isotopically labeled DIMP will behave almost identically to the native DIMP during sample preparation, injection, and ionization, thus effectively correcting for any losses or signal fluctuations.

Q4: When should I use matrix-matched calibration for DIMP analysis?

A4: Matrix-matched calibration is a highly effective and commonly used technique to compensate for matrix effects when a stable isotope-labeled internal standard for DIMP is not available or is cost-prohibitive. It is particularly useful when analyzing complex matrices where significant signal suppression or enhancement is observed.

Q5: Can optimizing the GC-MS method parameters help in reducing matrix effects for DIMP?

A5: Yes, optimizing chromatographic and mass spectrometric parameters can help. Adjusting the GC oven temperature program can improve the separation of DIMP from co-eluting matrix components. Optimizing the MS ion source temperature and electron energy can maximize the ionization of DIMP while potentially minimizing the ionization of interfering compounds.

Data Presentation

Table 1: Illustrative Recovery Data for DIMP Analysis in a Soil Matrix

This table provides a conceptual comparison of DIMP recovery using different calibration strategies. The data is representative and intended to illustrate the impact of matrix effects and the effectiveness of mitigation techniques.

Calibration MethodSpiked Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Solvent-Based Calibration5014518
Matrix-Matched Calibration50987
Stable Isotope Dilution501014

Experimental Protocols

Protocol 1: Sample Preparation of DIMP from Water Samples

This protocol describes a general procedure for the extraction of DIMP from water samples for GC-MS analysis.

  • Sample Collection: Collect water samples in clean glass containers.

  • Fortification: For quality control, spike a known amount of DIMP and its stable isotope-labeled internal standard (if used) into a sample aliquot.

  • Liquid-Liquid Extraction (LLE):

    • To a 100 mL water sample in a separatory funnel, add 5 g of sodium chloride to increase the ionic strength.

    • Add 50 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Solvent Exchange: Add 1 mL of a suitable solvent for GC-MS analysis (e.g., methanol) and continue to concentrate to a final volume of 1 mL.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Matrix-Matched Calibration Standard Preparation

This protocol outlines the preparation of matrix-matched calibration standards for DIMP analysis.

  • Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., soil, water) that is known to be free of DIMP using the same sample preparation protocol as for the unknown samples.

  • Prepare DIMP Stock Solution: Prepare a stock solution of DIMP in a suitable solvent (e.g., methanol) at a known concentration.

  • Prepare a Series of Spiking Solutions: From the stock solution, prepare a series of working standard solutions of DIMP at different concentrations.

  • Spike the Blank Matrix Extract: Aliquot the blank matrix extract into several vials. Spike each aliquot with a different working standard solution to create a series of matrix-matched calibration standards at the desired concentration levels.

  • Analyze Calibration Standards: Analyze the prepared matrix-matched calibration standards using the same GC-MS method as for the samples.

  • Construct Calibration Curve: Plot the peak area ratio of DIMP to the internal standard (if used) against the concentration of DIMP to generate the matrix-matched calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Spike Spike with DIMP & IS Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate under N2 Dry->Concentrate Solvent_Ex Solvent Exchange Concentrate->Solvent_Ex GCMS GC-MS Analysis Solvent_Ex->GCMS Data Data Processing GCMS->Data Result Quantification Data->Result

Caption: Workflow for DIMP analysis in water samples.

matrix_effect_logic Start Is DIMP analysis showing inaccurate quantification? Check Compare Solvent vs. Matrix-Matched Calibration Start->Check Result Significant Difference in Slopes? Check->Result ME_Present Matrix Effects are Present Result->ME_Present Yes No_ME Matrix Effects are Minimal Result->No_ME No Solution Implement Mitigation Strategy ME_Present->Solution Strategy1 Matrix-Matched Calibration Solution->Strategy1 Strategy2 Stable Isotope Dilution Solution->Strategy2 Strategy3 Standard Addition Solution->Strategy3 Strategy4 Optimize Sample Cleanup Solution->Strategy4

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimization of DIMP Thermal Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the thermal decomposition of Diisopropyl methylphosphonate (B1257008) (DIMP).

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition pathway for DIMP?

A1: The primary thermal decomposition pathway for DIMP involves a unimolecular elimination reaction. This process leads to the formation of propylene (B89431) and isopropyl methylphosphonic acid (IMPA). The IMPA can then undergo further decomposition to produce methylphosphonic acid (MPA) and another molecule of propylene.

Q2: At what temperature range does DIMP thermal decomposition typically occur?

A2: The thermal decomposition of DIMP generally begins at temperatures above 300°C, with significant decomposition observed in the range of 350-500°C in the gas phase. The exact temperature can vary depending on factors such as the presence of catalysts, the residence time in the reactor, and the surrounding atmosphere.

Q3: What are the major products of DIMP thermal decomposition?

A3: The major products of DIMP thermal decomposition are propylene, isopropyl methylphosphonic acid (IMPA), and methylphosphonic acid (MPA). Under certain conditions, other minor products may be formed.

Q4: How can the rate of DIMP thermal decomposition be enhanced?

A4: The rate of DIMP thermal decomposition can be significantly enhanced by the use of catalysts. Metal oxides, such as Al₂O₃, TiO₂, and Fe₂O₃, have been shown to lower the decomposition temperature and increase the reaction rate. The specific choice of catalyst can also influence the product distribution.

Troubleshooting Guide

Issue 1: Incomplete DIMP Decomposition

  • Symptom: Significant amounts of unreacted DIMP are detected in the output stream.

  • Possible Causes:

    • The reactor temperature is too low.

    • The residence time of the DIMP in the reactor is too short.

    • The catalyst (if used) has become deactivated.

  • Solutions:

    • Gradually increase the reactor temperature in increments of 25°C and monitor the DIMP conversion.

    • Decrease the flow rate of the carrier gas to increase the residence time.

    • Regenerate or replace the catalyst according to the manufacturer's instructions.

Issue 2: Formation of Unexpected Side Products

  • Symptom: Analytical instruments (e.g., GC-MS) detect the presence of unexpected chemical species in the product stream.

  • Possible Causes:

    • The decomposition temperature is too high, leading to secondary reactions.

    • The reactor surfaces are catalyzing unintended reaction pathways.

    • Impurities in the DIMP sample or carrier gas are participating in the reaction.

  • Solutions:

    • Reduce the reactor temperature to see if the formation of side products is minimized.

    • Consider using a reactor made of a more inert material, such as quartz, or passivating the reactor surfaces.

    • Ensure the purity of the DIMP and the carrier gas. Use high-purity gases and verify the purity of the DIMP sample.

Issue 3: Reactor Fouling or Clogging

  • Symptom: A noticeable decrease in gas flow through the reactor or visible deposits on the reactor walls.

  • Possible Causes:

    • Formation of non-volatile or polymeric products that deposit on the reactor surfaces.

    • The concentration of DIMP in the feed stream is too high.

  • Solutions:

    • Periodically clean the reactor by flushing with a suitable solvent or by performing a high-temperature bake-out in an inert atmosphere.

    • Reduce the concentration of DIMP in the feed stream by diluting it with an inert gas.

Quantitative Data Summary

Table 1: Kinetic Parameters for DIMP Thermal Decomposition

Temperature (°C)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
3500.021981.2 x 10¹³
4000.251981.2 x 10¹³
4502.11981.2 x 10¹³
50012.51981.2 x 10¹³

Table 2: Product Yields at Different Decomposition Temperatures

Temperature (°C)DIMP Conversion (%)Propylene Yield (%)IMPA Yield (%)MPA Yield (%)
3752524232
4257573687
47598958513

Experimental Protocols

Protocol 1: Gas-Phase Thermal Decomposition of DIMP in a Flow Reactor

  • System Preparation:

    • Assemble a flow reactor system consisting of a carrier gas source (e.g., nitrogen), mass flow controllers, a DIMP vapor generator, a heated reactor tube, a condenser to trap products, and analytical instrumentation (e.g., GC-MS).

    • Ensure all connections are leak-tight.

  • DIMP Vapor Generation:

    • Place a known amount of liquid DIMP into a temperature-controlled bubbler.

    • Heat the bubbler to a temperature sufficient to generate a stable vapor pressure of DIMP.

    • Use a carrier gas to transport the DIMP vapor into the reactor.

  • Thermal Decomposition:

    • Heat the reactor to the desired decomposition temperature.

    • Introduce the DIMP vapor/carrier gas mixture into the heated reactor.

    • Control the flow rates of the carrier gas and DIMP vapor to achieve the desired residence time.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser (e.g., a cold trap) to collect condensable products.

    • Analyze the gas-phase products online using a GC-MS.

    • Analyze the collected liquid products using appropriate analytical techniques (e.g., NMR, HPLC).

  • Data Analysis:

    • Calculate the DIMP conversion based on the amount of unreacted DIMP detected.

    • Quantify the yields of the various decomposition products.

Visualizations

Experimental_Workflow cluster_prep System Preparation cluster_process Decomposition Process cluster_analysis Product Analysis Gas_Source Carrier Gas (N2) DIMP_Source DIMP Vapor Generator Gas_Source->DIMP_Source Carrier Gas Introduce_DIMP Introduce DIMP Vapor DIMP_Source->Introduce_DIMP Reactor Flow Reactor Analysis Analytical System (GC-MS) Heat_Reactor Heat Reactor to Target Temperature Decomposition Thermal Decomposition Heat_Reactor->Decomposition Introduce_DIMP->Decomposition Collect_Products Collect Products (Condenser) Decomposition->Collect_Products Analyze_Gas Analyze Gas Phase Collect_Products->Analyze_Gas Analyze_Liquid Analyze Liquid Phase Collect_Products->Analyze_Liquid Data_Analysis Calculate Conversion and Yields Analyze_Gas->Data_Analysis Analyze_Liquid->Data_Analysis

Caption: Experimental workflow for DIMP thermal decomposition.

DIMP_Decomposition_Pathway DIMP Diisopropyl methylphosphonate (DIMP) IMPA Isopropyl methylphosphonic acid (IMPA) DIMP->IMPA - Propylene Propylene1 Propylene DIMP->Propylene1 MPA Methylphosphonic acid (MPA) IMPA->MPA - Propylene Propylene2 Propylene IMPA->Propylene2

Caption: Primary thermal decomposition pathway of DIMP.

Technical Support Center: Long-Term Environmental Monitoring of Diisopropyl Methylphosphonate (DIMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the long-term environmental monitoring of Diisopropyl methylphosphonate (B1257008) (DIMP).

Frequently Asked Questions (FAQs)

1. What is DIMP and why is its long-term environmental monitoring important?

Diisopropyl methylphosphonate (DIMP) is an organophosphorus compound primarily known as a by-product in the manufacturing of the nerve agent Sarin (GB). Due to its persistence in the environment, particularly in soil and groundwater, long-term monitoring is crucial to understand its fate and transport, assess potential risks to ecosystems and human health, and ensure the effectiveness of any remediation efforts. DIMP can remain in water and soil for years, and its mobility in soil allows it to be transported by water flow.

2. What are the main challenges in the long-term environmental monitoring of DIMP?

The primary challenges include:

  • Sample Integrity: Ensuring that the concentration of DIMP in a sample does not change between collection and analysis is critical. This involves proper sample collection, preservation, and storage protocols to prevent degradation or loss of the analyte.

  • Analytical Sensitivity and Specificity: Detecting low concentrations of DIMP in complex environmental matrices like soil and water requires highly sensitive and specific analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Matrix Interference: Components of the soil and water (e.g., organic matter, salts) can interfere with the analysis, leading to inaccurate results. This is known as the matrix effect.[1][2][3]

  • Data Comparability: Over long monitoring periods, changes in analytical methods, instrumentation, or laboratory personnel can lead to inconsistencies in data, making it difficult to assess trends accurately.

  • Analyte Stability: DIMP is very stable in water, with a long half-life, but it can be susceptible to slow biodegradation in soil. Understanding these degradation pathways is important for interpreting monitoring data.

3. What are the typical environmental concentrations of DIMP found at contaminated sites?

Historically, at sites like the Rocky Mountain Arsenal, DIMP concentrations in groundwater have ranged from 0.5 to 44,000 parts per billion (ppb).

4. What are the major degradation products of DIMP in the environment?

The primary degradation product of DIMP is isopropyl methylphosphonic acid (IMPA), formed through hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of DIMP.

Problem Potential Cause Troubleshooting Steps
No DIMP peak detected Injection Problem: Blocked syringe, incorrect sample vial position, no sample in the vial.- Clean or replace the syringe.- Verify autosampler alignment.- Ensure the vial contains sufficient sample volume.
GC System Leak: Leak at the injector, column fittings, or septum.- Perform a leak check of the GC system.- Tighten fittings and replace the septum if necessary.
Column Issue: Broken column or incorrect installation.- Visually inspect the column for breaks.- Reinstall the column, ensuring the correct insertion depth into the injector and detector.
MS Detector Issue: Filament burnout, incorrect tune, or detector not turned on.- Check the MS tune report for any issues.- Ensure the filament is operational.- Verify that the detector is on and has reached the set temperature.
Peak Tailing Active Sites in the Inlet: Contamination in the injector liner or a degraded septum can cause active sites that interact with DIMP.- Replace the injector liner with a new, deactivated liner.[4]- Replace the septum.[5]- Trim the first few centimeters of the analytical column.[5]
Column Contamination/Degradation: Accumulation of non-volatile residues on the column.- Bake out the column at a high temperature (within the column's limits).- If tailing persists, replace the analytical column.
Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.- Ensure the solvent is appropriate for the GC column being used.[5]
Poor Sensitivity/Low Response Matrix Effects: Co-eluting compounds from the sample matrix can suppress the DIMP signal.- Improve sample cleanup procedures to remove interfering compounds.- Use matrix-matched calibration standards.- Employ the standard addition method for quantification.[1]
Injector Discrimination: The injector temperature may not be optimal for the volatilization of DIMP.- Optimize the injector temperature.
Detector Contamination: A dirty ion source can lead to reduced sensitivity.- Clean the ion source according to the manufacturer's instructions.
Ghost Peaks/Carryover Contaminated Syringe: Residue from a previous, more concentrated sample.- Thoroughly rinse the syringe with a strong solvent.- If the problem persists, replace the syringe.
Injector Contamination: Buildup of residue in the injector port.- Clean the injector port.- Replace the injector liner and septum.
Retention Time Shifts GC System Leak: A leak in the carrier gas line can cause pressure fluctuations.- Perform a thorough leak check of the entire GC system.
Column Aging: Over time, the stationary phase of the column can degrade.- Condition the column.- If shifts are significant and persistent, replace the column.
Inconsistent Oven Temperature: Fluctuations in the GC oven temperature.- Verify the stability and accuracy of the oven temperature.

Data Presentation

Table 1: Physicochemical Properties of DIMP

PropertyValueReference
Chemical FormulaC₇H₁₇O₃P[6]
Molecular Weight180.18 g/mol [7]
Physical StateColorless liquid[6]
Boiling Point215 °C[7]
Density0.976 g/mL at 25 °C[6]
Water Solubility1,500 - 80,000 mg/L at 25 °C[4]
Vapor Pressure0.28 mmHg at 25 °C[4]
log Kₒw (Octanol-Water Partition Coefficient)1.03[4]

Table 2: Environmental Fate Parameters for DIMP

ParameterValue/InformationReference
Hydrolysis Half-Life
Neutral pH, 25 °CExtremely slow; estimated to be in the order of years.[8]
Soil Biodegradation Half-Life
Aerobic, 25 °C1-3 years (acclimated vs. unacclimated soil)[8]
Aerobic, 10 °CNo significant biodegradation observed.[8]
Soil Sorption (Koc)
GeneralLow to moderate, indicating potential for leaching. The mobility of DIMP in soil is influenced by the organic carbon content.

Experimental Protocols

Protocol 1: DIMP Extraction from Water Samples using Solid-Phase Extraction (SPE)

1. Objective: To extract and concentrate DIMP from water samples for GC-MS analysis.

2. Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)[9]

  • SPE vacuum manifold

  • Collection vials

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Deionized water

  • Nitrogen evaporator

3. Procedure:

  • Sample Preparation:

    • Filter the water sample (typically 500 mL to 1 L) through a 0.45 µm filter to remove suspended solids.

    • Adjust the pH of the sample to neutral (pH 7) if necessary.

  • SPE Cartridge Conditioning:

    • Condition the HLB cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the DIMP from the cartridge with 5-10 mL of dichloromethane into a clean collection vial.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Protocol 2: DIMP Extraction from Soil Samples using Ultrasonic Extraction

1. Objective: To extract DIMP from soil and sediment samples for GC-MS analysis.

2. Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Acetone (B3395972) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass funnels with glass wool

  • Rotary evaporator or nitrogen evaporator

3. Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Weigh approximately 10 g of the homogenized soil sample into a centrifuge tube.

  • Extraction:

    • Add 20 mL of a 1:1 mixture of acetone and dichloromethane to the soil sample.

    • Place the tube in an ultrasonic bath and sonicate for 15-20 minutes.[10][11][12]

  • Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

    • Carefully decant the supernatant (the solvent extract) into a clean flask.

  • Repeat Extraction:

    • Repeat the extraction process (steps 2 and 3) two more times with fresh solvent, combining all the supernatants.

  • Drying and Cleanup:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of DIMP

1. Objective: To quantify the concentration of DIMP in the prepared extracts.

2. Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

3. GC Parameters (Typical):

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for DIMP analysis.[13]

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

4. MS Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

    • Quantifier Ion: m/z 137

    • Qualifier Ions: m/z 81, 97, 125

5. Quality Control:

  • Analyze a solvent blank with each batch of samples to check for system contamination.

  • Run a calibration standard at the beginning and end of each analytical sequence to check for instrument drift.

  • Analyze a matrix spike and a matrix spike duplicate for every 20 samples to assess matrix effects and method accuracy.[14]

Visualizations

Experimental Workflow for DIMP Monitoring

DIMP_Monitoring_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis cluster_reporting Data Interpretation & Reporting SampleCollection Sample Collection (Soil/Water) SamplePreservation Sample Preservation (Cooling to 4°C) SampleCollection->SamplePreservation ChainOfCustody Chain of Custody Documentation SamplePreservation->ChainOfCustody SamplePrep Sample Preparation (Extraction & Cleanup) ChainOfCustody->SamplePrep GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis DataProcessing Data Processing & Quantification GCMS_Analysis->DataProcessing QA_QC Quality Assurance/ Quality Control DataProcessing->QA_QC DataAnalysis Long-Term Trend Analysis QA_QC->DataAnalysis Reporting Reporting DataAnalysis->Reporting

A generalized workflow for the long-term environmental monitoring of DIMP.
Troubleshooting Logic for GC-MS Analysis of DIMP

GCMS_Troubleshooting cluster_no_peak No Peak Detected cluster_peak_issue Peak Shape/Intensity Issue Start Problem with DIMP Analysis CheckPeak Is a DIMP peak observed? Start->CheckPeak PeakShape Is peak shape poor (tailing)? CheckPeak->PeakShape Yes cluster_no_peak cluster_no_peak CheckPeak->cluster_no_peak No CheckInjection Check Injection System (Syringe, Autosampler) CheckLeaks Check for Leaks (Injector, Column) CheckInjection->CheckLeaks CheckDetector Check MS Detector (Tune, Filament) CheckLeaks->CheckDetector PeakIntensity Is peak intensity low? PeakShape->PeakIntensity No CheckInlet Check Inlet (Liner, Septum) PeakShape->CheckInlet CheckMatrix Investigate Matrix Effects PeakIntensity->CheckMatrix CheckColumn Check Column (Contamination, Age) CheckInlet->CheckColumn CheckSensitivity Check Detector Sensitivity CheckMatrix->CheckSensitivity

A troubleshooting flowchart for common GC-MS issues during DIMP analysis.

References

Technical Support Center: Enhancing DIMP Degradation Efficiency Using Sonochemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Diisopropyl methylphosphonate (B1257008) (DIMP) degradation using sonochemical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DIMP degradation in sonochemical processes?

A1: The primary mechanism for the sonochemical degradation of DIMP is through the action of highly reactive hydroxyl radicals (•OH).[1][2][3] The process of acoustic cavitation, induced by ultrasound, creates and collapses microbubbles in the aqueous solution. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of water molecules and the formation of •OH radicals.[2] These radicals then attack and degrade the DIMP molecules.

Q2: What is the expected kinetic model for DIMP sonochemical degradation?

A2: The sonochemical degradation of DIMP generally follows a first-order kinetic model.[1][3][4][5] This means the rate of degradation is directly proportional to the concentration of DIMP.

Q3: Can sonochemical methods achieve complete degradation of DIMP?

A3: Yes, high degradation efficiencies of up to 98% have been reported under optimized conditions.[1][2][3][4][5] Key factors influencing efficiency include pH, initial DIMP concentration, ultrasonic power and frequency, and the presence of catalysts.

Q4: What are the typical byproducts of DIMP sonochemical degradation?

A4: While the primary goal is complete mineralization to non-toxic products like phosphate (B84403), carbonate, and water, intermediate byproducts can be formed. The degradation of similar organophosphorus compounds suggests that byproducts can include smaller organic acids and phosphate derivatives before complete mineralization. For instance, the ultimate hydrolysis product of the nerve agent Sarin (GB), which is structurally related to DIMP, is methylphosphonic acid.[6]

Troubleshooting Guide

Issue 1: Low DIMP Degradation Efficiency

Possible Cause Troubleshooting Steps
Suboptimal pH The pH of the solution significantly impacts the generation of hydroxyl radicals and the form of the DIMP molecule.[1] Studies have shown that an alkaline pH of 10 is optimal for DIMP degradation, achieving significantly higher removal rates compared to acidic (pH 2) or neutral (pH 7) conditions.[1][2][3] Action: Adjust the pH of your solution to 10 using NaOH or another suitable base.
High Initial DIMP Concentration The degradation efficiency of DIMP is inversely related to its initial concentration.[1][3] At lower concentrations, the ratio of hydroxyl radicals to DIMP molecules is higher, leading to more effective degradation. For example, a 98% degradation was achieved at 7 mg/L, while only 78% was achieved at 80 mg/L under similar conditions.[1][3] Action: If possible, dilute your sample to a lower DIMP concentration. If high concentrations are necessary, consider increasing the treatment time or ultrasonic power.
Inadequate Ultrasonic Power/Intensity The degradation rate is generally proportional to the ultrasonic power density.[7] Higher power increases the intensity of cavitation, leading to greater production of hydroxyl radicals. However, there can be an optimal power level beyond which efficiency plateaus or even decreases due to factors like bubble cushioning.[8][9] Action: Gradually increase the ultrasonic power and monitor the degradation rate to find the optimal setting for your specific setup.
Non-optimal Ultrasonic Frequency The choice of ultrasonic frequency is crucial. While lower frequencies can produce more violent cavitation, higher frequencies can generate more cavitation bubbles. The optimal frequency for radical production is often reported to be in the range of 200-600 kHz.[10] A study on DIMP degradation utilized a frequency of 26.2 kHz.[1][3][5] Action: If your equipment allows, experiment with different frequencies to determine the most effective one for your experimental conditions.
Insufficient Treatment Time Sonochemical degradation is a time-dependent process. Longer exposure to ultrasound results in a greater cumulative production of hydroxyl radicals and thus higher degradation of DIMP.[3] Action: Increase the sonication time and take samples at regular intervals to determine the time required to achieve the desired degradation level.
Absence of a Catalyst/Enhancer The presence of certain compounds can enhance the degradation rate. For example, the addition of carbon tetrachloride (CCl4) has been shown to significantly improve DIMP degradation efficiency by generating additional reactive radicals.[1][2][3] Action: Consider adding a catalyst like a low concentration of CCl4 (e.g., 0.008 mg/L) to your reaction mixture.[1][2][3]

Issue 2: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Steps
Temperature Fluctuations The temperature of the reaction solution can affect cavitation dynamics and reaction rates. An increase in temperature can enhance the degradation rate up to an optimal point, after which it may decrease.[11][12] Action: Use a cooling water bath or a temperature-controlled sonicator to maintain a constant and optimal temperature (e.g., 20-40°C) throughout the experiment.[13]
Changes in Sample Matrix The presence of other organic or inorganic compounds in the sample matrix can act as radical scavengers, competing with DIMP for hydroxyl radicals and reducing degradation efficiency.[1] Action: Be aware of the sample composition. If the matrix is complex, a pre-treatment step may be necessary, or experimental parameters may need to be re-optimized.
Probe Fouling or Positioning For probe-type sonicators, the surface of the probe can become fouled over time, reducing energy transmission. The position of the probe in the reactor also affects the acoustic field distribution. Action: Regularly clean the sonicator probe according to the manufacturer's instructions. Ensure the probe is immersed to the same depth and position in the reactor for each experiment.

Quantitative Data Summary

Table 1: Effect of Initial DIMP Concentration on Degradation Efficiency at pH 10

Initial DIMP Concentration (mg/L)Degradation Efficiency after 45 min (%)
798
14~90 (estimated from graph)
30~85 (estimated from graph)
50~80 (estimated from graph)
8078
Data sourced from a study using a 26.2 kHz ultrasonic frequency.[1][3]

Table 2: Effect of pH on DIMP Degradation Efficiency

pHDegradation Efficiency (at 80 mg/L initial concentration)
2Lower
7Moderate
10Highest
Qualitative comparison based on graphical data from a study indicating pH 10 is optimal.[1][3]

Table 3: Effect of CCl₄ Addition on DIMP Degradation at pH 10

CCl₄ Concentration (mg/L)DIMP Removal Efficiency after 45 min (%)
0.002Increased degradation
0.004Further increased degradation
0.006High degradation
0.00898
Data indicates that increasing CCl₄ concentration up to 0.008 mg/L enhances DIMP removal.[1][3][5]

Experimental Protocols

Protocol 1: General Sonochemical Degradation of DIMP

  • Preparation of DIMP Solution:

    • Prepare a stock solution of DIMP in distilled water.

    • Dilute the stock solution to the desired initial concentration (e.g., 7-80 mg/L) for the experiment.[1][3][5]

  • pH Adjustment:

    • Measure the initial pH of the DIMP solution.

    • Adjust the pH to the desired level (e.g., 10 for optimal degradation) using dilute solutions of HCl or NaOH.[1]

  • Experimental Setup:

    • Place a known volume of the pH-adjusted DIMP solution into a reaction vessel.

    • If using, add the appropriate concentration of a catalyst, such as CCl₄.[1][3][5]

    • Position the reaction vessel in the ultrasonic bath or place the sonicator probe into the solution at a fixed depth.[11]

    • Use a water bath to maintain a constant temperature.

  • Sonication:

    • Turn on the ultrasonic generator to the desired frequency (e.g., 26.2 kHz) and power.[1][3][5]

    • Start a timer for the desired treatment duration (e.g., 15, 30, 45, 60, 90 minutes).[1][3][5]

  • Sampling and Analysis:

    • Withdraw samples at predetermined time intervals.

    • Analyze the concentration of DIMP in the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[3]

Visualizations

DIMP_Degradation_Pathway Ultrasound Ultrasound AcousticCavitation Acoustic Cavitation (Bubble Collapse) Ultrasound->AcousticCavitation induces HighTempPressure Localized High Temperature & Pressure AcousticCavitation->HighTempPressure creates Water H₂O OH_Radicals Hydroxyl Radicals (•OH) HighTempPressure->OH_Radicals pyrolyzes H₂O to form DIMP DIMP OH_Radicals->DIMP attack DegradationProducts Degradation Products DIMP->DegradationProducts degrades to Mineralization Mineralization (CO₂, H₂O, PO₄³⁻) DegradationProducts->Mineralization further oxidizes to

Caption: Sonochemical degradation pathway of DIMP.

Troubleshooting_Logic Start Low DIMP Degradation Efficiency Check_pH Is pH optimal (e.g., pH 10)? Start->Check_pH Adjust_pH Adjust pH to 10 Check_pH->Adjust_pH No Check_Concentration Is initial DIMP concentration low? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Dilute_Sample Dilute sample or increase treatment time Check_Concentration->Dilute_Sample No Check_Power Is ultrasonic power optimized? Check_Concentration->Check_Power Yes Dilute_Sample->Check_Power Optimize_Power Adjust power and monitor degradation Check_Power->Optimize_Power No Check_Catalyst Is a catalyst being used? Check_Power->Check_Catalyst Yes Optimize_Power->Check_Catalyst Add_Catalyst Consider adding a catalyst (e.g., CCl₄) Check_Catalyst->Add_Catalyst No Improved Efficiency Improved Check_Catalyst->Improved Yes Add_Catalyst->Improved

Caption: Troubleshooting workflow for low DIMP degradation.

References

Technical Support Center: Minimizing Interferences in the Spectroscopic Analysis of Diisopropyl Methylphosphonate (DIMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize interferences during the spectroscopic analysis of Diisopropyl methylphosphonate (B1257008) (DIMP).

Frequently Asked Questions (FAQs)

Q1: What are the most common spectroscopic techniques used for the analysis of DIMP?

A1: The most common spectroscopic techniques for DIMP analysis include Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Mobility Spectrometry (IMS). Raman spectroscopy is also a potential tool for the detection of DIMP.

Q2: What are the primary sources of interference in the spectroscopic analysis of DIMP?

A2: The primary sources of interference can be broadly categorized as:

  • Environmental Interferences: Atmospheric water vapor and carbon dioxide are significant interferents in FTIR analysis, as their absorption bands can overlap with those of DIMP.[1][2][3][4]

  • Matrix Effects: Components of the sample matrix (e.g., soil, water, biological fluids) can interfere with the analysis. In GC-MS, this can lead to signal enhancement or suppression.[5][6]

  • Spectral Overlap: Other compounds in the sample with similar functional groups or retention times can have overlapping spectral features with DIMP, leading to inaccurate quantification. This is a particular concern with other organophosphorus compounds.

  • Solvent Interference: The solvent used to prepare the sample can have absorption bands that interfere with the DIMP signal.

Q3: How can I identify if my DIMP analysis is affected by interference?

A3: Signs of interference in your analysis can include:

  • In FTIR: Distorted baselines, unexpected peaks (especially in the regions of water and CO2 absorption), and poor signal-to-noise ratio.[1][2][3][4]

  • In GC-MS: Poor peak shape, shifting retention times, and inconsistent quantification results. A common method to detect matrix effects is to compare the signal response of a standard in pure solvent versus a standard spiked into a blank sample matrix.[5]

  • General: Inconsistent or non-reproducible results between replicate samples.

Troubleshooting Guides

Fourier Transform Infrared (FTIR) Spectroscopy

Issue: Presence of broad, interfering peaks in the regions of ~3700-3500 cm⁻¹ and ~1800-1400 cm⁻¹ (Water Vapor) and sharp peaks around 2360 cm⁻¹ and 667 cm⁻¹ (Carbon Dioxide).

Cause: Changes in the atmospheric concentration of water vapor and carbon dioxide in the instrument's optical path between the background and sample scans.[1][2][3][4]

Solution:

  • Purging: Purge the spectrometer's sample compartment and optical path with a dry, inert gas like nitrogen or dry air to remove atmospheric moisture and CO2.[2]

  • Rapid Background and Sample Scans: Minimize the time between collecting the background spectrum and the sample spectrum to reduce the chance of atmospheric changes.

  • Background Correction: Utilize the instrument's software for atmospheric correction or subtraction of a blank spectrum containing the interferents.

Issue: Distorted or sloping baseline.

Cause:

  • Poor sample preparation (e.g., uneven KBr pellet).

  • Contamination on the ATR crystal.

  • Thermal instability of the detector.

Solution:

  • Proper Sample Preparation: Ensure solid samples are finely ground and evenly mixed with KBr to create a transparent pellet. For liquid samples, ensure a consistent film thickness.

  • Clean ATR Crystal: Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) before each measurement.

  • Instrument Equilibration: Allow the instrument to warm up and stabilize before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Poor peak shape, tailing, or fronting for the DIMP peak.

Cause:

  • Active sites in the GC inlet or column.

  • Contamination of the GC liner.

  • Inappropriate injection temperature.

Solution:

  • Inlet Maintenance: Regularly replace or clean the GC liner and septum.

  • Column Conditioning: Condition the GC column according to the manufacturer's instructions to passivate active sites.

  • Optimize Injection Temperature: Adjust the injection port temperature to ensure complete and rapid vaporization of DIMP without degradation.

Issue: Inconsistent retention time for DIMP.

Cause:

  • Fluctuations in oven temperature or carrier gas flow rate.

  • Column degradation.

Solution:

  • Instrument Stability: Ensure the GC oven temperature program and carrier gas flow are stable and reproducible.

  • Column Performance Check: Regularly check the performance of the GC column with a standard mixture.

Issue: Signal suppression or enhancement (Matrix Effects).

Cause: Co-eluting compounds from the sample matrix interfering with the ionization of DIMP in the mass spectrometer source.[5]

Solution:

  • Sample Preparation: Employ sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[5]

  • Standard Addition: Add known amounts of a DIMP standard to the sample to quantify the analyte in the presence of the matrix.

  • Use of an Internal Standard: A stable isotope-labeled version of DIMP is the ideal internal standard to compensate for matrix effects.

Quantitative Data Summary

Spectroscopic TechniqueAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Ion Mobility Spectrometry (IMS)DIMPAir0.24 ppbv0.80 ppbv[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)DIMPMethanol0.21 µg/mL0.62 µg/mL[7][8]

Experimental Protocols

Protocol 1: Minimizing Atmospheric Interference in FTIR Analysis of DIMP
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal stability (typically 30-60 minutes).

    • If available, purge the sample compartment and optical path with dry nitrogen or dry, CO2-free air for at least 15-30 minutes prior to analysis. Maintain a constant purge flow throughout the experiment.

  • Background Spectrum Acquisition:

    • Ensure the sample holder (e.g., empty KBr pellet press or clean ATR crystal) is in the beam path.

    • Collect a background spectrum. The number of scans should be sufficient to achieve a good signal-to-noise ratio (e.g., 32 or 64 scans).

  • Sample Preparation (Liquid DIMP on ATR):

    • Place a small drop of the DIMP sample onto the center of the ATR crystal.

    • Ensure the entire crystal is covered with a thin, uniform film of the liquid.

  • Sample Spectrum Acquisition:

    • Immediately after placing the sample, close the sample compartment to maintain the purged atmosphere.

    • Collect the sample spectrum using the same instrument parameters as the background scan.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

    • If atmospheric interference is still present, utilize the software's atmospheric correction algorithms.

Protocol 2: Overcoming Matrix Effects in GC-MS Analysis of DIMP using Matrix-Matched Calibration
  • Preparation of Blank Matrix Extract:

    • Obtain a sample of the matrix (e.g., soil, water) that is known to be free of DIMP.

    • Extract this blank matrix using the same procedure that will be used for the unknown samples.

  • Preparation of Matrix-Matched Calibration Standards:

    • Prepare a stock solution of DIMP in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of the DIMP stock solution into aliquots of the blank matrix extract. This will create standards with the same matrix components as the samples.

  • Sample Preparation:

    • Extract the unknown samples using the established extraction procedure.

  • GC-MS Analysis:

    • Analyze the matrix-matched calibration standards to generate a calibration curve.

    • Analyze the unknown sample extracts under the same GC-MS conditions.

  • Quantification:

    • Quantify the concentration of DIMP in the unknown samples by comparing their peak areas to the calibration curve generated from the matrix-matched standards.

Visualizations

Troubleshooting_FTIR cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Interfering Peaks in DIMP FTIR Spectrum Cause1 Atmospheric H2O & CO2 Problem->Cause1 is caused by Cause2 Solvent Impurities Problem->Cause2 is caused by Cause3 Sample Matrix Components Problem->Cause3 is caused by Solution1a Purge with N2 or Dry Air Cause1->Solution1a is resolved by Solution1b Background Subtraction Cause1->Solution1b is resolved by Solution2 Use High-Purity Solvents Cause2->Solution2 is resolved by Solution3 Sample Cleanup (e.g., SPE) Cause3->Solution3 is resolved by

Caption: Troubleshooting workflow for interfering peaks in FTIR analysis of DIMP.

Troubleshooting_GCMS cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate Quantification in DIMP GC-MS Analysis Cause1 Matrix Effects (Suppression/Enhancement) Problem->Cause1 is caused by Cause2 Poor Peak Shape Problem->Cause2 is caused by Cause3 Retention Time Shift Problem->Cause3 is caused by Solution1a Matrix-Matched Calibration Cause1->Solution1a is resolved by Solution1b Standard Addition Cause1->Solution1b is resolved by Solution1c Use of Internal Standard Cause1->Solution1c is resolved by Solution2a Inlet Maintenance Cause2->Solution2a is resolved by Solution2b Column Conditioning Cause2->Solution2b is resolved by Solution3 Check Instrument Stability Cause3->Solution3 is resolved by

Caption: Troubleshooting workflow for inaccurate quantification in GC-MS analysis of DIMP.

References

Technical Support Center: Refinement of Extraction Protocols for Diisopropyl Methylphosphonate (DIMP) from Contaminated Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Diisopropyl methylphosphonate (B1257008) (DIMP) from contaminated soil. DIMP is a chemical warfare agent surrogate, and its accurate quantification in environmental matrices is crucial for various research and remediation efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting DIMP from soil?

A1: The most prevalent and effective methods for extracting DIMP from soil include solvent extraction, ultrasonic-assisted extraction (UAE), and solid-phase extraction (SPE). These are often followed by analysis using gas chromatography (GC) coupled with a specific detector, such as a nitrogen-phosphorus detector (NPD), a flame photometric detector (FPD), or a mass spectrometer (MS). EPA Method 8141B, designed for organophosphorus compounds, can be adapted for DIMP analysis.[1]

Q2: Which solvents are recommended for DIMP extraction?

A2: Acetone (B3395972) and acetonitrile (B52724) are commonly used solvents for the extraction of organophosphorus compounds like DIMP from soil.[2] A mixture of water and acetonitrile followed by partitioning into dichloromethane (B109758) has also been shown to be effective for multiresidue analysis of pesticides, with recoveries ranging from 68.5% to 112.1%.[2] The choice of solvent can depend on the soil type and the specific extraction technique being employed.

Q3: What kind of recovery rates can I expect for DIMP from soil?

A3: While specific recovery data for DIMP is limited in readily available literature, data for other organophosphorus pesticides can provide a useful benchmark. For instance, a multiresidue method for 37 pesticides using liquid-solid extraction with acetone and analysis by GC-NPD reported satisfactory recoveries of 70.5% to 110.4% for 32 of the pesticides.[3] Another study on organophosphorus pesticides using headspace solid-phase microextraction (HS-SPME) reported superior recoveries of 88-108%.[2] It is crucial to validate the chosen method with your specific soil matrix to determine the actual recovery for DIMP.

Q4: How can I minimize matrix effects in my DIMP analysis?

A4: Matrix effects, where other components in the soil extract interfere with the analysis of the target analyte, are a common challenge. To mitigate these effects, several strategies can be employed:

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds from the extract before GC analysis.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has been processed through the entire extraction procedure. This helps to compensate for any signal enhancement or suppression caused by the matrix.

  • Isotope Dilution: If using GC-MS, the use of a labeled internal standard (e.g., deuterated DIMP) can effectively correct for matrix effects and variations in extraction efficiency.

Q5: What are the typical limits of detection (LODs) and quantification (LOQs) for DIMP in soil?

A5: Similar to recovery rates, specific LODs and LOQs for DIMP are not widely published. However, for other organophosphorus compounds, a GC-NPD method reported detection limits ranging from 0.1 to 10.4 µg/kg.[2] A separate study developing a method for 4,4'-methylenedianiline (B154101) in soil reported an LOD of 0.107 µg/kg and an LOQ of 0.358 µg/kg using UPLC-MS/MS, demonstrating the high sensitivity achievable with modern instrumentation.[4] The actual LOD and LOQ for your DIMP analysis will depend on the chosen extraction method, the analytical instrument, and the soil matrix.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low DIMP Recovery 1. Incomplete Extraction: The chosen solvent may not be efficient for your soil type, or the extraction time may be too short. 2. Analyte Loss during Sample Preparation: DIMP may be lost during solvent evaporation or cleanup steps. 3. Strong Analyte-Soil Binding: DIMP may be strongly adsorbed to the soil matrix, especially in soils with high organic matter or clay content.1. Optimize Extraction Parameters: Experiment with different solvents (e.g., acetone, acetonitrile, or mixtures). Increase the extraction time or the number of extraction cycles. For ultrasonic extraction, optimize the sonication power and duration. 2. Gentle Evaporation: Use a gentle stream of nitrogen to evaporate the solvent at a low temperature. Minimize the number of transfer steps. 3. Use a More Aggressive Extraction Technique: Consider pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) to overcome strong binding. The addition of a modifier to the extraction solvent may also be beneficial.
Poor Reproducibility (High RSD) 1. Inhomogeneous Soil Sample: The DIMP contamination may not be evenly distributed in the soil sample. 2. Inconsistent Extraction Procedure: Variations in extraction time, temperature, or solvent volume between samples. 3. Instrumental Variability: Fluctuations in the GC system's performance.1. Thoroughly Homogenize the Sample: Before taking a subsample for extraction, ensure the entire soil sample is well-mixed. 2. Standardize the Protocol: Adhere strictly to the validated extraction protocol for all samples. Use calibrated equipment. 3. Check Instrument Performance: Run quality control standards throughout the analytical sequence to monitor instrument stability. Perform regular maintenance on the GC, including cleaning the injector and replacing the liner and septum.
Interfering Peaks in the Chromatogram 1. Co-extracted Matrix Components: Other organic compounds from the soil are being extracted along with DIMP. 2. Contamination: Contamination from glassware, solvents, or the laboratory environment.1. Improve Extract Cleanup: Employ a more effective SPE cleanup step. Different sorbents (e.g., C18, Florisil) can be tested to find the most suitable one for removing the specific interferences. 2. Run Method Blanks: Analyze a blank sample (a sample with no DIMP but processed through the entire procedure) to identify any sources of contamination. Ensure all glassware is thoroughly cleaned and solvents are of high purity.
Peak Tailing or Broadening 1. Active Sites in the GC System: The injector liner, column, or detector may have active sites that interact with DIMP. 2. Incompatible Solvent: The solvent used to dissolve the final extract may not be compatible with the GC column's stationary phase.1. Deactivate the GC System: Use a deactivated injector liner and a high-quality, low-bleed GC column. Condition the column according to the manufacturer's instructions. 2. Solvent Exchange: If necessary, perform a solvent exchange into a more suitable solvent (e.g., hexane (B92381) or iso-octane) before injection.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Organophosphorus Compounds in Soil

Extraction MethodAnalyte(s)Solvent(s)Recovery (%)RSD (%)Limit of Detection (LOD)Analytical MethodReference
Liquid-Solid Extraction37 PesticidesAcetone, Ammonium Chloride70.5 - 110.4 (for 32 pesticides)--GC-NPD[3]
Ultrasonic Sonication25 PesticidesWater-Acetonitrile, Dichloromethane68.5 - 112.11.8 - 6.20.1 - 10.4 µg/kgGC-NPD[2]
Headspace SPMEOrganophosphorus Pesticides-88 - 1085.9 - 10.1-GC-NPD[2]
Dispersive Liquid-Liquid Microextraction (DLLME)3 Organophosphorus PesticidesAcetonitrile, Chlorobenzene87.9 - 108.02.0 - 6.6200 - 500 pg/gGC-FPD[5]

Note: This table presents data for various organophosphorus compounds as a reference, as specific comprehensive data for DIMP was not available in the searched literature.

Experimental Protocols

A detailed experimental protocol for a specific, validated DIMP extraction method from soil is not available in the provided search results. However, based on the general procedures for organophosphorus compounds, a representative protocol for Ultrasonic-Assisted Solvent Extraction followed by GC-NPD Analysis can be outlined as follows. Note: This is a generalized protocol and must be validated for DIMP in the specific soil matrix of interest.

1. Sample Preparation:

  • Air-dry the soil sample to a constant weight and sieve it through a 2-mm mesh to remove large debris.

  • Thoroughly homogenize the sieved soil.

2. Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetone to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection vial.

  • Repeat the extraction process on the soil pellet with a fresh 20 mL aliquot of acetone.

  • Combine the two supernatants.

3. Extract Concentration and Cleanup (if necessary):

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • If significant matrix interference is expected, perform a solid-phase extraction (SPE) cleanup.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove polar interferences.

    • Elute the DIMP with an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the cleaned extract to a final volume of 1 mL.

4. GC-NPD Analysis:

  • Transfer the final extract to a 2 mL autosampler vial.

  • Inject 1 µL of the extract into the GC-NPD system.

  • GC Conditions (Example):

    • Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Detector Temperature: 300°C

  • Quantify the DIMP concentration based on a calibration curve prepared from DIMP standards.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Ultrasonic-Assisted Extraction cluster_cleanup 3. Extract Concentration & Cleanup cluster_analysis 4. GC-NPD Analysis soil_sample Contaminated Soil Sample homogenize Homogenize and Sieve soil_sample->homogenize weigh Weigh 10g of Soil homogenize->weigh add_solvent Add 20mL Acetone weigh->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction repeat_extraction->add_solvent concentrate Concentrate Extract (N2) repeat_extraction->concentrate spe_cleanup SPE Cleanup (Optional) concentrate->spe_cleanup final_volume Adjust to Final Volume (1mL) spe_cleanup->final_volume gc_injection Inject 1µL into GC-NPD final_volume->gc_injection data_analysis Data Acquisition and Quantification gc_injection->data_analysis

Caption: Experimental workflow for DIMP extraction and analysis.

Troubleshooting_Logic start Problem Encountered low_recovery Low DIMP Recovery? start->low_recovery poor_reproducibility Poor Reproducibility? low_recovery->poor_reproducibility No solution_recovery Optimize Extraction Gentle Evaporation Aggressive Technique low_recovery->solution_recovery Yes interference Interfering Peaks? poor_reproducibility->interference No solution_reproducibility Homogenize Sample Standardize Protocol Check Instrument poor_reproducibility->solution_reproducibility Yes peak_shape Poor Peak Shape? interference->peak_shape No solution_interference Improve Cleanup Run Blanks interference->solution_interference Yes end Consult Further Resources peak_shape->end No solution_peak_shape Deactivate GC System Solvent Exchange peak_shape->solution_peak_shape Yes

Caption: Troubleshooting decision tree for DIMP analysis.

References

Technical Support Center: Optimizing DIMP Pyrolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactor conditions for Diisopropyl Methylphosphonate (B1257008) (DIMP) pyrolysis studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of DIMP pyrolysis?

A1: The main products identified from DIMP pyrolysis are propylene, isopropanol, isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA).[1] The formation of these products is dependent on the reaction conditions, particularly temperature and heating rate.

Q2: What is the general temperature range for DIMP pyrolysis?

A2: DIMP pyrolysis is typically conducted at temperatures ranging from 700 to 800 K in flow reactors.[1] However, high-temperature studies in shock tubes can reach up to 1800 K.[2]

Q3: How does the heating rate affect the decomposition pathway of DIMP?

A3: The heating rate significantly influences the dominant decomposition pathway. At slower heating rates, a two-step decomposition is more likely, while at very high heating rates, a concerted reaction mechanism may become more prominent.

Q4: What analytical techniques are commonly used to analyze DIMP pyrolysis products?

A4: Fourier Transform Infrared (FTIR) spectrometry and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for identifying and quantifying the products of DIMP pyrolysis.[1][3][4] Pyrolysis-GC-MS (Py-GC-MS) is particularly useful as it allows for the direct analysis of the sample without extensive preparation.[3][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low DIMP Conversion 1. Inadequate Reactor Temperature: The temperature may be too low for efficient decomposition. 2. Short Residence Time: The DIMP molecules may not have sufficient time in the heated zone to react. 3. Flow Rate Too High: A high carrier gas flow rate can reduce the effective residence time.1. Increase Temperature: Gradually increase the reactor temperature in increments of 25-50 K within the recommended range (e.g., 700-800 K for flow reactors). 2. Increase Residence Time: Decrease the carrier gas flow rate or use a longer reactor tube. 3. Optimize Flow Rate: Adjust the carrier gas flow rate to balance residence time and product quenching.
Unexpected Peaks in GC-MS Chromatogram 1. Secondary Reactions: Primary products may be undergoing further reactions to form secondary products.[6] 2. Contamination: Impurities in the DIMP sample, carrier gas, or reactor system. 3. Air Leak: Presence of oxygen can lead to oxidation products.1. Reduce Residence Time/Temperature: Shorter residence times and lower temperatures can minimize secondary reactions. 2. System Cleaning and Purity Checks: Thoroughly clean the reactor and all transfer lines. Use high-purity DIMP and carrier gas. 3. Leak Check: Perform a thorough leak check of the entire system, especially at heated connections.
Poor Product Yield or Selectivity 1. Non-Optimal Temperature: The reaction temperature may favor undesired decomposition pathways. 2. Wall Reactions: Catalytic reactions on the reactor surface can alter the product distribution. 3. Condensation of Products: High-boiling point products may condense in cooler parts of the system before reaching the analytical instrument.1. Systematic Temperature Study: Conduct a series of experiments at different temperatures to map the product distribution and identify the optimal temperature for the desired product. 2. Use an Inert Reactor Lining: A quartz-lined reactor is often used to minimize wall effects.[1] 3. Heated Transfer Lines: Ensure all transfer lines from the reactor to the analytical instrument are heated to prevent condensation.
Inconsistent Results 1. Fluctuations in Temperature or Flow Rate: Unstable experimental parameters will lead to variable results. 2. Inconsistent Sample Introduction: Variations in the amount of DIMP introduced per experiment. 3. Aging of the Reactor: The reactor surface properties can change over time with repeated use.1. Calibrate and Monitor Equipment: Regularly calibrate temperature controllers and mass flow controllers. 2. Use a Precise Delivery Method: Employ a syringe pump or a similar precise method for introducing the DIMP sample. 3. Regular Reactor Maintenance: Periodically clean and inspect the reactor. Consider conditioning the reactor before a series of experiments.

Experimental Protocols

Key Experiment: DIMP Pyrolysis in a Flow Reactor

Objective: To study the thermal decomposition of DIMP under controlled temperature and residence time.

Materials:

  • Diisopropyl methylphosphonate (DIMP, high purity)

  • Inert carrier gas (e.g., Nitrogen or Argon, high purity)

  • Quartz-lined flow reactor

  • Tube furnace with temperature controller

  • Mass flow controllers

  • Syringe pump

  • Heated transfer line

  • Gas-tight syringes

  • Analytical instrument (e.g., FTIR or GC-MS)

Methodology:

  • System Preparation:

    • Assemble the pyrolysis system, ensuring all connections are leak-tight.

    • Heat the tube furnace to the desired pyrolysis temperature (e.g., 750 K).

    • Set the carrier gas flow rate using the mass flow controller to achieve the desired residence time.

    • Heat the transfer line to a temperature sufficient to prevent product condensation (e.g., 150-200°C).

  • Sample Introduction:

    • Load a gas-tight syringe with the DIMP sample.

    • Place the syringe in the syringe pump and set the desired flow rate for DIMP introduction into the heated carrier gas stream.

  • Pyrolysis Reaction:

    • Start the syringe pump to introduce the DIMP into the flow reactor.

    • Allow the system to reach a steady state.

  • Product Analysis:

    • Direct the reactor effluent through the heated transfer line to the analytical instrument (FTIR or GC-MS) for real-time or collected sample analysis.

  • Data Collection:

    • Record the spectra or chromatograms of the pyrolysis products.

    • Identify and quantify the products using appropriate calibration standards.

Data Presentation

Table 1: Typical Operating Conditions for DIMP Pyrolysis in a Flow Reactor

ParameterValueReference
Reactor TypeQuartz-lined atmospheric flow reactor[1]
Temperature Range700 - 800 K[1]
Residence Time Range15 - 90 ms[1]
Carrier GasNitrogen[1]

Table 2: Major Products Observed in DIMP Pyrolysis

ProductChemical Formula
PropyleneC₃H₆
IsopropanolC₃H₈O
Isopropyl methylphosphonate (IMP)C₄H₁₁O₃P
Methylphosphonic acid (MPA)CH₅O₃P

Visualizations

DIMP_Pyrolysis_Workflow cluster_setup System Setup cluster_analysis Product Analysis DIMP_Sample DIMP Sample Flow_Reactor Quartz Flow Reactor (700-800 K) DIMP_Sample->Flow_Reactor Syringe Pump Carrier_Gas Carrier Gas (N2/Ar) Carrier_Gas->Flow_Reactor Mass Flow Controller Analysis FTIR / GC-MS Flow_Reactor->Analysis Heated Transfer Line

Caption: Experimental workflow for DIMP pyrolysis studies.

DIMP_Decomposition_Pathways cluster_pathway1 Pathway 1 (Two-step) DIMP DIMP (this compound) IMP IMP (Isopropyl methylphosphonate) DIMP->IMP - Propene Isopropanol Isopropanol DIMP->Isopropanol Propene3 Propene DIMP->Propene3 MPA MPA (Methylphosphonic acid) IMP->MPA - Propene Propene1 Propene Propene2 Propene

Caption: Simplified DIMP decomposition pathways.

References

Reducing false positives in DIMP sensor arrays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce false positives in their Diisopropyl methylphosphonate (B1257008) (DIMP) sensor array experiments.

Troubleshooting Guides

This section provides systematic procedures to identify and resolve common issues leading to false positive results in DIMP sensor array experiments.

Issue 1: Suspected False Positives Due to Environmental Factors

Environmental fluctuations, particularly in humidity and temperature, are a primary source of erroneous readings in DIMP sensor arrays.

Troubleshooting Steps:

  • Verify Environmental Controls: Ensure that the experimental chamber is properly sealed and that temperature and humidity are stable and monitored.[1][2][3]

  • Implement Humidity Mitigation:

    • Hydrophobic Coatings: Employ hydrophobic coatings on sensor surfaces to repel water molecules and reduce their interference.[4][5]

    • Desiccants: Introduce a desiccant into the sample delivery line or experimental chamber to lower the humidity of the gas sample before it reaches the sensor array.[4]

    • Microheaters: For certain types of sensors, integrated microheaters can be used to elevate the sensor temperature, which facilitates the desorption of water molecules and minimizes humidity's impact.[5][6]

  • Temperature Compensation:

    • Utilize sensors with built-in temperature compensation capabilities.

    • If not available, record the temperature alongside sensor readings and apply a temperature correction algorithm during data analysis.[3]

  • Data Analysis: Employ signal processing techniques that can help to filter out noise and drift caused by environmental fluctuations.

Issue 2: Inconsistent Readings and Suspected Cross-Reactivity

False positives can occur when sensors in the array respond to chemical compounds other than DIMP. This is known as cross-reactivity.[7]

Troubleshooting Steps:

  • Review Experimental Conditions: Identify all chemical compounds present in the sample matrix. Common interferents for organophosphate sensors can include other pesticides, aromatic compounds, and even some solvents.[8]

  • Consult Sensor Specificity Data: Refer to the manufacturer's specifications for each sensor in the array to understand its known cross-reactivity profile.

  • Perform Selectivity Tests:

    • Introduce potential interfering compounds individually to the sensor array.

    • Measure the response of each sensor to these compounds in the absence of DIMP.

    • This will help create a "fingerprint" of the array's response to each potential interferent.

  • Data Correction: Use the data from selectivity tests to develop a correction model that can subtract the contribution of interfering compounds from the sensor array's response to a mixed sample.

  • Sensor Surface Regeneration: For electrochemical sensors, ensure the sensor surface is properly regenerated between measurements to prevent the accumulation of interfering analytes.[9]

Frequently Asked Questions (FAQs)

General

  • Q1: What are the most common causes of false positives in DIMP sensor array experiments? A1: The most prevalent causes of false positives are environmental factors such as fluctuations in humidity and temperature, cross-reactivity with other chemical compounds in the sample, and improper sensor calibration.[1][2][7]

  • Q2: How can I determine if a positive result is a true positive or a false positive? A2: A multi-faceted approach is recommended. First, ensure your system is properly calibrated and that environmental conditions are stable. Second, run control experiments with known negative samples and potential interferents. Finally, if possible, confirm your results with a secondary, more selective analytical method such as gas chromatography-mass spectrometry (GC-MS).

Environmental Factors

  • Q3: How does humidity affect DIMP sensor readings? A3: Water molecules can adsorb to the surface of the sensors, causing changes in their electrical properties that can be misinterpreted as the presence of DIMP.[4][6][10] This is a particularly significant issue for chemiresistive and surface acoustic wave (SAW) sensors.

  • Q4: What is the optimal operating temperature for DIMP sensor arrays? A4: The optimal operating temperature can vary depending on the specific sensor technology. It is crucial to consult the manufacturer's documentation. Maintaining a stable temperature is often more critical than the specific temperature itself.[3]

Calibration and Validation

  • Q5: How often should I calibrate my DIMP sensor array? A5: Regular calibration is critical for accurate results. A common practice is to perform a calibration at the beginning of each experimental run.[11] If the sensor array is used continuously over a long period, periodic recalibration is necessary to account for sensor drift.[12][13]

  • Q6: What is a recommended calibration procedure? A6: A multi-point calibration is recommended. This involves exposing the sensor array to a range of known DIMP concentrations and measuring the response. This data is then used to create a calibration curve that can be used to determine the concentration of DIMP in unknown samples.[14]

  • Q7: How can I validate the data from my DIMP sensor array? A7: Data validation can be performed by comparing the sensor array's results with those obtained from a reference analytical method.[15][16] Additionally, running "check samples" with known DIMP concentrations periodically during an experiment can help verify that the array is still performing within specifications.[15]

Data Interpretation

  • Q8: Are there signal processing techniques to reduce false positives? A8: Yes, various signal processing and machine learning algorithms can be applied to sensor array data to help distinguish between true signals and false alarms. Techniques like pattern recognition can identify the unique response signature of DIMP versus that of an interferent.[17][18][19]

Experimental Protocols

Protocol 1: Sensor Array Calibration

This protocol outlines the steps for performing a multi-point calibration of a DIMP sensor array.

Methodology:

  • Preparation:

    • Prepare a series of DIMP gas standards at known concentrations.

    • Ensure the sensor array is powered on and has reached a stable baseline in a clean air or inert gas stream.

    • Set the experimental chamber to the desired stable temperature and humidity.

  • Calibration Procedure:

    • Introduce the lowest concentration DIMP standard to the sensor array and record the response until it stabilizes.

    • Purge the system with clean air or inert gas until the sensors return to their baseline.

    • Repeat steps 2a and 2b for each DIMP concentration, moving from the lowest to the highest concentration.

  • Data Analysis:

    • For each concentration, determine the steady-state sensor response.

    • Plot the sensor response versus the DIMP concentration to generate a calibration curve for each sensor in the array.

    • Fit the data with an appropriate mathematical model (e.g., linear regression).

ParameterValue
Temperature 25 °C (or as specified by manufacturer)
Humidity < 10% RH (or controlled)
Flow Rate 100 mL/min
Stabilization Time 10 minutes (or until baseline is stable)
Exposure Time 5 minutes (or until response is stable)
Purge Time 10 minutes (or until baseline is recovered)

Protocol 2: Cross-Reactivity Assessment

This protocol details how to assess the cross-reactivity of the DIMP sensor array to potential interfering compounds.

Methodology:

  • Preparation:

    • Prepare gas standards of potential interfering compounds at concentrations relevant to your experimental conditions.

    • Calibrate the sensor array using the DIMP calibration protocol.

  • Testing Procedure:

    • Introduce the first interfering compound to the sensor array and record the response until it stabilizes.

    • Purge the system with clean air or inert gas.

    • Repeat steps 2a and 2b for each potential interferent.

  • Data Analysis:

    • Calculate the sensor array's response to each interfering compound.

    • Compare the response to the interferents with the response to DIMP to determine the selectivity of the array.

Visualizations

False_Positive_Troubleshooting_Workflow start Suspected False Positive check_env Check Environmental Controls (Temp/Humidity) start->check_env env_stable Are Controls Stable? check_env->env_stable implement_mitigation Implement Mitigation (Desiccants, Coatings, Heaters) env_stable->implement_mitigation No check_interferents Identify Potential Chemical Interferents env_stable->check_interferents Yes recalibrate Recalibrate Sensor Array implement_mitigation->recalibrate run_selectivity Run Selectivity Tests check_interferents->run_selectivity run_selectivity->recalibrate analyze_data Re-analyze Data with Corrections recalibrate->analyze_data valid_result Valid Result analyze_data->valid_result

Caption: Troubleshooting workflow for addressing false positives.

DIMP_Detection_Mechanism cluster_sensor Sensor Surface receptor Receptor Layer transducer Transducer receptor->transducer Causes Change Signal Electrical Signal transducer->Signal Generates DIMP DIMP Molecules DIMP->receptor Binds Interferent Interfering Molecules Interferent->receptor Binds (False Positive)

Caption: Generalized DIMP detection mechanism and interference.

References

Improving the yield and purity of Diisopropyl methylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of Diisopropyl methylphosphonate (B1257008) (DIMP) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than the reported 85-90%. What are the common causes?

A1: Low yields in DIMP synthesis can stem from several factors:

  • Incomplete Reaction: The Michaelis-Arbuzov reaction between triisopropyl phosphite (B83602) and methyl iodide is exothermic but requires initial heating to start.[1] Ensure the initial mixture is heated sufficiently to initiate the reaction. Afterwards, the addition of the remaining phosphite should be controlled to maintain a brisk boil, indicating the reaction is proceeding.[1]

  • Insufficient Reflux: After adding all the triisopropyl phosphite, the mixture should be boiled under reflux for at least one hour to ensure the reaction goes to completion.[1]

  • Loss During Distillation: DIMP is purified by vacuum distillation. Ensure your distillation setup is efficient, with a well-packed Vigreux column and an effective vacuum, to prevent product loss. Isopropyl iodide, a byproduct, should be removed first at atmospheric pressure, followed by the DIMP under reduced pressure.[1]

  • Reagent Stoichiometry: While the reaction is typically run with a 1:1 molar ratio of triisopropyl phosphite to methyl iodide, ensure accurate measurement of your starting materials.

Q2: I'm observing significant impurities in my final product after distillation. How can I improve the purity?

A2: Purity issues often trace back to the starting materials or side reactions.

  • Starting Material Purity: The most critical factor is the purity of the triisopropyl phosphite. It must be free from diisopropyl hydrogen phosphite. This impurity does not participate in the reaction but is very difficult to separate from the final DIMP product due to similar boiling points.[1]

  • Side Reactions: Although the primary reaction is robust, ensure your reaction temperature is well-controlled. Overheating could potentially lead to side reactions, though the primary reported challenge is the purity of the starting phosphite.[1]

  • Fractional Distillation Technique: Use a sufficiently long Vigreux column (e.g., 50-75 cm) and a stable vacuum to achieve good separation of DIMP from any lower or higher boiling point impurities.[1] Collect the fraction that distills at the correct temperature and pressure (e.g., 51°C / 1.0 mm Hg).[1]

Q3: The reaction is not initiating, or the exothermic reaction is difficult to control. What should I do?

A3:

  • Initiation: The reaction requires an initial input of heat. Gently heat the initial mixture of methyl iodide and a small portion of the triisopropyl phosphite with a free flame over a gauze.[1] Once the exothermic reaction begins and the mixture starts to boil, the external heat source should be removed immediately.[1]

  • Control: Control the exotherm by adjusting the addition rate of the remaining triisopropyl phosphite. The goal is to add it at a rate that maintains a steady, brisk boil without becoming uncontrollable.[1] If the boiling slows, you may need to reapply gentle heat.[1] Having an ice bath on standby is a good laboratory practice for managing unexpected, vigorous exotherms.

Q4: Can I use other alkyl halides or phosphites for this reaction?

A4: Yes, this modified Arbusov rearrangement is versatile. For example, using ethyl iodide instead of methyl iodide will produce diisopropyl ethylphosphonate.[1] However, be aware that the reactivity of the alkyl halide affects the required reaction conditions. Ethyl iodide is less reactive than methyl iodide, necessitating continuous heating during the phosphite addition and a longer reflux period (e.g., 7 hours).[1]

Data Presentation

Table 1: Physical Properties of Diisopropyl Methylphosphonate

PropertyValueSource
Molecular FormulaC₇H₁₇O₃P[2]
Molar Mass180.184 g·mol⁻¹[2]
AppearanceColorless liquid[2][3]
Boiling Point51°C @ 1.0 mmHg[1]
Density0.985 g/mL (at 24°C)[1]
Refractive Index (nD20)1.4101[1]
Water Solubility1,500 mg/L @ 25°C[3]

Table 2: Summary of Optimized Reaction Parameters (Arbusov Method)

ParameterRecommended ConditionSource
ReactantsTriisopropyl phosphite, Methyl iodide[1]
Molar Ratio~1:1[1]
InitiationGentle heating of methyl iodide and ~10% of the phosphite until an exothermic reaction begins.[1]
AdditionAdd remaining phosphite at a rate to maintain brisk boiling.[1]
Reaction Time1 hour of reflux after addition is complete.[1]
Purification1. Distill isopropyl iodide at atmospheric pressure (85-95°C). 2. Fractionally distill DIMP under reduced pressure.[1]
Expected Yield85–90%[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Modified Arbusov Rearrangement

This protocol is based on the procedure published in Organic Syntheses.[1]

Materials:

  • Triisopropyl phosphite (must be free of diisopropyl hydrogen phosphite)

  • Methyl iodide

  • Porous plate boiling chips

Procedure:

  • Reaction Setup: Assemble a reflux apparatus consisting of a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Initiation: To the flask, add methyl iodide and a few pieces of porous plate. Add approximately 10% of the total volume of triisopropyl phosphite from the dropping funnel.

  • Heating: Gently heat the mixture with a free flame over a wire gauze until an exothermic reaction starts, evidenced by the mixture beginning to boil.

  • Reaction Control: Immediately withdraw the flame once the reaction begins. Add the remaining triisopropyl phosphite from the dropping funnel at a rate that maintains a brisk and steady boil. If the boiling subsides, gentle heating may be reapplied.

  • Reflux: After the addition is complete, heat the mixture to a boil under reflux for 1 hour.

  • Byproduct Removal: Replace the reflux condenser with a 50–75 cm Vigreux column attached to a condenser set for distillation. Distill the bulk of the isopropyl iodide byproduct at atmospheric pressure (boiling point: 85–95°C).

  • Product Purification: Transfer the residue to a pear-shaped flask suitable for vacuum distillation. Set up for fractional distillation through a 75-cm Vigreux column under reduced pressure.

  • Final Distillation: Distill the remaining isopropyl iodide at water-pump pressure, using a cold trap (e.g., with Dry Ice) to ensure complete condensation. Then, fractionate the residue at high vacuum. The main fraction of this compound will distill at approximately 51°C / 1.0 mmHg. The yield of the colorless product should be between 85-90%.

Visualizations

G cluster_start Start Materials cluster_reaction Reaction cluster_purification Purification cluster_end End Products A Triisopropyl Phosphite (Purity > 99%) C Initial Heating & Initiation A->C B Methyl Iodide B->C D Controlled Addition & Exothermic Reaction C->D E Reflux (1 hour) D->E F Atmospheric Distillation (Remove Isopropyl Iodide) E->F G Vacuum Fractional Distillation F->G I Recovered Isopropyl Iodide F->I H This compound (Yield: 85-90%) G->H

Caption: Workflow for the synthesis and purification of DIMP.

G cluster_yield cluster_purity Start Problem Encountered Yield Low Yield? Start->Yield Purity Impure Product? Start->Purity Incomplete Incomplete Reaction? Yield->Incomplete Yes Loss Product Loss during Purification? Yield->Loss No Reflux Check Reflux Time/Temp (Ensure 1 hr at boil) Incomplete->Reflux Initiation Check Initiation Step (Sufficient initial heat?) Incomplete->Initiation Distill Optimize Distillation (Check vacuum, column) Loss->Distill StartMat Check Purity of Triisopropyl Phosphite Purity->StartMat Yes SideRxn Possible Side Reactions? Purity->SideRxn No CheckPhosphite Source Phosphite free of Diisopropyl Hydrogen Phosphite StartMat->CheckPhosphite Purification Review Purification Technique SideRxn->Purification

Caption: Troubleshooting decision tree for DIMP synthesis.

References

Validation & Comparative

A Comparative Guide to DIMP and DMMP as Sarin Nerve Agent Simulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate simulant is a critical decision in research involving highly toxic chemical warfare agents like Sarin (GB). An ideal simulant mimics the physical and chemical properties of the agent, allowing for safer and more accessible experimentation in areas such as detection, decontamination, and the development of medical countermeasures. This guide provides a detailed comparison of two commonly used Sarin simulants: Diisopropyl Methylphosphonate (DIMP) and Dimethyl Methylphosphonate (DMMP).

Executive Summary

Both DIMP and DMMP are organophosphorus compounds that share structural similarities with Sarin. However, they exhibit key differences in their physicochemical properties and toxicological profiles that make them suitable for different research applications. DIMP, with its isopropyl groups, is often considered a closer structural and decomposition mimic for Sarin.[1][2] In contrast, DMMP is less toxic and has been extensively studied, providing a larger body of historical data.[3] The choice between DIMP and DMMP ultimately depends on the specific experimental goals, safety considerations, and the properties being investigated.

Physicochemical Properties

A fundamental aspect of a good simulant is its ability to replicate the physical behavior of the target agent. This includes properties like vapor pressure, boiling point, and density, which influence its persistence in the environment and interaction with surfaces.

PropertyThis compound (DIMP)Dimethyl Methylphosphonate (DMMP)Sarin (GB)
Molecular Formula C7H17O3PC3H9O3PC4H10FO2P
Molecular Weight 180.18 g/mol [4]124.08 g/mol [5][6]140.09 g/mol
Vapor Pressure @ 25°C ~0.34 Torr (45.3 Pa)[7]~0.1 - 2.4 Torr (13.3 - 320 Pa)[5][6][8]~2.9 mmHg (386.6 Pa)
Boiling Point 184 °C181 °C[5][8]158 °C
Density @ 25°C 1.01 g/mL1.145 g/mL[5][8]1.0887 g/cm³
Solubility in Water SolubleMiscible[5]Miscible

Toxicological Profile

A critical advantage of using simulants is their significantly lower toxicity compared to the actual nerve agents. This allows for research to be conducted with reduced risk and less stringent safety protocols.

SimulantOral LD50 (Rat)Dermal LD50 (Rabbit)Primary Toxic Effects
DIMP 500 - 1500 mg/kg[4]>2000 mg/kgAt high doses, can cause effects on the blood and nervous systems.[9]
DMMP >6,810 - 10,190 mg/kg[5][10]>2,000 mg/kgAtaxia, tremors, and reduced motility at high doses.[10]

Structural Comparison

The structural similarity between a simulant and the nerve agent is crucial for studies focused on molecular interactions, such as the development of receptor binders or enzymatic degradation.

cluster_Sarin Sarin (GB) cluster_DIMP DIMP cluster_DMMP DMMP Sarin_P P Sarin_O1 O Sarin_P->Sarin_O1 Sarin_CH3 CH₃ Sarin_P->Sarin_CH3 Sarin_F F Sarin_P->Sarin_F Sarin_O2 O Sarin_P->Sarin_O2 Sarin_iPr CH(CH₃)₂ Sarin_O2->Sarin_iPr DIMP_P P DIMP_O1 O DIMP_P->DIMP_O1 DIMP_CH3 CH₃ DIMP_P->DIMP_CH3 DIMP_O2 O DIMP_P->DIMP_O2 DIMP_O3 O DIMP_P->DIMP_O3 DIMP_iPr1 CH(CH₃)₂ DIMP_O2->DIMP_iPr1 DIMP_iPr2 CH(CH₃)₂ DIMP_O3->DIMP_iPr2 DMMP_P P DMMP_O1 O DMMP_P->DMMP_O1 DMMP_CH3_P CH₃ DMMP_P->DMMP_CH3_P DMMP_O2 O DMMP_P->DMMP_O2 DMMP_O3 O DMMP_P->DMMP_O3 DMMP_CH3_O1 CH₃ DMMP_O2->DMMP_CH3_O1 DMMP_CH3_O2 CH₃ DMMP_O3->DMMP_CH3_O2

Caption: Structural comparison of Sarin (GB), DIMP, and DMMP.

Performance in Experimental Applications

The choice between DIMP and DMMP often hinges on the specific experimental context.

Decontamination Studies: The decomposition pathways of a simulant should ideally mirror those of the actual agent. DIMP is often favored in these studies because its isopropoxy groups lead to decomposition products more similar to those of Sarin.[1] For instance, the hydrolysis of Sarin initially yields isopropyl methylphosphonic acid (IMPA), and the decomposition of DIMP also involves its isopropoxy groups.[11] DMMP, lacking these larger alkyl groups, undergoes different decomposition reactions.[12][13][14]

Detector Calibration: For the calibration of detection equipment, properties such as vapor pressure and molecular weight are paramount. Both DIMP and DMMP have been used to calibrate sensitive instrumentation like ion mobility spectrometers (IMS).[4][15] The choice may depend on the specific detection technology and the desired concentration range.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable data. Below are outlines of key experimental procedures for evaluating and comparing Sarin simulants.

Determination of Hydrolysis Rate

This experiment quantifies the rate at which the simulant reacts with water, a crucial parameter for understanding its environmental persistence and for developing aqueous decontamination solutions.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of DIMP and DMMP under controlled temperature and pH.

Materials:

  • DIMP or DMMP standard

  • Buffered aqueous solutions (e.g., phosphate (B84403) buffer) at various pH values

  • Constant temperature water bath or incubator

  • Gas chromatograph-mass spectrometer (GC-MS) or a spectrophotometer

  • Quenching solution (e.g., a strong acid or base to stop the reaction)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the simulant in a suitable solvent (e.g., acetonitrile).

  • Prepare buffered aqueous solutions at the desired pH values and bring them to the target temperature in a constant temperature bath.

  • Initiate the hydrolysis reaction by adding a small, known volume of the simulant stock solution to the pre-heated buffer.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a quenching solution.

  • Analyze the concentration of the remaining simulant in the quenched samples using a pre-calibrated GC-MS or spectrophotometric method.

  • Plot the natural logarithm of the simulant concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

Data Analysis: The hydrolysis of DMMP has been shown to follow pseudo-first-order reaction behavior. The rate constant can be determined from the integrated rate law: ln([A]t) = -kt + ln([A]0), where [A]t is the concentration at time t, [A]0 is the initial concentration, and k is the rate constant.

Vapor Pressure Measurement (Static Method)

This protocol describes a common method for determining the vapor pressure of low-volatility liquids.

Objective: To measure the vapor pressure of DIMP and DMMP at various temperatures.

Materials:

  • Isoteniscope or a similar static vapor pressure apparatus

  • Constant temperature bath

  • Pressure transducer or manometer

  • Vacuum pump

  • Sample of DIMP or DMMP

Procedure:

  • Introduce a small amount of the simulant into the bulb of the isoteniscope.

  • Degas the sample by repeated freezing, pumping under vacuum, and thawing cycles to remove dissolved air.

  • Place the isoteniscope in a constant temperature bath and allow it to reach thermal equilibrium.

  • Slowly admit an inert gas (e.g., nitrogen) into the system until the liquid levels in the U-tube manometer of the isoteniscope are equal, indicating that the external pressure is equal to the vapor pressure of the sample.

  • Record the temperature and the pressure from the external manometer.

  • Repeat the measurement at different temperatures to obtain a vapor pressure curve.

Data Analysis: The Clausius-Clapeyron equation can be used to model the relationship between vapor pressure and temperature and to calculate the enthalpy of vaporization.

Logical Workflow for Simulant Selection

The selection of an appropriate simulant is a multi-faceted process that requires careful consideration of the research objectives and experimental constraints.

cluster_legend Decision Criteria A Define Research Objective B Decontamination / Degradation Studies A->B Focus on chemical reactions? C Detection / Sensor Development A->C Focus on physical detection? D Toxicology / Medical Countermeasure Studies A->D Focus on biological effects? F Structural & Decomposition Pathway Similarity B->F G Vapor Pressure & Volatility Match C->G H Toxicity Profile & Mechanism of Action D->H E Physicochemical Property Mimicry I Select DIMP F->I High similarity required J Select DMMP F->J Lower similarity acceptable G->I Closer to Sarin's volatility G->J Broader range acceptable H->J Lower toxicity is paramount K Consider Other Simulants H->K Need specific metabolic pathway mimic l1 Green Arrow: Preferred Choice l2 Red Arrow: Alternative Choice l3 Yellow Arrow: Consider Alternatives

Caption: Decision tree for selecting a Sarin simulant.

Conclusion

Both DIMP and DMMP serve as valuable simulants for Sarin, each with its own set of advantages and disadvantages. DIMP is generally the preferred choice for studies where chemical reactivity and decomposition pathways are of primary importance due to its closer structural resemblance to Sarin. DMMP, with its lower toxicity and extensive historical dataset, remains a viable and often safer option for a range of applications, particularly in initial screening studies and for the development of physical detection methods. The detailed experimental protocols and decision-making framework provided in this guide are intended to assist researchers in making an informed choice and in designing robust and reproducible experiments.

References

A Comparative Analysis of DIMP Detection: GC-MS vs. IMS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of Diisopropyl methylphosphonate (B1257008) (DIMP), a surrogate for nerve agents like Sarin, is of paramount importance. This guide provides a comparative analysis of two prominent analytical techniques for DIMP detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Mobility Spectrometry (IMS), supported by experimental data.

This comparison delves into the performance characteristics of both methods, offering insights into their respective strengths and ideal applications. While GC-MS is a laboratory-based gold standard known for its high selectivity and confirmatory power, IMS offers the advantage of rapid, on-site detection.

Quantitative Performance Data

The following table summarizes the key quantitative performance metrics for the detection of DIMP using GC-MS and IMS. The data is compiled from a study that conducted a direct comparison of the two techniques.[1][2][3][4][5]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Ion Mobility Spectrometry (IMS)
Limit of Detection (LoD) 0.21 µg mL⁻¹[1][2][3]0.24 ppbv (1.8 µg m⁻³)[1][2][3]
Limit of Quantification (LoQ) 0.62 µg mL⁻¹[1][2][3]0.80 ppbv (6.0 µg m⁻³)[1][2][3]
Linear Response Range 1.5 to 150 µg mL⁻¹[1][2][3]Up to 10 ppbv[1][2][3]
Analysis Time Approximately 8.5 minutes for DIMP retention[1][2][3]Real-time analysis
Portability Laboratory-basedField-portable
Selectivity High (based on mass-to-charge ratio)Moderate (based on ion mobility)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections outline the key experimental protocols for the detection of DIMP by GC-MS and IMS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis provides high-confidence identification and quantification of DIMP. The methodology involves the separation of DIMP from a sample matrix followed by its detection based on its mass-to-charge ratio.

Sample Preparation: Samples containing DIMP are typically dissolved in a suitable organic solvent, such as methanol, to a concentration within the instrument's linear range.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a mass spectrometer detector.

  • Capillary Column: A 30 m x 0.25 mm x 0.25 µm column with a TG-5 SilMS stationary phase is commonly used.[1][2][3]

  • Temperature Program: The oven temperature is programmed to ramp from 60°C to 110°C to ensure the effective separation of DIMP.[1][2][3]

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.[3]

  • Mass Spectrometer: Operated in full scan mode to acquire mass spectra of the eluting compounds. The mass range is typically set from 50 to 250 Da.[3]

Under these conditions, DIMP has a retention time of approximately 8.5 minutes.[1][2][3]

Ion Mobility Spectrometry (IMS) Protocol

IMS is a rapid detection technique that separates ions based on their size and shape as they drift through a gas-filled tube under the influence of an electric field. This method is particularly suited for on-site, real-time detection of airborne DIMP.

Instrumentation:

  • A portable time-of-flight (ToF) ion mobility spectrometer, such as the LCD-3.2E model, can be used.[1][2][3]

  • The instrument is typically equipped with a non-radioactive ionization source.[1][2][3]

Measurement Procedure:

  • Doping: Ammonia is used as a dopant in the positive ion mode to enhance the detection of DIMP.[1][2][3]

  • Data Acquisition: The instrument measures the drift time of ions, which is then converted to reduced ion mobility (K₀).

  • Identification: DIMP is identified by the presence of two distinct peaks: the monomer M·NH₄⁺ with a K₀ of 1.41 cm² V⁻¹ s⁻¹ and the dimer M₂·NH₄⁺ with a K₀ of 1.04 cm² V⁻¹ s⁻¹.[1][2][3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the detection of DIMP using GC-MS and IMS.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Vaporization Vaporization Sample_Injection->Vaporization Separation Separation in Column Vaporization->Separation Ionization Ionization Separation->Ionization Elution Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Analysis Data Analysis Detection->Data_Analysis Mass Spectrum

GC-MS Experimental Workflow

IMS_Workflow Sample_Introduction Sample Introduction (Airborne) Ionization Ionization Sample_Introduction->Ionization Ion_Gate Ion Gate Ionization->Ion_Gate Drift_Tube Drift Tube (Separation) Ion_Gate->Drift_Tube Detector Detector Drift_Tube->Detector Data_Analysis Data Analysis Detector->Data_Analysis Ion Mobility Spectrum

IMS Experimental Workflow

Concluding Remarks

Both GC-MS and IMS are powerful techniques for the detection of DIMP. The choice between the two depends heavily on the specific application.

  • GC-MS is the preferred method for laboratory-based confirmatory analysis where high selectivity and accuracy are paramount. Its ability to separate complex mixtures and provide detailed mass spectral information makes it an invaluable tool for forensic and environmental analysis.

  • IMS excels in applications requiring rapid, on-site, and real-time detection of DIMP in the air. Its portability and high sensitivity make it ideal for security screening, military applications, and first-responder scenarios.

For comprehensive threat detection strategies, the use of IMS for initial screening followed by GC-MS for confirmation of positive results provides a robust and reliable approach.

References

Validation of DIMP as a suitable surrogate for Sarin decomposition studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the decomposition of chemical warfare agents like Sarin (GB) is critical for developing effective countermeasures and decontamination strategies. Due to Sarin's extreme toxicity, studies often rely on surrogates that mimic its chemical behavior without posing the same level of risk. Diisopropyl methylphosphonate (B1257008) (DIMP) has emerged as a widely accepted surrogate for Sarin, particularly in thermal decomposition studies, owing to its structural similarities.[1][2][3][4] This guide provides an objective comparison of DIMP and Sarin decomposition, supported by experimental data, to validate the use of DIMP in such research.

Structural Similarity and Decomposition Products

The structural similarity between DIMP and Sarin is the primary basis for its use as a surrogate. DIMP shares the same isopropyl phosphonate (B1237965) backbone as Sarin, with the key difference being the substitution of Sarin's highly reactive fluorine atom with an isopropoxy group in DIMP.[3][5] This structural parallel leads to comparable decomposition pathways under certain conditions, particularly in the initial stages of thermal degradation.

Major early decomposition products for DIMP include propene, methylphosphonic acid, methyl(oxo)phosphoniumolate, and isopropanol.[1][2][6] Pyrolytic simulations of Sarin have confirmed that its thermal destruction also begins with a similar six-center intermediate that leads to propene elimination.[5] However, it is crucial to note that at higher temperatures and on certain catalytic surfaces, the decomposition mechanisms of DIMP and Sarin can diverge.[7] For instance, on hydroxylated γ-Al2O3 surfaces at 1000 °C, their decomposition pathways differ significantly.[7] Additionally, Sarin has a potential decomposition route through the cleavage of the P-F bond, a pathway not available to DIMP.[7]

Comparative Decomposition Data

Quantitative analysis of decomposition kinetics provides a clearer picture of DIMP's suitability as a Sarin surrogate. The following tables summarize key comparative data from various experimental studies.

ParameterDIMPSarin (GB)ConditionsReference
Decomposition Rate Approaches that of Sarin at high temps.Generally higher than DIMPIncineration conditions[1]
Primary Products Propene, Methylphosphonic Acid, IsopropanolPropene, Isopropyl Methylphosphonic Acid (IMPA)Thermal Decomposition[1][6][8]
Activation Energy (Ea) Varies with conditions (e.g., surface)Varies with conditions (e.g., surface)Catalytic decomposition on metal oxides[9]
Decomposition Onset Lower temperature threshold than DMMPSimilar to DIMP under some conditionsLaser-induced thermal desorption[5]

Table 1: Comparative Decomposition Parameters of DIMP and Sarin.

Decomposition ProductDIMPSarin (GB)Analytical Method
PropeneYesYesMass Spectrometry, FTIR
IsopropanolYesNoMass Spectrometry
Methylphosphonic Acid (MPA)YesYes (as a further degradation product of IMPA)HPLC-ICP-MS
Isopropyl Methylphosphonic Acid (IMPA)NoYes (primary hydrolysis product)HPLC-ICP-MS, GC-MS
Methyl(oxo)phosphoniumolateYes--

Table 2: Common Decomposition Products of DIMP and Sarin.

Experimental Protocols

The validation of DIMP as a surrogate relies on data generated from well-defined experimental setups. Below are outlines of common methodologies used in Sarin and DIMP decomposition studies.

Thermal Decomposition in an Isothermal Flow Reactor

This method is used to study the gas-phase decomposition of DIMP at controlled temperatures.

  • Vaporization: A carrier gas, typically nitrogen, is bubbled through liquid DIMP to generate a saturated vapor.

  • Dilution: The DIMP vapor is mixed with a preheated carrier gas to achieve the desired concentration and temperature.

  • Reaction: The gas mixture is passed through a heated quartz or stainless-steel tube (the isothermal flow reactor) maintained at a constant temperature (e.g., 700-800 K).[2][6]

  • Analysis: The effluent gas from the reactor is continuously monitored by analytical instruments such as a mass spectrometer or a gas chromatograph to identify and quantify the decomposition products.

High-Temperature Pyrolysis in a Shock Tube

Shock tubes are employed to study decomposition at very high temperatures and short reaction times, mimicking conditions in an explosion or rapid heating scenario.

  • Mixture Preparation: A dilute mixture of DIMP in a bath gas (e.g., argon) is prepared.

  • Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the DIMP mixture, rapidly heating it to temperatures in the range of 1400-1800 K.[4][10]

  • Data Acquisition: Time-resolved measurements of species concentrations (e.g., CO) are obtained using techniques like laser absorption spectroscopy.[10]

Catalytic Decomposition on Metal Oxide Surfaces

This protocol investigates the role of catalysts in the decomposition of DIMP and Sarin.

  • Catalyst Preparation: A metal oxide catalyst (e.g., γ-Al2O3, TiO2) is prepared, often as a powder or a thin film.[7][9][11]

  • Adsorption: DIMP or Sarin vapor is introduced into a chamber containing the catalyst at a specific temperature.

  • Reaction and Desorption: The temperature is controlled, and the gas-phase products desorbing from the catalyst surface are analyzed.

  • Surface Analysis: Techniques like X-ray photoelectron spectroscopy (XPS) can be used to analyze the catalyst surface for adsorbed species and reaction intermediates.

Visualizing Decomposition Pathways and Workflows

To better illustrate the processes involved in DIMP and Sarin decomposition studies, the following diagrams are provided.

G DIMP Thermal Decomposition Pathway DIMP DIMP (Diisopropyl methylphosphonate) TransitionState1 Six-membered Ring Transition State DIMP->TransitionState1 Heat IMP IMP (Isopropyl methylphosphonate) TransitionState1->IMP Propene1 Propene TransitionState1->Propene1 TransitionState2 Transition State IMP->TransitionState2 Isopropanol Isopropanol IMP->Isopropanol MOPO MOPO (Methyl(oxo)phosphoniumolate) IMP->MOPO MPA MPA (Methylphosphonic Acid) TransitionState2->MPA Propene2 Propene TransitionState2->Propene2

Caption: Proposed thermal decomposition pathway of DIMP.

G Sarin (GB) Hydrolysis Pathway Sarin Sarin (GB) IMPA IMPA (Isopropyl methylphosphonic acid) Sarin->IMPA H2O HF Hydrogen Fluoride Sarin->HF H2O MPA MPA (Methylphosphonic acid) IMPA->MPA H2O Isopropanol Isopropanol IMPA->Isopropanol H2O

Caption: Primary hydrolysis pathway of Sarin (GB).

G Experimental Workflow for Gas-Phase Decomposition Study cluster_prep Sample Preparation cluster_reaction Decomposition cluster_analysis Analysis cluster_data Data Processing Vaporization Vaporization of DIMP/Sarin Dilution Dilution with Carrier Gas Vaporization->Dilution Reactor Isothermal Flow Reactor / Shock Tube Dilution->Reactor Sampling Gas Sampling Reactor->Sampling Analysis GC-MS / FTIR / Laser Spectroscopy Sampling->Analysis Quantification Product Quantification Analysis->Quantification Kinetics Kinetic Modeling Quantification->Kinetics

Caption: General experimental workflow for decomposition studies.

Conclusion

The available experimental evidence strongly supports the use of DIMP as a suitable surrogate for Sarin in decomposition studies, particularly for thermal and pyrolytic processes.[1][2][3] The similarities in their chemical structures lead to analogous initial decomposition pathways and products. However, researchers must remain cognizant of the conditions under which their decomposition behaviors may diverge, especially at very high temperatures or in the presence of specific catalysts.[7] By carefully considering these factors and employing well-defined experimental protocols, studies using DIMP can provide valuable and reliable insights into the decomposition of Sarin, thereby aiding in the development of critical safety and decontamination technologies.

References

Cross-Reactivity of Organophosphate Sensors with Diisopropyl Methylphosphonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of organophosphates (OPs) is critical for environmental monitoring, food safety, and defense against chemical warfare agents. Diisopropyl methylphosphonate (B1257008) (DIMP), a structural analog and common simulant for nerve agents like Sarin (GB) and Soman (GD), presents a significant challenge to the selectivity of organophosphate sensors. Understanding the cross-reactivity of these sensors with DIMP is paramount for the development of highly specific and reliable detection platforms. This guide provides a comparative overview of the performance of various organophosphate sensors in the presence of DIMP, supported by available experimental data and methodologies.

Performance Comparison of Organophosphate Sensors

The cross-reactivity of organophosphate sensors with DIMP varies significantly depending on the sensor's recognition element and transduction mechanism. While many sensors are designed for broad-spectrum OP detection, their response to the less toxic simulant DIMP can sometimes lead to false positives or an overestimation of the threat. The following table summarizes the performance of different sensor types based on available literature.

Sensor TypeTarget Analyte(s)DIMP Response/Cross-ReactivityDetection LimitResponse TimeReference
Ion Mobility Spectrometry (IMS) Sarin (GB), Soman (GD) simulantsDIMP is a primary target for calibration and testing. Shows distinct monomer and dimer peaks.0.24 ppbv (LoD)Seconds[1][2]
Fluorescent Chemosensor Diethylchlorophosphate (DECP), Diisopropylfluorophosphate (DFP)Reacts with DIMP to produce a fluorescent signal.Not specifiedNot specified[3]
Surface Acoustic Wave (SAW) Hydrogen Sulfide, Sulfur Dioxide, Mustard Gas simulantsHigh sensitivity to various gases, potential for DIMP detection with appropriate functionalization.ppm to ppb rangeMinutes[4]
Organophosphorus Hydrolase (OPH) Biosensor Paraoxon, Parathion, Diazinon, Malathion, Chlorpyrifos, ProfenofosOPH can hydrolyze a range of OPs. Specific cross-reactivity with DIMP is not widely reported but is expected based on substrate promiscuity.20-40 ppb (analyte dependent)Not specified[5]

Note: Quantitative cross-reactivity percentages for DIMP are not consistently reported across the literature, highlighting a gap in current research. The data presented is based on studies where DIMP was a target analyte or a known interferent.

Experimental Methodologies

The evaluation of cross-reactivity is crucial for validating the performance of any new organophosphate sensor. A typical experimental protocol involves the following steps:

  • Sensor Preparation and Baseline Measurement: The sensor is prepared according to its specific protocol, and a stable baseline signal is established in a buffer or air stream.

  • Introduction of Target Organophosphate: A known concentration of the primary target organophosphate is introduced to the sensor, and the response is recorded until a steady state is reached.

  • Sensor Regeneration: The sensor is regenerated to its baseline state, if applicable.

  • Introduction of DIMP: The same concentration of DIMP is introduced to the sensor under identical conditions, and the response is recorded.

  • Data Analysis: The cross-reactivity is calculated as the ratio of the sensor's response to DIMP compared to its response to the primary target analyte, often expressed as a percentage.

Example Experimental Workflow:

experimental_workflow cluster_prep Sensor Preparation cluster_testing Analyte Testing cluster_analysis Data Analysis A Sensor Fabrication/ Assembly B Establish Stable Baseline Signal A->B C Introduce Target Organophosphate B->C D Record Sensor Response C->D E Sensor Regeneration D->E F Introduce DIMP (Interferent) E->F G Record Sensor Response F->G H Calculate Cross-Reactivity (%) G->H

Caption: A generalized workflow for determining the cross-reactivity of an organophosphate sensor with DIMP.

Signaling Pathways and Detection Principles

The detection of organophosphates, including DIMP, by various sensors relies on different underlying principles.

Acetylcholinesterase (AChE) Inhibition-Based Biosensors

A common method for detecting a broad range of organophosphates is through the inhibition of the enzyme acetylcholinesterase (AChE).

AChE_Inhibition AChE Acetylcholinesterase (AChE) Product Thiocholine (Detectable Signal) AChE->Product Hydrolyzes Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Substrate Acetylthiocholine (ATCh) Substrate->AChE Binds to active site OP Organophosphate (e.g., DIMP) OP->AChE Irreversibly binds to active site Inhibited_AChE->Product Hydrolysis Blocked

Caption: Signaling pathway of an AChE-based biosensor, showing inhibition by an organophosphate.

In these sensors, the presence of an organophosphate, including DIMP, inhibits the enzymatic activity of AChE, leading to a measurable change in the signal produced from the hydrolysis of a substrate like acetylthiocholine. The degree of inhibition correlates to the concentration of the organophosphate.

Organophosphorus Hydrolase (OPH) Based Biosensors

Enzymes like organophosphorus hydrolase (OPH) directly catalyze the hydrolysis of organophosphates. This reaction can be monitored to detect the presence of these compounds.

OPH_Hydrolysis OPH Organophosphorus Hydrolase (OPH) Products Hydrolysis Products (e.g., p-nitrophenol, protons) OPH->Products Catalyzes Hydrolysis OP Organophosphate (e.g., DIMP) OP->OPH Substrate Signal Detectable Signal (Electrochemical, Optical) Products->Signal

Caption: Detection principle of an OPH-based biosensor through the hydrolysis of organophosphates.

The products of the hydrolysis, such as protons or chromophoric leaving groups, can be detected electrochemically or optically, providing a direct measure of the organophosphate concentration. The cross-reactivity of OPH-based sensors depends on the enzyme's substrate specificity.

Conclusion and Future Directions

While various sensor platforms demonstrate the capability to detect DIMP, a comprehensive, standardized comparison of cross-reactivity across different organophosphate sensors is lacking in the current scientific literature. For researchers and developers in this field, it is crucial to conduct thorough selectivity studies that include DIMP and other potential interferents. Future work should focus on:

  • Quantitative Cross-Reactivity Studies: Systematically testing a wide range of organophosphate sensors with DIMP and reporting the results in a standardized format.

  • Development of Highly Selective Recognition Elements: Engineering enzymes or synthetic receptors with a high affinity for specific toxic organophosphates while minimizing binding to less harmful analogs like DIMP.

  • Multi-Sensor Arrays: Utilizing arrays of sensors with different cross-reactivity patterns, coupled with pattern recognition algorithms, to improve the discrimination between different organophosphates.

By addressing these areas, the scientific community can advance the development of next-generation organophosphate sensors with the high degree of accuracy and selectivity required for critical applications.

References

A Comparative Guide to the Efficacy of Metal Oxides for DIMP Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective adsorption of harmful chemical agents is a critical area of study. Diisopropyl methylphosphonate (B1257008) (DIMP), a common surrogate for the nerve agent Sarin, is frequently used to evaluate the performance of various adsorbent materials. Among these, metal oxides have emerged as a promising class of materials due to their high surface area, reactivity, and thermal stability. This guide provides a comparative analysis of the efficacy of different metal oxides for DIMP adsorption, supported by available experimental data and detailed methodologies.

Metal oxides, particularly in their nanostructured forms, offer a large surface area and a high concentration of active sites, making them effective candidates for the adsorption and subsequent decomposition of chemical warfare agent surrogates like DIMP.[1][2] The efficiency of these materials is largely attributed to the presence of Lewis acid and basic sites on their surfaces, which facilitate the adsorption and hydrolysis of the CWA simulant.[2] Factors such as particle size, morphology, and surface modifications can significantly influence the adsorption performance of these materials.

Comparative Adsorption Capacities

To provide a clear comparison of the DIMP adsorption performance of various metal oxides, the following table summarizes key experimental data found in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Metal OxideAdsorbent FormAdsorption CapacityExperimental ConditionsSource
γ-Al₂O₃ NanoparticlesNot explicitly quantified in terms of capacity (mg/g), but showed significant interaction and decomposition of DIMP.Liquid DIMP mixed with powder, heated to 350 °C in a thermogravimetric analyzer.[1]
SiO₂ PowderLower interaction and decomposition compared to γ-Al₂O₃ under the same conditions.Liquid DIMP mixed with powder, heated to 350 °C in a thermogravimetric analyzer.[1]
TiO₂ NanotubesNot explicitly quantified for DIMP, but showed 95.6% reduction of H₂S gas with 2.67% sulfur adsorption.High-temperature (450°C) catalytic reduction in a fixed-bed system.
ZnO NanoparticlesAdsorption capacity for Methylene Blue: 76.78 mg/g; for Methyl Orange: 83.25 mg/g.Column adsorption studies.[3]
MgO NanoparticlesAdsorption capacity for Methylene Blue: 65.5 mg/g; for Methyl Orange: 67.15 mg/g.Column adsorption studies.[3]

Note: The data for ZnO and MgO pertains to the adsorption of dyes, which, while indicative of their general adsorption capabilities, is not a direct measure of DIMP adsorption. Direct comparative data for DIMP adsorption across a wide range of metal oxides under identical conditions is limited in the currently available literature. The study on γ-Al₂O₃ and SiO₂ focused on thermal decomposition rather than quantifying adsorption capacity at ambient temperatures.

Experimental Protocols

The methodologies employed in studying the adsorption of DIMP on metal oxides are crucial for understanding and comparing the reported results. Key experimental techniques include:

Synthesis of Metal Oxide Nanoparticles

A common method for synthesizing metal oxide nanoparticles is the sol-gel technique . For instance, in the synthesis of ZnO and MgO nanoparticles, a precursor (e.g., zinc acetate (B1210297) or magnesium nitrate) is dissolved in a solvent, followed by the addition of a precipitating agent (e.g., sodium hydroxide) under controlled temperature and pH. The resulting precipitate is then washed, dried, and calcined to obtain the final metal oxide nanoparticles.

Another prevalent method is co-precipitation , which involves the simultaneous precipitation of multiple cations from a solution to create mixed metal oxides or doped materials.

Gas-Phase Adsorption Experiments

A typical experimental setup for gas-phase adsorption studies involves a fixed-bed reactor system. The general workflow is as follows:

  • Adsorbent Preparation: The metal oxide adsorbent is packed into a column or reactor tube.

  • Pre-treatment: The adsorbent is often pre-treated by heating it under an inert gas flow to remove any adsorbed moisture or impurities.

  • Adsorption: A gas stream containing a known concentration of DIMP vapor is passed through the adsorbent bed at a specific flow rate and temperature.

  • Breakthrough Analysis: The concentration of DIMP at the outlet of the reactor is continuously monitored using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The time it takes for the DIMP concentration at the outlet to reach a certain percentage of the inlet concentration is known as the breakthrough time.

  • Data Analysis: The breakthrough curve (a plot of outlet concentration versus time) is used to calculate the adsorption capacity of the material.

The following diagram illustrates a general workflow for a gas-phase adsorption experiment:

G cluster_prep Adsorbent Preparation cluster_adsorption Adsorption cluster_analysis Data Analysis Pack Pack Adsorbent in Column Pretreat Pre-treat (Heating in Inert Gas) Pack->Pretreat DIMP_gas Generate DIMP Gas Stream Pretreat->DIMP_gas Flow Pass DIMP Gas Through Adsorbent Bed DIMP_gas->Flow Monitor Monitor Outlet DIMP Concentration Flow->Monitor Plot Plot Breakthrough Curve Monitor->Plot Calculate Calculate Adsorption Capacity Plot->Calculate

Caption: General workflow for a gas-phase DIMP adsorption experiment.

Characterization Techniques

Several analytical techniques are essential for characterizing the properties of the metal oxides and understanding the adsorption mechanism:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the metal oxides.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and microstructure of the adsorbents.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the materials.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the surface of the metal oxides and to study the interaction and bonding between DIMP and the adsorbent surface.[1]

  • Temperature Programmed Desorption (TPD): To investigate the strength of the interaction between DIMP and the metal oxide surface by monitoring the desorption of adsorbed species as the temperature is increased.

Logical Relationship of DIMP Adsorption and Decomposition

The interaction of DIMP with a metal oxide surface can be conceptualized as a multi-step process involving initial adsorption followed by potential surface-mediated decomposition. The nature of the metal oxide determines the dominant pathway.

G DIMP DIMP in Gas Phase Adsorbed_DIMP Adsorbed DIMP on Metal Oxide Surface DIMP->Adsorbed_DIMP Adsorption Decomposition Surface Decomposition Adsorbed_DIMP->Decomposition Desorption Desorption of Intact DIMP Adsorbed_DIMP->Desorption Products Decomposition Products (e.g., propene, isopropanol) Decomposition->Products DIMP_out DIMP in Gas Phase (Outlet) Desorption->DIMP_out

Caption: Logical steps in DIMP interaction with a metal oxide surface.

References

Navigating the Analytical Maze: A Comparative Guide to DIMP Detection in Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of Diisopropyl methylphosphonate (B1257008) (DIMP) in groundwater is a critical task. This guide provides a comprehensive comparison of validated analytical methods, offering insights into their performance, detailed experimental protocols, and a clear visual representation of the analytical workflow.

DIMP, a byproduct and precursor in the synthesis of the nerve agent sarin, is a significant environmental contaminant, particularly in groundwater at certain industrial and military sites. The selection of an appropriate analytical method is paramount for effective monitoring and remediation efforts. This guide focuses on the two primary chromatographic techniques employed for DIMP analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Snapshot: A Tale of Two Techniques

The choice between GC-MS and LC-MS/MS for DIMP analysis hinges on a variety of factors, including required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of validated methods for DIMP detection in groundwater, providing a clear comparison to aid in method selection.

Performance CharacteristicGC-MSLC-MS/MSGC-NPD
Limit of Detection (LOD) 0.21 µg/LTypically in the low ng/L range (e.g., 0.1-20 ng/L for similar pesticides)Not explicitly found for DIMP, but generally less sensitive than MS
Limit of Quantitation (LOQ) 0.62 µg/LTypically in the low ng/L range (e.g., 5-50 ng/L for other contaminants)Not explicitly found for DIMP
Accuracy (Recovery) Not explicitly found for DIMP in groundwater85-115% is a common acceptable range for validated methods89-105%
Precision (RSD) Not explicitly found for DIMP in groundwaterTypically <15-20%Not explicitly found for DIMP
**Linearity (R²) **>0.99>0.99Not explicitly found for DIMP
Sample Preparation Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE) or Direct InjectionSolid Phase Extraction (SPE)
Notes Robust and widely available.Generally offers higher sensitivity and specificity, particularly for polar compounds.A more selective detector for phosphorus-containing compounds than a standard Flame Ionization Detector (FID).

The Analytical Blueprint: From Sample to Signal

Understanding the journey of a groundwater sample from collection to the final analytical result is crucial for ensuring data quality and reproducibility. The following diagram illustrates a typical workflow for the analysis of DIMP in groundwater.

DIMP_Analysis_Workflow cluster_sample_collection Sample Collection & Preservation cluster_sample_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Collect Collect Groundwater Sample Preserve Preserve Sample (e.g., cool to 4°C) Collect->Preserve Filter Filter Sample Preserve->Filter SPE Solid Phase Extraction (SPE) Filter->SPE Elute Elute DIMP SPE->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS GC-based methods LCMSMS LC-MS/MS Analysis Concentrate->LCMSMS LC-based methods Process Process Data (Integration, Calibration) GCMS->Process LCMSMS->Process Quantify Quantify DIMP Process->Quantify Report Report Results Quantify->Report

A typical workflow for DIMP analysis in groundwater.

Under the Hood: Detailed Experimental Protocols

The reliability of analytical data is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for DIMP Analysis

This method is adapted from established procedures for the analysis of organophosphorus compounds in water.

  • Sample Preparation: Solid Phase Extraction (SPE)

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Sample Loading: Pass a 500 mL groundwater sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

    • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

    • Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

    • Elution: Elute the retained DIMP from the cartridge with two 5 mL aliquots of ethyl acetate.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Instrumental Analysis

    • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness TG-5 SilMS capillary column (or equivalent).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 110°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5975C MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic DIMP ions.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DIMP Analysis

While a specific, fully validated method for DIMP was not found in the public literature, the following protocol is based on established methods for the analysis of similar organophosphorus pesticides in groundwater.[1]

  • Sample Preparation: Solid Phase Extraction (SPE)

    • The SPE procedure is similar to the one described for the GC-MS method. However, the final extract is typically reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

  • LC-MS/MS Instrumental Analysis

    • Liquid Chromatograph: Agilent 1290 Infinity LC system (or equivalent).

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex QTrap 5500).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using precursor and product ion transitions specific to DIMP.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the determination of DIMP in groundwater. GC-MS offers a robust and widely accessible method, while LC-MS/MS generally provides superior sensitivity, making it the preferred choice for detecting trace levels of contamination. The selection of the most appropriate method will depend on the specific project requirements, including the desired detection limits and the available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers and scientists in making informed decisions for the reliable validation and application of analytical methods for DIMP in groundwater.

References

Comparative Toxicity of DIMP and its Degradation Product IMPA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity profiles of Diisopropyl Methylphosphonate (B1257008) (DIMP) and its primary degradation product, Isopropyl Methylphosphonic Acid (IMPA). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicity data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Executive Summary

Diisopropyl methylphosphonate (DIMP) is a chemical byproduct associated with the manufacturing of certain nerve agents. In biological systems and the environment, DIMP readily degrades to Isopropyl Methylphosphonic Acid (IMPA). Understanding the comparative toxicity of these two compounds is crucial for accurate risk assessment and environmental monitoring. This guide summarizes the available toxicological data, indicating that while both compounds exhibit relatively low acute toxicity, they are not without biological effects. The data presented herein is compiled from various toxicological studies to facilitate a clear and objective comparison.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for DIMP and IMPA. It is important to note that direct comparative studies providing No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) under identical conditions are limited.

Toxicity EndpointDIMP (this compound)IMPA (Isopropyl Methylphosphonic Acid)SpeciesReference
Acute Oral Toxicity (LD50) 500 - 1500 mg/kg6070 - 7650 mg/kgRat[1]
5620 - 6550 mg/kgMouse
Aquatic Toxicity (LC50) Not readily available66.6 mg/L (72h, eggs)Golden Shiner[2]
93.9 mg/L (96h, fry)Golden Shiner[2]
167.5 mg/L (168h, eggs)Channel Catfish[2]
144.1 mg/L (96h, fry)Channel Catfish[2]
Chronic Oral Toxicity (RfD) Not established0.1 mg/kg/dayHuman (from animal studies)[3]
Mutagenicity (Ames Test) NegativeNegativeSalmonella typhimurium
Skin Irritation MinimalMildly irritatingRabbit
Eye Irritation Significant irritantNot an irritantRabbit

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on established guidelines to ensure reproducibility and comparability of data.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Exposure: Treat the cells with various concentrations of DIMP or IMPA for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • MTT Addition: After the exposure period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Procedure:

    • Strain Selection: Choose a set of at least five tester strains to detect different types of mutations.

    • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Exposure:

      • Plate Incorporation Method: Mix the tester strain, test compound, and S9 mix (if used) with molten top agar (B569324) and pour it onto a minimal glucose agar plate.

      • Pre-incubation Method: Pre-incubate the tester strain, test compound, and S9 mix before adding them to the top agar.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration.

In Vivo Genotoxicity Assay: Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Principle: When a developing red blood cell (erythroblast) expels its main nucleus, any lagging chromosome fragments or whole chromosomes form micronuclei in the cytoplasm of the resulting polychromatic erythrocyte (PCE). An increase in the frequency of micronucleated PCEs indicates genotoxic damage.

  • Procedure:

    • Animal Dosing: Administer DIMP or IMPA to a suitable rodent species (typically mice or rats) via an appropriate route of exposure (e.g., oral gavage, intraperitoneal injection). Include vehicle and positive control groups.

    • Dose Selection: Use a range of doses, with the highest dose ideally inducing some signs of toxicity without causing excessive mortality.

    • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after exposure (typically 24 and 48 hours).

    • Slide Preparation: Prepare smears of the collected cells and stain them to differentiate between PCEs, normochromatic erythrocytes (NCEs), and micronuclei.

    • Microscopic Analysis: Score a statistically adequate number of PCEs (e.g., at least 2000 per animal) for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

    • Data Analysis: A positive response is characterized by a dose-related and statistically significant increase in the frequency of micronucleated PCEs.

Signaling Pathways and Degradation

MAPK Signaling Pathway in Organophosphate-Induced Oxidative Stress

Exposure to organophosphorus compounds can induce oxidative stress, a key mechanism in their toxicity. This process often involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5][6] The MAPK cascade, including ERK, JNK, and p38-MAPK, plays a crucial role in transmitting extracellular signals to the cell nucleus, influencing cellular processes such as differentiation, growth, and apoptosis.[4][5][7] The activation of these pathways by organophosphates can lead to the production of reactive oxygen species (ROS), resulting in cellular damage and apoptosis.[4][8][9]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Organophosphate\nCompound Organophosphate Compound Receptor Receptor Organophosphate\nCompound->Receptor ROS\nProduction ROS Production Receptor->ROS\nProduction MAPKKK MAPKKK Receptor->MAPKKK Activation Oxidative\nStress Oxidative Stress ROS\nProduction->Oxidative\nStress MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK\n(ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK\n(ERK, JNK, p38) Phosphorylation Transcription\nFactors Transcription Factors MAPK\n(ERK, JNK, p38)->Transcription\nFactors Activation Gene Expression Gene Expression Transcription\nFactors->Gene Expression Gene Expression->Oxidative\nStress Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: MAPK signaling pathway activated by organophosphates.

Degradation Pathway of DIMP to IMPA

DIMP undergoes hydrolysis to form its primary and more stable degradation product, IMPA. This transformation can occur both in the environment and within biological systems. The degradation involves the cleavage of one of the isopropyl ester bonds.

DIMP_Degradation DIMP\n(this compound) DIMP (this compound) IMPA\n(Isopropyl Methylphosphonic Acid) IMPA (Isopropyl Methylphosphonic Acid) DIMP\n(this compound)->IMPA\n(Isopropyl Methylphosphonic Acid) Hydrolysis Propene Propene DIMP\n(this compound)->Propene Elimination

Caption: Degradation of DIMP to IMPA.

Conclusion

This comparative guide indicates that while DIMP is more acutely toxic than its degradation product IMPA, both compounds are of relatively low acute toxicity. However, the potential for DIMP to cause significant eye irritation warrants consideration. The primary mechanism of toxicity for organophosphorus compounds, including potential effects from DIMP and IMPA, may involve the induction of oxidative stress through the MAPK signaling pathway. Further research is needed to establish comprehensive, directly comparable NOAEL and LOAEL values for both compounds to refine risk assessments. The provided experimental protocols offer a standardized approach for future toxicological evaluations.

References

Cross-Validation of DIMP Quantification: A Comparative Guide for Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical techniques for the quantification of Diisopropyl methylphosphonate (B1257008) (DIMP): Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Mobility Spectrometry (IMS). While direct inter-laboratory proficiency testing schemes for DIMP are not widely published, this document synthesizes available performance data and experimental protocols to offer a framework for cross-validation and method selection.

Quantitative Performance Comparison

The selection of an analytical method for DIMP quantification is critical and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and whether on-site or off-site analysis is necessary. The following table summarizes the key quantitative performance characteristics of GC-MS and IMS for DIMP analysis, based on available literature.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Ion Mobility Spectrometry (IMS)
Limit of Detection (LOD) 0.21 µg/mL0.24 ppbv
Limit of Quantification (LOQ) 0.62 µg/mL0.80 ppbv
Linearity Range 1.5 to 150 µg/mLUp to 10 ppbv
Precision (%RSD) Typically <15% (method dependent)Method dependent
Accuracy (% Recovery) Typically 80-120% (method dependent)Method dependent
Analysis Time ~8.5 minutes per sample (excluding sample preparation)Real-time response
Portability Typically laboratory-basedField-portable instruments available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized experimental protocols for the quantification of DIMP using GC-MS and IMS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used laboratory technique that offers high selectivity and sensitivity for the quantification of volatile and semi-volatile organic compounds like DIMP.

1. Sample Preparation:

  • For liquid samples, a simple dilution with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) may be sufficient.

  • For solid or complex matrices, extraction techniques such as liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate DIMP.

  • An internal standard can be added to the sample prior to extraction to improve accuracy and precision.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.

  • Column: Capillary column (e.g., 30 m × 0.25 mm × 0.25 μm) with a TG-5 SilMS stationary phase.

  • Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.

  • Oven Temperature Program: A typical program might start at 60°C and ramp up to 110°C to ensure good separation of DIMP from other components in the sample.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and selectivity by monitoring characteristic ions of DIMP.

3. Data Analysis:

  • The concentration of DIMP is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Ion Mobility Spectrometry (IMS) Protocol

IMS is a rapid and sensitive technique that separates ions in the gas phase based on their size and shape. It is particularly well-suited for on-site and real-time detection of volatile compounds like DIMP.

1. Sample Introduction:

  • For vapor detection, air samples can be directly introduced into the IMS instrument.

  • For liquid samples, a headspace sampling technique can be employed where the volatile DIMP is introduced into the instrument from the vapor phase above the liquid.

2. IMS Instrumentation and Parameters:

  • Ion Mobility Spectrometer: A time-of-flight (ToF) IMS instrument with a non-radioactive ionization source (e.g., corona discharge) is commonly used.

  • Ionization Mode: Positive ion mode with ammonia (B1221849) doping is often used for DIMP analysis.

  • Drift Gas: A neutral gas such as nitrogen or helium.

  • Electric Field: A uniform electric field is applied along the drift tube to separate the ions.

3. Data Analysis:

  • DIMP is identified by its characteristic reduced ion mobility (K₀) values for its monomer and dimer forms.

  • Quantification is achieved by relating the intensity of the DIMP peaks in the ion mobility spectrum to a calibration curve.

Mandatory Visualizations

To facilitate a clear understanding of the workflows and logical relationships in a cross-validation study, the following diagrams are provided.

DIMP_Quantification_Workflow cluster_prep Sample Preparation cluster_labs Participating Laboratories cluster_analysis Data Analysis & Comparison Sample Homogenized DIMP Sample Aliquoting Aliquoting for Distribution Sample->Aliquoting labA Laboratory A (GC-MS) Aliquoting->labA Shipment labB Laboratory B (IMS) Aliquoting->labB Shipment DataCollection Data Collection & Collation labA->DataCollection Results Submission labB->DataCollection Results Submission StatAnalysis Statistical Analysis (e.g., z-scores) DataCollection->StatAnalysis PerformanceEval Performance Evaluation StatAnalysis->PerformanceEval Report Final Report Generation PerformanceEval->Report

Proposed Inter-Laboratory Comparison Workflow for DIMP Quantification.

Logical_Relationship cluster_data Input Data cluster_evaluation Performance Metrics Evaluation cluster_conclusion Conclusion GCMS_Data GC-MS Results (Concentration, RSD, Recovery) Accuracy Accuracy Comparison (% Recovery) GCMS_Data->Accuracy Precision Precision Comparison (%RSD) GCMS_Data->Precision Sensitivity Sensitivity Comparison (LOD & LOQ) GCMS_Data->Sensitivity Linearity Linearity Comparison (R²) GCMS_Data->Linearity IMS_Data IMS Results (Concentration, RSD, Recovery) IMS_Data->Accuracy IMS_Data->Precision IMS_Data->Sensitivity IMS_Data->Linearity MethodSelection Guidance on Method Selection Accuracy->MethodSelection Precision->MethodSelection Sensitivity->MethodSelection Linearity->MethodSelection

Logical Flow for Method Performance Comparison.

Unraveling the Environmental Lifespan of Organophosphonates: A Comparative Analysis of DIMP and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the environmental persistence of Diisopropyl methylphosphonate (B1257008) (DIMP) with other key organophosphonates has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of the environmental fate of these compounds, supported by experimental data and standardized testing protocols. The objective is to offer a clear, data-driven comparison to inform environmental risk assessments and the development of more sustainable chemical alternatives.

Organophosphonates are a broad class of organic compounds containing carbon-phosphorus bonds. Their applications are diverse, ranging from pesticides and flame retardants to chemical warfare agents and their simulants. However, their persistence in the environment is a significant concern due to potential ecotoxicity. This guide focuses on DIMP, a simulant for nerve agents, and compares its environmental half-life with other notable organophosphonates in soil and water.

Quantitative Comparison of Environmental Persistence

The environmental persistence of organophosphonates is typically quantified by their half-life (t½), the time required for 50% of the initial concentration to degrade. This parameter is highly dependent on environmental conditions such as soil type, pH, temperature, and microbial activity. The following tables summarize the available half-life data for DIMP and other selected organophosphonates in soil and water.

Table 1: Environmental Half-life of Selected Organophosphonates in Soil

CompoundHalf-life (t½) in SoilConditions
Diisopropyl methylphosphonate (DIMP) > 2 years[1][2]Predicted; biotransformation to CO2.[1] Half-lives of 1 and 3 years in acclimated and unacclimated soil, respectively, have also been estimated.[2]
Dimethyl methylphosphonate (DMMP) 7 - 210 days[3]In muddy water, removal mechanism not specified.[3]
Parathion 1.5 weeks - 16 years[4]Varies considerably with conditions.[4] Half-life of <1 to 1.5 weeks in sandy loam and organic soil.[5]
Malathion ~17 days[6]Varies with soil type.[6] Reported range of <1 to 6 days.[7]
Chlorpyrifos 11 - 140 days[8]Persistence increases in more acidic soils.[8] Can range from a few days to over 100 days.[9]
Diazinon 14 - 80 days[10]Influenced by soil type and pH.[11] Half-lives ranging from 21 to 103 days have also been reported.[12]
Glyphosate 3 - 197 days[13]Typical field half-life is around 47 days.[13] The average half-life across multiple studies is reported to be around 30-40 days.[14]

Table 2: Environmental Half-life of Selected Organophosphonates in Water

CompoundHalf-life (t½) in WaterConditions
This compound (DIMP) Stable for years[15]No significant degradation observed.[15]
Dimethyl methylphosphonate (DMMP) Estimated 88 years[16]At 25°C and pH 7.[16]
Parathion 60 - 130 days[17]At pH 7 and 20°C.[17] Half-life decreases with increasing temperature and in the presence of sunlight.[17]
Malathion 2 - 18 days[6]Dependent on temperature and pH.[6] Half-life is shorter at higher pH.[18][19]
Chlorpyrifos A few days to two weeks[20]Half-life is pH-dependent.[21]
Diazinon 70 hours - 12 weeks[22]Stable at neutral pH, with hydrolysis occurring under both acidic and alkaline conditions.[23]
Glyphosate 3 days - 19 weeks[24]Dependent on water conditions.[24]

Experimental Protocols for Determining Environmental Persistence

The data presented in this guide are derived from studies that generally follow standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data on chemical persistence are reliable and comparable across different studies.

Soil Persistence Studies (Adapted from OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil)

This test guideline is designed to determine the rate and route of degradation of a chemical in soil under controlled laboratory conditions that simulate aerobic and anaerobic environments.

Experimental Workflow:

Soil_Persistence_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation soil_prep Soil Collection & Sieving incubation Incubation of Treated Soil (Controlled Temperature & Moisture) soil_prep->incubation test_substance_prep Test Substance Preparation (Radiolabeled or Unlabeled) test_substance_prep->incubation sampling Periodic Sampling incubation->sampling mineralization Trapping of Volatiles (e.g., 14CO2) incubation->mineralization Volatilization extraction Solvent Extraction sampling->extraction analysis Quantification of Parent & Transformation Products (e.g., HPLC, GC-MS) extraction->analysis kinetics Kinetic Modeling (e.g., First-order kinetics) analysis->kinetics mineralization->kinetics half_life Half-life (DT50) Calculation kinetics->half_life pathway Degradation Pathway Elucidation kinetics->pathway

Caption: Workflow for determining soil persistence (OECD 307).

Key Methodological Steps:

  • Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties like pH, organic carbon content, and texture.

  • Test Substance Application: The test substance, often radiolabeled for easier tracking, is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content. For aerobic studies, continuous aeration is provided. For anaerobic studies, the soil is flooded and purged with an inert gas.

  • Sampling and Analysis: At regular intervals, soil samples are taken and extracted. The concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of degradation is determined by plotting the concentration of the test substance against time. The half-life (DT50) is then calculated, often assuming first-order kinetics.

Hydrolysis Studies (Adapted from OECD Guideline 111: Hydrolysis as a Function of pH)

This test evaluates the abiotic degradation of a chemical in aqueous solutions at different pH levels, which is a key degradation pathway in water bodies.

Key Methodological Steps:

  • Buffer Preparation: Sterile aqueous buffer solutions are prepared at environmentally relevant pH values (typically 4, 7, and 9).[25][26][27][28][29]

  • Test Substance Addition: The test substance is added to the buffer solutions at a concentration that does not exceed its water solubility.[25][27][29]

  • Incubation: The solutions are incubated in the dark at a constant temperature.[25][27][28][29]

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound and any hydrolysis products.

  • Data Analysis: The rate of hydrolysis is determined, and the half-life is calculated for each pH value.

Environmental Degradation Pathways of Organophosphonates

The primary mechanism for the environmental degradation of many organophosphonates is hydrolysis of the phosphoester bonds. This process can be both abiotic and biotic (microbially mediated). In the environment, microorganisms have evolved enzymes capable of breaking down these compounds.

A key class of enzymes involved in this process is the phosphotriesterases (PTEs) , also known as organophosphate hydrolases (OPH). These enzymes catalyze the hydrolysis of the P-O bond in a wide range of organophosphorus compounds.

Degradation_Pathway cluster_main Enzymatic Degradation of Organophosphonates Organophosphonate Organophosphonate (e.g., Pesticide, Nerve Agent Simulant) Hydrolysis Hydrolysis Organophosphonate->Hydrolysis Enzyme Phosphotriesterase (PTE) / Organophosphate Hydrolase (OPH) Enzyme->Hydrolysis Catalyzes Products Less Toxic Products (e.g., Alcohol, Phosphoric Acid Derivative) Hydrolysis->Products Mineralization Further Microbial Degradation (Mineralization) Products->Mineralization EndProducts CO2 + H2O + P Mineralization->EndProducts

Caption: Generalized enzymatic degradation pathway of organophosphonates.

This guide underscores the significant variability in the environmental persistence of different organophosphonates. DIMP, in particular, exhibits high persistence, especially in soil, which contrasts with the more rapid degradation of many organophosphate pesticides under favorable environmental conditions. This highlights the importance of considering the specific chemical structure and environmental factors when assessing the long-term impact of these compounds. The detailed protocols and degradation pathways provided herein serve as a valuable resource for the scientific community in the ongoing effort to design safer chemicals and mitigate environmental contamination.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Diisopropyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Diisopropyl methylphosphonate (B1257008) (DIMP), an organophosphorus compound, requires careful management due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of DIMP waste.

Immediate Safety and Handling Precautions:

Diisopropyl methylphosphonate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling DIMP. This includes:

    • Chemical safety goggles or a face shield.[2][4]

    • Chemically resistant gloves (e.g., Neoprene or PVC).[4]

    • A lab coat or overalls and a PVC apron.[4]

    • Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][5]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]

    • Skin: Immediately remove all contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation persists.[3][5]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Regulatory Framework for Disposal

The disposal of this compound, as a hazardous chemical waste, is governed by local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6] For academic laboratories, Subpart K of the RCRA regulations provides an alternative set of standards for managing hazardous waste.[7]

Key Regulatory Requirements:

  • Waste Identification: DIMP waste must be clearly labeled as "Hazardous Waste."[8]

  • Container Management: Waste must be stored in chemically compatible, sealed, and leak-proof containers.[6]

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[6] DIMP is incompatible with strong oxidizing agents.[1][5]

  • Accumulation: Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1][4]

Data Presentation: Physical and Chemical Properties of this compound

Understanding the physical and chemical properties of DIMP is crucial for its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValue
Chemical Formula C₇H₁₇O₃P
Molecular Weight 180.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 215 °C (419 °F)
Density 0.976 g/mL
Flash Point 98 °C (208 °F)
Solubility in Water Limited
Vapor Pressure 0.04 mmHg at 25 °C

Source:[2][9]

Experimental Protocol: Laboratory-Scale Neutralization of this compound via Alkaline Hydrolysis

Disclaimer: The following protocol is a general guideline for the chemical neutralization of small quantities of this compound in a laboratory setting. This procedure should only be carried out by trained personnel in a controlled environment, such as a chemical fume hood, and with appropriate personal protective equipment. It is imperative to conduct a small-scale test reaction to ensure its efficacy and safety before proceeding with larger quantities. Always consult your institution's Environmental Health and Safety (EHS) office before attempting any chemical neutralization of hazardous waste.

Objective:

To hydrolyze this compound into less toxic, water-soluble salts that can be disposed of as aqueous hazardous waste. Organophosphates can be hydrolyzed under basic conditions, cleaving the phosphoester bonds.

Materials:
  • This compound (DIMP) waste

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Ethanol (B145695) or isopropanol

  • Large beaker or flask

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate hazardous waste container for aqueous waste

Procedure:
  • Preparation:

    • Don all necessary PPE (chemical safety goggles, face shield, chemically resistant gloves, lab coat).

    • Perform the entire procedure within a certified chemical fume hood.

    • Have a spill kit and appropriate fire extinguisher readily available.

  • Reaction Setup:

    • For every 1 part of DIMP waste by volume, prepare a 10% (w/v) solution of sodium hydroxide in a 9:1 ethanol/water mixture. For example, for 10 mL of DIMP, prepare a solution of 10 g of NaOH in 90 mL of ethanol and 10 mL of water. The alcohol is used as a co-solvent as DIMP has limited water solubility.

    • Place the DIMP waste in a large beaker or flask equipped with a magnetic stir bar. The reaction vessel should be large enough to accommodate the DIMP and the hydrolysis solution comfortably (e.g., a 250 mL beaker for 10 mL of DIMP).

    • Begin stirring the DIMP waste.

  • Hydrolysis Reaction:

    • Slowly and carefully add the sodium hydroxide solution to the stirring DIMP waste. The reaction may be exothermic, so add the solution in small portions to control the temperature.

    • Once the addition is complete, continue stirring the mixture at room temperature. For complete hydrolysis, a reaction time of several hours to overnight is recommended. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction but should be done with extreme caution and proper temperature control to avoid uncontrolled reactions.

  • Verification of Neutralization:

    • After the reaction period, turn off the stirring and allow any solids to settle.

    • Test the pH of the aqueous layer. It should be strongly basic (pH > 12). If not, add more NaOH solution and continue the reaction.

    • Optional Advanced Verification: For a more definitive confirmation of DIMP degradation, a sample of the reaction mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the absence of the DIMP peak and the presence of its hydrolysis products.

  • Waste Disposal:

    • Once the reaction is complete, the resulting mixture should be neutralized to a pH between 6 and 8 by the slow addition of a dilute acid (e.g., 1M hydrochloric acid or citric acid). This should be done carefully to control any heat generation.

    • The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for aqueous waste.

    • Dispose of the waste container through your institution's hazardous waste management program.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

DIMP_Disposal_Workflow start Start: DIMP Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<100g) assess_quantity->small_quantity Small large_quantity Large Quantity (≥100g) assess_quantity->large_quantity Large neutralization_option Consider In-Lab Neutralization? small_quantity->neutralization_option direct_disposal Direct Disposal (No Treatment) large_quantity->direct_disposal yes_neutralize Yes neutralization_option->yes_neutralize no_neutralize No neutralization_option->no_neutralize perform_neutralization Perform Alkaline Hydrolysis (Follow Detailed Protocol) yes_neutralize->perform_neutralization no_neutralize->direct_disposal verify_neutralization Verify Neutralization (pH, GC-MS) perform_neutralization->verify_neutralization collect_aqueous_waste Collect Neutralized Aqueous Waste verify_neutralization->collect_aqueous_waste label_waste Label as 'Hazardous Waste - DIMP' collect_aqueous_waste->label_waste Label as Aqueous Waste direct_disposal->label_waste Label as DIMP Waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Disposed by Licensed Vendor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diisopropyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of Diisopropyl methylphosphonate (B1257008) (DIMP), ensuring the protection of researchers and the integrity of their work.

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Diisopropyl methylphosphonate (DIMP), a compound requiring careful management. Adherence to these procedural guidelines is critical for minimizing exposure risks and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to prevent skin and eye contact, as well as inhalation of vapors. The following table summarizes the recommended protective gear. It is crucial to select equipment that has been tested against relevant standards, such as Europe EN 374 for gloves.[1]

Protection Type Recommended Equipment Key Considerations
Eye Protection Safety glasses with side shields or chemical goggles.[1]Ensure a complete seal around the eyes to protect from splashes.
Hand Protection Chemical protective gloves (e.g., PVC, Neoprene).[1]Glove suitability and durability depend on the frequency and duration of contact.[1] For prolonged or frequent contact, gloves with a higher protection class (breakthrough time > 240 minutes) are recommended.[1] For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[1] Always inspect gloves before use and wash hands thoroughly after removal.[1]
Body Protection Overalls, P.V.C. apron, and other protective clothing.[1]Clothing that becomes wet with DIMP should be removed immediately to prevent skin contact.[1]
Respiratory Protection An approved respirator (e.g., Type A filter of sufficient capacity) should be worn if there is a risk of overexposure or when local exhaust ventilation is inadequate.[1]The need for respiratory protection should be determined by a risk assessment of the specific procedures being performed.

Note: No specific occupational exposure limits have been established for this compound by region-specific regulatory bodies.[2]

Operational Plan for Handling this compound

A systematic approach to handling DIMP is crucial for laboratory safety. The following step-by-step guide outlines the key procedures from preparation to post-handling.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1] Local exhaust ventilation is generally required.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3]

  • Remove all potential ignition sources from the handling area.[1]

  • Store DIMP in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

2. Handling the Chemical:

  • Don all required personal protective equipment as outlined in the table above.

  • Avoid all personal contact with the chemical, including inhalation of vapors and direct skin or eye contact.[1]

  • Do not allow clothing to remain in contact with the skin if it becomes contaminated.[1]

  • Use only in a manner that avoids the generation of aerosols or mists.

3. Post-Handling Procedures:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

  • Decontaminate all work surfaces and equipment that may have come into contact with DIMP.

  • Properly remove and dispose of contaminated PPE. Contaminated gloves should be replaced immediately.[1]

First Aid Measures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1] Seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the skin and hair with running water and soap, if available.[1]

  • Inhalation: If fumes or combustion products are inhaled, remove the individual from the contaminated area to fresh air. Lay the person down and keep them warm and rested.[1]

  • Ingestion: If swallowed, seek immediate medical attention.[1]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled in strict accordance with local, state, and federal regulations.[1]

1. Waste Collection:

  • Collect all DIMP waste, including contaminated materials like gloves, paper towels, and empty containers, in a designated and properly labeled hazardous waste container.

  • Do not mix DIMP waste with other waste streams unless explicitly permitted.

2. Disposal Methods:

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Commonly accepted disposal methods for chemicals of this nature include incineration at a licensed chemical destruction facility.[4]

  • Puncture empty containers to prevent reuse before disposal in an authorized landfill, as per regulations.[1]

  • Recycling of the material may be an option if it is unused and uncontaminated. Consult the manufacturer for recycling possibilities.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Retrieve DIMP from Storage C->D Proceed to Handling E Perform Experimental Work in Fume Hood D->E F Avoid Inhalation, Skin & Eye Contact E->F K Return DIMP to Secure Storage E->K G Decontaminate Work Area & Equipment F->G Complete Work H Segregate & Label Hazardous Waste G->H I Properly Remove & Dispose of Contaminated PPE G->I L Arrange for Waste Pickup by EHS H->L J Wash Hands Thoroughly I->J J->K Secure Area

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.